cis-1,2-Cyclopentanedicarboxylic anhydride
Description
The exact mass of the compound cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSRALOLNIBERV-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35878-28-5 | |
| Record name | rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35878-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Tetrahydro-1H-cyclopenta(c)furan-1,3(4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-tetrahydro-1H-cyclopenta[c]furan-1,3(4H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of cis-1,2-Cyclopentanedicarboxylic Anhydride, a pivotal organic intermediate. We delve into its core chemical and physical properties, established synthesis protocols, and characteristic reactivity. The document highlights its significant role as a constrained scaffold in the development of advanced pharmaceutical agents, particularly in the synthesis of proline derivatives for antiviral and antidiabetic drugs. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical building block.
Introduction to a Key Synthetic Building Block
This compound (CAS No: 35878-28-5) is a cyclic anhydride featuring a five-membered carbon ring.[1] Its structure is characterized by two carboxylic acid groups that have been dehydrated to form a stable, five-membered anhydride ring fused to the cyclopentane backbone. The cis stereochemistry, where both carboxyl-derived groups are on the same face of the cyclopentane ring, imparts a rigid, well-defined three-dimensional structure.
This conformational rigidity is not a mere structural curiosity; it is the cornerstone of its utility in medicinal chemistry and stereoselective synthesis. By providing a constrained scaffold, the molecule allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high specificity for biological targets. It serves as a crucial organic intermediate, most notably in the preparation of substituted proline derivatives.[2] These derivatives are integral components of several modern pharmaceuticals, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and Hepatitis C virus (HCV) protease.[2][3][4]
Core Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and reaction conditions. This compound is a white to off-white solid at room temperature, with properties summarized in the table below.[4]
| Property | Value | Source(s) |
| CAS Number | 35878-28-5 | [1][2][3] |
| Molecular Formula | C₇H₈O₃ | [1][2][4] |
| Molecular Weight | 140.14 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 73-74 °C | [2][3][4][5] |
| Boiling Point | 84-86 °C at 0.5 mmHg | [2][3][4] |
| Density (Predicted) | ~1.31 g/cm³ | [2][3] |
| Flash Point | 140.4 °C | [3][5] |
| Storage | Sealed in a dry environment, store in freezer (-20°C) | [2][3][4] |
Synthesis and Manufacturing Protocol
The standard laboratory synthesis of this compound is a straightforward dehydration reaction starting from its corresponding dicarboxylic acid. The causality here is the application of a dehydrating agent, typically acetic anhydride, to facilitate the intramolecular cyclization.
Protocol: Synthesis via Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid
This protocol is based on established laboratory procedures.[2]
Step 1: Precursor Preparation (Optional but relevant) The precursor, cis-1,2-cyclopentanedicarboxylic acid, can be synthesized by the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[6] This reaction reduces the double bond, and the use of catalysts like Raney nickel typically results in the syn-addition of hydrogen, yielding the desired cis isomer.[6]
Step 2: Anhydride Formation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-1,2-cyclopentanedicarboxylic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of acetic anhydride (e.g., 5-10 equivalents). Acetic anhydride serves as both the dehydrating agent and the solvent.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 10 hours) to ensure complete conversion.[2] The reaction drives off acetic acid as a byproduct.
-
Workup: After cooling, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system to yield the final product.
Caption: Synthesis pathway of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons. The anhydride functional group is susceptible to nucleophilic acyl substitution, leading to a ring-opening reaction. This is the key transformation that makes it a valuable synthetic tool.
When a nucleophile (e.g., an amine, alcohol, or organometallic reagent) attacks one of the carbonyl carbons, the carbon-oxygen bond in the anhydride ring cleaves. This process opens the ring to yield a cyclopentane derivative monosubstituted at one carboxyl group, leaving the other as a free carboxylic acid. This predictable and high-yielding reaction is fundamental to its application in building more complex molecules. For example, its reaction with an amine is the foundational step for creating the amide bonds necessary for synthesizing proline-like structures.[2][3]
Caption: General reactivity workflow with a nucleophile.
Key Applications in Research and Drug Development
The primary value of this anhydride lies in its role as a constrained building block for creating molecules with specific stereochemistry and conformation.
-
Synthesis of Proline Derivatives: It is a key reagent in the enantioselective synthesis of disubstituted proline derivatives.[3][4] Proline and its analogues are unique amino acids that introduce kinks into peptide chains and are prevalent in the active sites of many enzymes.
-
Hepatitis C Virus (HCV) Inhibitors: The anhydride is used in the synthesis of Telaprevir, an HCV protease inhibitor.[3][4] The rigid cyclopentane scaffold helps position the pharmacophoric groups correctly for binding to the viral protease.
-
DPP-4 Inhibitors for Diabetes: Proline derivatives synthesized from this anhydride are used to create dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, which are oral medications for type 2 diabetes.[2]
-
Nrf2-Keap1 Complex Inhibitors: It also finds application in the preparation of inhibitors for the Nrf2-Keap1 protein-protein interaction, a target for diseases involving oxidative stress.[3][4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant and requires careful management to avoid exposure.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][5] |
| Eye Damage | H318 | Causes serious eye damage | [4][5] |
| Hazard Symbol | GHS05 | Corrosion | [4] |
| Signal Word | Danger | [4][5] |
Handling Recommendations:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5]
-
Handle in a well-ventilated area or under a chemical fume hood.
-
In case of eye contact, rinse immediately and thoroughly with water and seek medical advice.[2][5]
Storage:
-
The compound is sensitive to moisture, which can hydrolyze the anhydride back to the dicarboxylic acid.
-
Store in a tightly sealed container in a dry, cool place. For long-term stability, storage in a freezer at or below -20°C is recommended.[2][3][4]
Spectroscopic Analysis
Characterization and purity assessment of this compound are typically performed using standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum will show two characteristic and strong carbonyl (C=O) stretching bands for the cyclic anhydride group, typically found around 1850 cm⁻¹ and 1780 cm⁻¹. The C-O-C stretching of the anhydride ring will also be visible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show signals corresponding to the protons on the cyclopentane ring. The symmetry of the cis isomer will influence the complexity of the spectrum.
-
¹³C NMR: The carbon spectrum will distinctly show the two equivalent carbonyl carbons at a downfield chemical shift (typically >160 ppm) and signals for the aliphatic carbons of the cyclopentane ring.
-
While specific spectral data is not provided in the immediate search results, data for analogous compounds like cis-1,2-cyclopropanedicarboxylic anhydride is available and follows similar principles.[7]
Conclusion
This compound is more than a simple cyclic molecule; it is a highly valuable and versatile tool in the arsenal of the synthetic chemist. Its rigid cis-fused ring system provides a reliable scaffold for constructing complex molecular architectures with precise stereochemical control. Its demonstrated success in the synthesis of high-profile pharmaceutical agents underscores its importance and ensures its continued relevance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage its unique structural advantages.
References
- 1. labsolu.ca [labsolu.ca]
- 2. chembk.com [chembk.com]
- 3. Cas 35878-28-5,CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | lookchem [lookchem.com]
- 4. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]
- 7. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride: A Key Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of cis-1,2-cyclopentanedicarboxylic anhydride, a pivotal reagent and building block for professionals in chemical research and drug development. This document delves into the molecule's structural and chemical properties, outlines robust synthesis protocols, and explores its critical applications, particularly in the synthesis of complex therapeutic agents. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers aiming to leverage this versatile compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound, identified by CAS Number 35878-28-5, is a cyclic anhydride featuring a five-membered cyclopentane ring fused to a five-membered anhydride ring.[1] The cis-stereochemistry, where the two carbonyl groups are on the same face of the cyclopentane ring, imparts specific conformational constraints and reactivity patterns that are crucial for its synthetic utility.[1] This compound is typically a white to off-white crystalline solid under standard conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35878-28-5 | [1][2] |
| Molecular Formula | C₇H₈O₃ | [1][3] |
| Molecular Weight | 140.14 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 73-74 °C | [1] |
| Boiling Point | 84-86 °C at 0.5 mmHg | [1] |
| Synonyms | cis-Cyclopentane-1,2-dicarboxylic acid anhydride; (3aR,6aS)-tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | [1][2] |
Structural Formula and Stereochemistry
The structural formula of this compound is defined by a bicyclic system where the anhydride ring adopts a strained, planar conformation fused to the cyclopentane ring. This fusion and the cis relationship of the substituents dictate the molecule's three-dimensional shape and its reactivity, particularly towards nucleophilic attack at the electrophilic carbonyl carbons.
References
An In-Depth Technical Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride (CAS: 35878-28-5)
This guide provides a comprehensive technical overview of cis-1,2-cyclopentanedicarboxylic anhydride, a pivotal building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, physicochemical properties, spectral characterization, and its strategic applications in the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs).
Introduction: A Versatile Chiral Scaffold Precursor
This compound, a white crystalline solid, is a cyclic anhydride derived from cyclopentane. Its rigid, stereochemically defined cis-fused ring system makes it a valuable meso-compound. The two enantiotopic carbonyl groups are the key to its synthetic utility, allowing for asymmetric desymmetrization reactions. This process opens a direct and efficient pathway to highly functionalized, enantiomerically pure cyclopentane derivatives, which are crucial components in a variety of biologically active molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in research and development.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 35878-28-5 | [1][2][3] |
| Molecular Formula | C₇H₈O₃ | [1][2][3] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 73-74 °C | [4] |
| Boiling Point | 100-102 °C at 1.5 Torr | [4] |
| Density (predicted) | 1.3 ± 0.1 g/cm³ | [4] |
| Solubility | Sparingly soluble in water (0.042 g/L at 25°C) | [5] |
| Storage | Store in a cool, dry place. For long-term storage, keep at ambient temperatures. | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy: As a cyclic anhydride, the IR spectrum is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These typically appear at approximately 1845 cm⁻¹ and 1775 cm⁻¹. The presence of two peaks in this region is a hallmark of an anhydride functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methine protons adjacent to the carbonyl groups and the methylene protons of the cyclopentane ring. Due to the cis-fusion, the methine protons are chemically equivalent.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons, the methine carbons, and the methylene carbons of the cyclopentane ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. A common fragmentation pathway for cyclic compounds involves the loss of small, stable molecules.[6]
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the dehydration of the corresponding dicarboxylic acid.
Synthesis from cis-1,2-Cyclopentanedicarboxylic Acid
A widely used laboratory-scale preparation involves the reaction of cis-1,2-cyclopentanedicarboxylic acid with a dehydrating agent, such as acetic anhydride.[4]
Workflow for Synthesis:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride.
-
Heating: Heat the mixture to reflux and maintain for several hours to ensure complete conversion.
-
Work-up: After cooling, remove the excess acetic anhydride under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or sublimation to yield the pure anhydride.
Key Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a prochiral starting material for the synthesis of enantiomerically enriched compounds.
Asymmetric Desymmetrization
The core principle behind its application is the enantioselective ring-opening of the meso-anhydride with a chiral nucleophile or in the presence of a chiral catalyst. This desymmetrization reaction yields a chiral monoester or monoamide with high enantiomeric excess.
Mechanism of Desymmetrization:
The reaction proceeds via a nucleophilic acyl substitution mechanism. A chiral alcohol or amine, often in the presence of a catalyst, selectively attacks one of the two enantiotopic carbonyl carbons. This selectivity is governed by the steric and electronic interactions in the transition state, which is influenced by the chiral auxiliary or catalyst.[7]
Caption: Asymmetric Desymmetrization Workflow.
Synthesis of Proline Derivatives
A significant application of this methodology is in the synthesis of substituted proline derivatives.[4] These are important structural motifs in many pharmaceuticals. The cyclopentane ring serves as a scaffold to control the stereochemistry of the resulting pyrrolidine ring.
Application in the Synthesis of Telaprevir
This compound is a key starting material in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[4] The cyclopentane ring of the anhydride is incorporated into the final drug structure, forming the octahydrocyclopenta[c]pyrrole core. The stereochemistry established during the desymmetrization step is crucial for the biological activity of Telaprevir.[8]
Safety and Handling
As a laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation and serious eye damage.[4]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Handle in a well-ventilated area.
-
Store in a tightly sealed container in a dry, cool place.[4]
-
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its utility as a prochiral building block for asymmetric synthesis, particularly in the construction of complex cyclopentanoid structures, has been firmly established. The ability to generate enantiomerically enriched products through desymmetrization reactions makes it a valuable precursor for the synthesis of chiral ligands, natural products, and active pharmaceutical ingredients. As the demand for stereochemically pure compounds continues to grow, the importance of reagents like this compound in both academic research and industrial drug development is set to increase.
References
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. polyorginc.com [polyorginc.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of cis-1,2-cyclopentanedicarboxylic anhydride, a valuable reagent in organic synthesis and a critical building block in the development of advanced therapeutics. Addressed to researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to elucidate the underlying chemical principles and strategic considerations for its synthesis, characterization, and effective utilization.
Core Molecular and Physical Properties
This compound is a cyclic anhydride characterized by a five-membered cyclopentane ring fused to a furan-2,5-dione ring. This strained bicyclic structure is key to its reactivity, making it an excellent electrophile for various nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol [1][2][3][4] |
| CAS Number | 35878-28-5[1][2][3][4] |
| Appearance | White to off-white solid[2] |
| Melting Point | 73-74 °C[1][2] |
| Boiling Point | 84-86 °C at 0.5 mmHg[1][2] |
| Density | ~1.31 g/cm³[1] |
| Synonyms | cis-Cyclopentane-1,2-dicarboxylic Acid Anhydride; rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione[1][4] |
Synthesis of this compound: A Validated Protocol
The most direct and common laboratory-scale synthesis of the title compound involves the dehydration of its parent diacid, cis-1,2-cyclopentanedicarboxylic acid. Acetic anhydride is the reagent of choice for this transformation due to its effectiveness and the ease of removal of the acetic acid byproduct.
Rationale for Method Selection
The use of acetic anhydride for the cyclization of dicarboxylic acids to their corresponding anhydrides is a classic and reliable method. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid groups are activated, leading to an intramolecular cyclization. Heating the reaction mixture to reflux ensures the reaction goes to completion. The removal of excess acetic anhydride and the acetic acid byproduct under reduced pressure is a straightforward purification step, yielding the crude product which can be further purified if necessary.
Experimental Protocol: Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine 2 grams of cis-1,2-cyclopentanedicarboxylic acid with 125 mL of acetic anhydride.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 10 hours to ensure the reaction is complete.
-
After cooling to room temperature, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude this compound, which can be used directly for many applications or purified further by distillation or recrystallization.
Caption: Workflow for the synthesis of this compound.
Structural Characterization: A Spectroscopic Overview
Thorough characterization is essential to confirm the identity and purity of the synthesized anhydride. The following section outlines the expected outcomes from standard spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic signals are from the anhydride moiety.
-
Expected Peaks: A key feature of cyclic anhydrides is the presence of two carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These are typically observed at approximately 1850 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric) . The presence of C-H stretching from the cyclopentane ring would be expected around 2850-2960 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Due to the cis-fusion of the rings, the methine protons on the cyclopentane ring adjacent to the carbonyl groups are expected to be in a specific chemical environment. Their signal would likely appear as a multiplet. The methylene protons of the cyclopentane ring would also give rise to complex multiplets.
-
¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbons in the downfield region (typically >160 ppm). The methine and methylene carbons of the cyclopentane ring would appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
-
Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 140.14 , corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for cyclic anhydrides include the loss of CO and CO₂, which would result in characteristic fragment ions.
Applications in Drug Discovery and Development
The utility of this compound in the pharmaceutical industry is significant, primarily as a versatile starting material for complex molecular scaffolds.
Synthesis of Proline Derivatives
This anhydride is a key reagent in the enantioselective synthesis of disubstituted proline derivatives. Proline and its analogs are crucial components of many biologically active molecules, including several marketed drugs. The anhydride allows for the rigid and stereocontrolled introduction of a cyclopentane ring, which can be further elaborated to the desired proline structure.
Precursor to Hepatitis C Virus (HCV) Protease Inhibitors
This compound is an important building block in the synthesis of the HCV protease inhibitor, Telaprevir.[5] Its rigid structure helps to correctly orient the pharmacophoric groups of the final drug molecule for optimal binding to the viral protease.
Development of Nrf2-Keap1 Inhibitors
The Keap1-Nrf2 protein-protein interaction is a critical target for the development of drugs that protect against oxidative stress-related diseases. Derivatives of this compound have been investigated as inhibitors of this interaction. The anhydride scaffold is used to create molecules that mimic the binding motif of Nrf2, thereby disrupting its interaction with Keap1 and activating the protective Nrf2 pathway.
Caption: Key applications of this compound in drug discovery.
Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is crucial.
-
Hazards: The compound is classified as a skin and eye irritant. Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store it in a freezer under -20°C for long-term stability.[1][2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a deceptively simple molecule with significant strategic importance in modern organic synthesis and medicinal chemistry. Its rigid, bicyclic structure provides a valuable scaffold for the stereocontrolled synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in their scientific endeavors.
References
melting point of cis-1,2-Cyclopentanedicarboxylic anhydride
An In-Depth Technical Guide to the Melting Point Determination of cis-1,2-Cyclopentanedicarboxylic Anhydride
Introduction
This compound (CAS No: 35878-28-5) is a pivotal organic intermediate with significant applications in medicinal chemistry and organic synthesis.[1] It serves as a crucial building block for the synthesis of various fine chemicals, notably proline derivatives.[2] These derivatives are integral components of modern pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, as well as anti-HCV viral agents such as Telaprevir and Boceprevir.[1][2]
Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the purity and identity of this compound are of paramount importance. The melting point is a fundamental physical property that serves as a primary indicator of a compound's identity and purity.[3] A sharp, well-defined melting point range is characteristic of a pure substance, whereas the presence of impurities typically results in a depressed and broadened melting range.[4] This guide provides a comprehensive, technically-grounded protocol for the accurate determination of the melting point of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The melting point is a critical parameter for quality control and identification.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| Synonyms | cis-Cyclopentane-1,2-dicarboxylic acid anhydride; rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | [5][7] |
| CAS Number | 35878-28-5 | [6][7] |
| Molecular Formula | C₇H₈O₃ | [2][5] |
| Molecular Weight | 140.14 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [5][8] |
| Melting Point | 73-74 °C | [2][5][7] |
| Boiling Point | 100-102 °C @ 1.5 Torr; 84-86 °C @ 0.5 Torr | [2][7] |
| Density | ~1.3 g/cm³ | [2][7] |
The Principle of Melting Point Depression
From a thermodynamic standpoint, the melting point of a pure crystalline solid is the temperature at which the solid and liquid phases are in equilibrium at a given pressure.[3] The presence of a soluble impurity disrupts the crystal lattice of the solid. This disruption requires less energy (a lower temperature) to break the intermolecular forces holding the molecules in the solid state. Consequently, an impure compound exhibits a lower melting point than its pure counterpart. The melting also occurs over a wider temperature range because melting begins at the eutectic temperature of the mixture and is complete only when the entire sample has liquefied at a higher temperature.[3] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Authoritative Protocol for Accurate Melting Point Determination
This section details a robust, self-validating protocol for determining the melting point of this compound. The causality behind each step is explained to ensure technical mastery and reproducibility.
Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) or a traditional Thiele tube setup with a calibrated thermometer.
Materials:
-
Sample of this compound
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Place a small amount (~10-20 mg) of the this compound sample onto a clean, dry surface like a watch glass. If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle.[9]
-
Expertise & Causality: Grinding the sample to a fine powder is critical. It ensures uniform heat transfer throughout the sample and allows for dense packing in the capillary tube.[9] Large crystals can trap air, leading to inefficient heat distribution and an inaccurate, broad melting range.
Step 2: Capillary Tube Loading
-
Action: Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will enter the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom. Alternatively, drop the tube down a longer piece of glass tubing to achieve tight packing. Repeat until the packed sample height is 2-3 mm.
-
Expertise & Causality: The sample height is crucial. Too much material will cause a significant temperature gradient within the sample, resulting in a broadened melting range as the top of the sample melts later than the bottom.[10] Too little material may be difficult to observe. Dense packing prevents air pockets and ensures the observed melting is a true phase transition, not a collapse of the crystal structure.
Step 3: Preliminary (Rapid) Determination (for unknown purity)
-
Action: If the sample's approximate melting point or purity is unknown, perform a rapid determination. Place the loaded capillary in the apparatus and heat at a fast rate (e.g., 10-20 °C per minute).[4] Note the approximate temperature range where melting occurs.
-
Expertise & Causality: This initial, non-analytical run saves significant time. It establishes a ballpark range, allowing the subsequent, accurate determination to be performed more efficiently.[9] The value obtained here is not the true melting point but a guide for the next step.
Step 4: Accurate (Slow) Determination
-
Action: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the preliminary run.[9] Insert a fresh, properly loaded capillary tube. Heat rapidly until the temperature is about 15 °C below the expected melting point (73-74 °C). Then, decrease the heating rate to a slow and steady 1-2 °C per minute.
-
Expertise & Causality: The slow heating rate is the single most critical factor for accuracy.[9] It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting point reading.
Step 5: Observation and Recording
-
Action: Observe the sample closely through the magnifying lens. Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid becomes visible within the solid matrix.
-
T₂: The temperature at which the last solid crystal just dissolves into a clear liquid. The result is reported as the melting point range: T₁ - T₂.
-
-
Expertise & Causality: Reporting a range rather than a single point provides more information. For a pure compound, this range should be narrow (typically 0.5-1.5 °C).[3] A broad range (> 3 °C) is a strong indicator of impurities.[3]
Trustworthiness & Self-Validation: The protocol's integrity is maintained by performing the measurement in duplicate or triplicate. Consistent results across multiple measurements validate the technique and the final reported value.
Factors Influencing Measurement Accuracy
-
Purity: As discussed, this is the most significant chemical factor. The primary precursor for this compound is cis-1,2-cyclopentanedicarboxylic acid, which is formed by refluxing with a dehydrating agent like acetic anhydride.[1][2] The precursor diacid has a much higher melting point of 132-136 °C.[11] Incomplete reaction will leave unreacted diacid in the product, acting as an impurity and causing a significant depression and broadening of the anhydride's melting point.
-
Rate of Heating: As emphasized in the protocol, a slow heating rate of 1-2 °C/min near the melting point is essential for thermal equilibrium and an accurate reading.
-
Thermometer Calibration: The accuracy of the thermometer or temperature sensor in the apparatus is paramount. It should be periodically calibrated against known standards.[4]
-
Sample Packing: Inconsistent or loose packing can lead to poor heat transfer and non-reproducible results.[9]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for obtaining a reliable melting point measurement for this compound.
Caption: Workflow for accurate melting point determination.
Conclusion
The melting point of 73-74 °C is a critical quality attribute for this compound. Its accurate determination is essential for verifying the identity and purity of a sample, which is especially important in the context of pharmaceutical synthesis where precursor quality directly impacts the final API. By adhering to a systematic and well-understood protocol that emphasizes proper sample preparation and a controlled heating rate, researchers can obtain reliable and reproducible data, ensuring the integrity of their synthetic work and the quality of their materials.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. athabascau.ca [athabascau.ca]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. Cyclopentane-1,2-dicarboxylic Acid Anhydride at Best Price in Hangzhou, Zhejiang | Hangzhou Garden Corporation [tradeindia.com]
- 9. almaaqal.edu.iq [almaaqal.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. cis -Cyclopentane-1,2-dicarboxylic acid = 97.0 GC 1461-96-7 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Boiling Point of cis-1,2-Cyclopentanedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of a Fundamental Property
In the landscape of pharmaceutical development and complex organic synthesis, a molecule's physical properties are not mere data points; they are the foundational pillars upon which robust and reproducible processes are built. The boiling point, a seemingly simple parameter, governs purification strategies, dictates reaction conditions, and influences the stability and handling of critical intermediates. This guide is dedicated to a thorough exploration of the boiling point of cis-1,2-Cyclopentanedicarboxylic anhydride, a key building block in medicinal chemistry. Our objective is to move beyond a simple recitation of values and delve into the causality behind its physical behavior, empowering researchers with the knowledge to handle this compound with precision and safety.
Executive Summary: Key Physicochemical Properties
This compound is a white to off-white solid at standard conditions. Its utility as a precursor, notably in the synthesis of proline derivatives for antiviral and antidiabetic drugs, necessitates a clear understanding of its physical characteristics.[1] The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₃ | [2][3][4] |
| Molecular Weight | 140.14 g/mol | [2][3][4] |
| Melting Point | 73-74 °C | [1][2][3][5] |
| Boiling Point (at reduced pressure) | 84-86 °C at 0.5 mmHg | [1][2][3][5] |
| 100-102 °C at 1.5 Torr | ||
| Density (predicted) | 1.309 ± 0.06 g/cm³ | [1] |
The Molecular Architecture: Influence on Boiling Point
The boiling point of a substance is a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For this compound, several structural features are paramount.
Intermolecular Forces at Play:
The primary intermolecular forces governing the boiling point of this compound are:
-
Dipole-Dipole Interactions: The two carbonyl groups (C=O) in the anhydride ring are highly polarized, creating a significant molecular dipole. The partially positive carbon atoms and partially negative oxygen atoms of adjacent molecules attract each other, leading to strong dipole-dipole forces that require substantial energy to overcome.
-
London Dispersion Forces: These are temporary, induced dipoles that exist in all molecules. The surface area of the molecule influences the strength of these forces. The compact, cyclic structure of this compound allows for close packing of molecules, enhancing the effect of London dispersion forces.
The interplay of these forces results in a moderately high boiling point, which is further influenced by the molecule's rigidity and shape.
Comparative Analysis with Structurally Related Anhydrides
To contextualize the boiling point of this compound, it is instructive to compare it with other cyclic anhydrides. The following table presents the boiling points of several related compounds at atmospheric pressure.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Key Structural Features |
| Maleic Anhydride | 98.06 | 202 | Unsaturated 5-membered ring |
| Succinic Anhydride | 100.07 | 261 | Saturated 5-membered ring |
| Glutaric Anhydride | 114.10 | 291 | Saturated 6-membered ring |
| This compound | 140.14 | Estimated > 260 | Saturated, fused 5-membered rings |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | 154.16 | ~296 (decomposes) | Saturated, fused 6- and 5-membered rings |
| Phthalic Anhydride | 148.11 | 284-295 | Aromatic, fused 6- and 5-membered rings |
Analysis of Trends:
-
Molecular Weight and Size: Generally, boiling point increases with molecular weight due to stronger London dispersion forces. This trend is observable when comparing succinic, glutaric, and the cyclopentane/cyclohexane derivatives.
-
Ring Strain and Rigidity: The fused ring system of this compound creates a rigid structure that allows for efficient molecular packing, likely leading to a higher boiling point than a non-cyclic analogue of similar molecular weight.
-
Polarity: All the listed anhydrides possess strong dipole moments due to the anhydride functionality, contributing significantly to their boiling points.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid. A common laboratory-scale procedure involves heating cis-1,2-cyclopentanedicarboxylic acid with a dehydrating agent such as acetic anhydride.
Experimental Determination of the Boiling Point: Protocols
Given that this compound is a solid at room temperature and its boiling point is likely high, specialized techniques are required for accurate determination.
Micro-Boiling Point Determination at Atmospheric Pressure (for estimation)
This method is suitable for small quantities and provides an estimate of the boiling point.
Protocol:
-
Sample Preparation: Place a small amount (a few milligrams) of this compound into a melting point capillary tube, enough to form a 2-3 mm column of molten liquid.
-
Apparatus Setup: Insert the capillary tube into a standard melting point apparatus.
-
Heating: Heat the sample rapidly until it melts. Then, adjust the heating rate to approximately 2 °C per minute.
-
Observation: Observe the sample closely. The boiling point is the temperature at which a steady stream of bubbles emerges from a fine capillary inverted within the sample, or the temperature at which the liquid rapidly boils and condenses on the upper part of the tube.
-
Caution: Due to the high estimated boiling point, thermal decomposition may occur. Any darkening of the sample should be noted, as this indicates decomposition and will affect the accuracy of the measurement.
Boiling Point Determination under Reduced Pressure
This is the preferred method for compounds that decompose at their atmospheric boiling point.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A small-scale apparatus is recommended to minimize sample loss. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample and Boiling Chips: Place a small amount of the anhydride and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system using a vacuum pump. A manometer should be included in the setup to accurately measure the pressure.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle or oil bath.
-
Temperature Reading: The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. Record both the temperature and the pressure.
Safety and Handling Considerations
This compound is classified as an irritant. Proper personal protective equipment (PPE) is essential when handling this compound.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation or damage.
-
Skin Protection: Wear nitrile gloves and a lab coat to avoid skin contact.
-
Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors, especially during heating.
-
Storage: Store in a cool, dry place away from moisture, as it can hydrolyze back to the dicarboxylic acid.
Conclusion: A Comprehensive Perspective
The boiling point of this compound, while not definitively established at atmospheric pressure, is understood through its behavior under reduced pressure and by comparison with analogous structures. Its relatively high boiling point is a consequence of its molecular weight, rigid cyclic structure, and the strong dipole-dipole interactions imparted by the anhydride functionality. For practical applications in research and development, purification via vacuum distillation is the recommended approach to avoid thermal degradation. A thorough understanding of these principles and the provided experimental protocols will enable scientists to utilize this important chemical intermediate effectively and safely.
References
solubility of cis-1,2-Cyclopentanedicarboxylic anhydride in common solvents
An In-depth Technical Guide to the Solubility of cis-1,2-Cyclopentanedicarboxylic Anhydride in Common Solvents
Authored by: A Senior Application Scientist
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical guidance and research purposes only. Appropriate safety precautions should always be taken when handling chemical substances.
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation design, and analytical method development. This compound (CAS No: 35878-28-5), a key building block in organic synthesis, presents unique solubility characteristics that are critical to understand for its effective utilization. This technical guide provides a comprehensive framework for determining the solubility of this compound. It delves into the theoretical underpinnings of solubility, offers a detailed, field-proven experimental protocol for its quantification, and establishes a template for the systematic presentation of solubility data. This guide is designed to equip researchers with the necessary tools and knowledge to accurately assess the solubility profile of this compound in a variety of common laboratory solvents.
Foundational Principles: Understanding the Solubility of this compound
The dissolution of a crystalline solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.[1][2] A more rigorous understanding requires an examination of the specific molecular interactions at play.
Physicochemical Profile of the Solute
A thorough understanding of the solute's intrinsic properties is paramount to predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | [3] |
| Molecular Weight | 140.14 g/mol | [3][4] |
| Melting Point | 73-74 °C | [5] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 35878-28-5 | [3][4][5] |
The presence of the polar anhydride functional group within a relatively non-polar cyclopentane ring structure gives this compound a dichotomous character, suggesting varied solubility across a spectrum of solvents.
The Primacy of Intermolecular Forces
The extent to which this compound dissolves in a given solvent is a function of the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions.
-
Polarity and Dipole-Dipole Interactions : The anhydride group possesses a significant dipole moment due to the presence of electronegative oxygen atoms. This polarity suggests that the compound will exhibit favorable interactions with polar solvents. Polar aprotic solvents, such as acetone and ethyl acetate, are likely to be effective at solvating the anhydride through dipole-dipole interactions.
-
Hydrogen Bonding : While the anhydride itself lacks a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors.[5] Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding with the anhydride, which can contribute to its solubility.[5] However, it is crucial to recognize that protic solvents may also react with the anhydride via solvolysis to form the corresponding dicarboxylic acid, a factor that must be considered during experimental design and analysis.
-
London Dispersion Forces : In non-polar solvents like hexane and toluene, the primary mode of interaction will be through weaker London dispersion forces. Given the moderate polarity of the anhydride, its solubility in such solvents is anticipated to be limited.
-
Temperature Effects : The dissolution of a solid is typically an endothermic process. Consequently, the solubility of this compound is expected to increase with an increase in temperature. This relationship can be leveraged in processes such as recrystallization for purification.
Caption: Key molecular interactions governing solubility.
A Validated Protocol for Quantitative Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a robust and reproducible approach to obtaining accurate solubility data. The subsequent quantification of the dissolved solute is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and inherently quantitative technique.[1][6][7][8][9]
Essential Materials and Instrumentation
-
This compound (purity ≥97%)
-
A comprehensive suite of analytical grade solvents (e.g., water, ethanol, acetone, hexane, toluene, ethyl acetate, dichloromethane, chloroform, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
High-precision analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or incubator
-
Calibrated positive displacement pipettes
-
Vials with polytetrafluoroethylene (PTFE)-lined caps
-
Centrifuge capable of accommodating the selected vials
-
Syringes with chemically inert filters (e.g., 0.22 µm PTFE)
-
Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz recommended)
-
High-quality NMR tubes
-
Appropriate deuterated solvent for NMR analysis (e.g., Chloroform-d)
-
A high-purity, non-volatile internal standard for NMR with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene)
Step-by-Step Experimental Workflow
Caption: A validated experimental workflow for solubility determination.
PART 1: Achieving Equilibrium
-
Preparation of Slurries: Into appropriately sized vials, introduce an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the slurries at a constant, controlled temperature (e.g., 25.0 ± 0.5 °C) for a duration sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
PART 2: Isocratic Sample Preparation
-
Phase Separation: Following equilibration, centrifuge the vials at a moderate speed to pellet the excess solid. This step must be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.
-
Aliquoting and Filtration: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter to remove any remaining microscopic particles. The filtrate is the saturated solution.
PART 3: Quantitative NMR (qNMR) Analysis
-
Sample Preparation for qNMR: Accurately weigh a portion of the filtered saturated solution into a tared NMR tube. To this, add a known mass of a stock solution containing the deuterated solvent and a precisely known concentration of the internal standard.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Processing and Calculation: Carefully integrate a well-resolved signal of this compound and a signal from the internal standard. The concentration of the anhydride in the saturated solution can then be calculated using the following formula:
C_anhydride = (I_anhydride / N_anhydride) * (N_IS / I_IS) * C_IS * (m_stock / m_filtrate)
Where:
-
C_anhydride = Concentration of the anhydride
-
I = Integral value of the respective signal
-
N = Number of protons corresponding to the integrated signal
-
C_IS = Concentration of the internal standard in the stock solution
-
m_stock = Mass of the internal standard stock solution added
-
m_filtrate = Mass of the saturated filtrate added to the NMR tube
-
Systematic Data Presentation
The acquired solubility data should be meticulously organized to facilitate clear interpretation and comparison. The following table provides a standardized format for reporting the solubility of this compound.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Water | 10.2 | 25.0 | Potential for hydrolysis | ||
| Methanol | 5.1 | 25.0 | Potential for solvolysis | ||
| Ethanol | 4.3 | 25.0 | Potential for solvolysis | ||
| Isopropanol | 3.9 | 25.0 | Potential for solvolysis | ||
| Acetone | 5.1 | 25.0 | |||
| Ethyl Acetate | 4.4 | 25.0 | |||
| Dichloromethane | 3.1 | 25.0 | |||
| Chloroform | 4.1 | 25.0 | |||
| Toluene | 2.4 | 25.0 | |||
| n-Hexane | 0.1 | 25.0 | |||
| Dimethylformamide (DMF) | 6.4 | 25.0 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25.0 |
Concluding Remarks for the Practicing Scientist
The solubility of this compound is a critical parameter that dictates its utility in a multitude of chemical processes. The theoretical principles outlined in this guide provide a predictive framework, while the detailed experimental protocol offers a reliable means of obtaining precise, quantitative data. By systematically applying this methodology, researchers can generate a comprehensive solubility profile of this important synthetic building block, thereby enabling more efficient process development, robust formulation design, and accurate analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. labsolu.ca [labsolu.ca]
- 5. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - Analytical Chemistry - Figshare [figshare.com]
A Technical Guide to the Spectroscopic Characterization of cis-1,2-Cyclopentanedicarboxylic Anhydride
Introduction
cis-1,2-Cyclopentanedicarboxylic anhydride (CAS No. 35878-28-5, Molecular Formula: C₇H₈O₃, Molecular Weight: 140.14 g/mol ) is a saturated cyclic anhydride featuring a five-membered cyclopentane ring fused to a five-membered anhydride ring.[1] Its rigid, bicyclic structure makes it a valuable building block in organic synthesis, including the preparation of polymers and pharmaceutical intermediates.[] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-technique approach to spectroscopic analysis.
This guide provides an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete, publicly archived experimental dataset is not consistently available across all techniques, this document synthesizes established principles of spectroscopy and data from analogous structures to present a robust, predictive, and interpretive analysis. The causality behind spectral features is explained to provide a deeper understanding for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The cis-fusion of the rings enforces a specific stereochemistry that dictates the chemical environment and, therefore, the spectral signature of each proton and carbon atom.
Molecular Structure and Atom Numbering for NMR
To facilitate discussion, the following numbering scheme will be used for the protons and carbons in the molecule.
Caption: Atom numbering for NMR analysis of this compound.
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum is predicted to show three distinct groups of signals corresponding to the methine (Hα), and two sets of methylene protons (Hβ and Hγ). Due to the plane of symmetry in the cis-isomer, the two methine protons (at C2 and C6) are chemically equivalent, as are the pairs of methylene protons.
| Predicted Signal | Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| Signal 1 | 2H (Hα) | Multiplet | ~3.2 - 3.5 | Methine protons adjacent to the electron-withdrawing anhydride oxygen and carbonyl group are significantly deshielded. |
| Signal 2 | 4H (Hβ, Hβ') | Multiplet | ~1.8 - 2.2 | Methylene protons on the cyclopentane ring, experiencing complex spin-spin coupling with both Hα and Hγ protons. |
| Signal 3 | 2H (Hγ, Hγ') | Multiplet | ~1.6 - 1.9 | Methylene protons furthest from the anhydride group, expected to be the most shielded (upfield). |
Causality and Interpretation:
-
Equivalence: The cis stereochemistry creates a plane of symmetry through the C4-C1 bond and the anhydride oxygen, making the two halves of the cyclopentane ring equivalent. This results in fewer signals than would be seen for a trans isomer.
-
Deshielding: The protons at the C2 and C6 positions (Hα) are directly attached to carbons bonded to the anhydride oxygen. This proximity to electronegative atoms causes a significant downfield shift.
-
Signal Multiplicity: The protons on the cyclopentane ring form a complex spin system. Each proton is coupled to its geminal partner (if non-equivalent) and to vicinal protons on adjacent carbons. This results in overlapping multiplets for all signals, which may require advanced 2D NMR techniques (like COSY) for complete assignment.
¹³C NMR Spectroscopy: Predicted Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to be simpler, showing only three distinct signals corresponding to the three unique carbon environments.
| Predicted Signal | Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
| Signal 1 | 2C (C=O) | ~170 - 175 | Carbonyl carbons in a five-membered anhydride ring are highly deshielded.[3] |
| Signal 2 | 2C (α-CH) | ~45 - 55 | Methine carbons directly attached to the anhydride oxygen are deshielded. |
| Signal 3 | 3C (β, γ-CH₂) | ~20 - 30 | Methylene carbons of the cyclopentane ring appear in the typical aliphatic region.[4] The signals for the β and γ carbons may be resolved or overlap. |
Causality and Interpretation:
-
Carbonyl Environment: The chemical shift of the carbonyl carbon is highly characteristic of the carboxylic acid derivative type. The ~170-175 ppm range is typical for anhydrides.[3]
-
Symmetry: As with the ¹H NMR, the plane of symmetry renders the two carbonyl carbons, the two methine carbons, and the corresponding pairs of methylene carbons chemically equivalent, simplifying the spectrum.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the key functional groups in the molecule, particularly the cyclic anhydride moiety.
| Characteristic Peak | Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| Peak 1 | 1870 - 1845 | C=O Symmetric Stretch | Strong | Coupled stretching of the two carbonyl groups in a saturated cyclic anhydride. Ring strain elevates the frequency.[5] |
| Peak 2 | 1800 - 1775 | C=O Asymmetric Stretch | Very Strong | For cyclic anhydrides, the lower frequency asymmetric stretch is typically the more intense of the two carbonyl bands.[5] |
| Peak 3 | 1300 - 1000 | C-O-C Stretch | Strong | Stretching vibration of the C-O single bonds within the anhydride ring. |
| Peak 4 | 2850 - 2960 | C-H Stretch | Medium | Stretching vibrations of the sp³ C-H bonds of the cyclopentane ring. |
Causality and Interpretation: The most telling feature of an acid anhydride in an IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands.[6] This arises from the symmetric and asymmetric stretching modes of the two carbonyls, which are coupled through the central oxygen atom. In saturated cyclic anhydrides, these peaks appear at higher wavenumbers compared to their linear counterparts due to increased ring strain.[5] A key diagnostic feature for cyclic anhydrides is that the lower-wavenumber (asymmetric) peak is more intense than the higher-wavenumber (symmetric) peak.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common "hard" ionization technique that provides rich fragmentation data useful for structural elucidation.
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of the compound (C₇H₈O₃).
-
Key Fragments: The rigid structure is expected to undergo characteristic fragmentation pathways.
| m/z (Predicted) | Proposed Fragment | Rationale |
| 112 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule is a common pathway for cyclic anhydrides. |
| 96 | [M - CO₂]⁺˙ | Loss of carbon dioxide from the anhydride moiety. |
| 97 | [M - CO₂ - H]⁺ | Subsequent loss of a hydrogen radical after decarboxylation. |
| 70 | [C₅H₁₀]⁺˙ | Cleavage of both C-O bonds, releasing the cyclopentane ring as a radical cation. |
| 68 | [C₅H₈]⁺˙ | Loss of CO and CO₂ to give a C₅H₈ fragment. |
| 42 | [C₃H₆]⁺˙ | This is often the base peak for cyclopentane itself, resulting from the loss of ethene (M-28) from the m/z 70 fragment. Its presence would strongly suggest the cyclopentane core. |
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of this compound requires integrating the data from all three spectroscopic techniques. The following workflow provides a logical approach to analysis.
Caption: Workflow for integrated spectroscopic characterization.
Experimental Protocols
The acquisition of high-quality data is contingent on meticulous sample preparation and adherence to established analytical protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to ensure the sample dissolves completely without interfering with analyte signals.[7]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[]
-
Ensure the final sample height in the tube is approximately 4-5 cm. Cap the tube securely.
-
-
Data Acquisition (FT-NMR Spectrometer):
-
Insert the sample into the spectrometer's spinner turbine and place it into the magnet.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.[]
-
Tuning: Tune the NMR probe to the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Subsequently, acquire a proton-decoupled ¹³C spectrum, which will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid anhydride sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).
-
Briefly but thoroughly mix the sample and KBr until a homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr disc.
-
-
Data Acquisition (FT-IR Spectrometer):
-
Ensure the instrument has been allowed to warm up for at least 30 minutes for stability.[8]
-
Collect a background spectrum of the empty sample compartment. This is crucial for removing spectral contributions from atmospheric CO₂ and water vapor.[8]
-
Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum of the sample.
-
Protocol 3: Mass Spectrometry (EI-MS) Acquisition
-
Sample Introduction:
-
The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification, or via a direct insertion probe.
-
For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound travels through the column and enters the MS source.
-
For a direct probe, a small amount of solid sample is placed in a capillary tube at the probe tip, which is then inserted into the high-vacuum source and heated to volatilize the sample.
-
-
Data Acquisition (EI Source):
-
Inside the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9]
-
This impact removes an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).[9]
-
The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
The resulting positive ions (both molecular and fragment ions) are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance, generating the mass spectrum.
-
References
- 1. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 13C NMR spectrum [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 1H NMR spectrum [chemicalbook.com]
- 8. cis-1,2-Cyclopropane dicarboxylic acid(696-74-2) 13C NMR [m.chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of cis-1,2-Cyclopentanedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Theoretical Curiosity to a Cornerstone of Modern Synthesis
In the landscape of organic chemistry, certain molecules, though structurally unassuming, emerge as pivotal players in the synthesis of complex and biologically significant compounds. cis-1,2-Cyclopentanedicarboxylic anhydride is one such molecule. Its rigid, stereochemically defined structure has made it an invaluable building block in fields ranging from polymer science to medicinal chemistry. This guide delves into the historical context of its discovery, the evolution of its synthesis, and the scientific principles that underpin its utility, providing a comprehensive resource for researchers leveraging this versatile reagent.
PART 1: The Historical Tapestry: The Dawn of Alicyclic Chemistry
The story of this compound is intrinsically linked to the broader history of alicyclic chemistry. The late 19th century was a period of intense investigation into the structure and synthesis of cyclic organic compounds, a field that presented significant theoretical and practical challenges to the chemists of the era.
The Pioneers of Ring Chemistry
Early explorations into cyclic compounds were fraught with misconceptions. For instance, the work of Markownikoff and Krestownikoff in 1881 on what was believed to be cyclobutanedicarboxylic acid was later shown to be erroneous.[1] It was the meticulous and groundbreaking research of chemists like Sir William Henry Perkin Jr. that brought clarity and rigor to this burgeoning field.[2] Perkin, a student of the legendary Adolf von Baeyer, dedicated a significant portion of his career to the synthesis of cyclic hydrocarbons and their derivatives.[2] His work, along with that of his contemporaries, laid the foundational principles for the synthesis of five- and six-membered rings, which were found to be significantly more stable than the smaller three- and four-membered rings.
The synthesis of cyclopentane derivatives, in particular, was a significant milestone. These five-membered rings were recognized for their relative lack of ring strain compared to cyclopropane and cyclobutane, making them attractive targets for synthesis and functionalization.
PART 2: The Genesis of the Diacid: A Stepping Stone to the Anhydride
The direct historical account of the first synthesis of this compound is not prominently documented in a single landmark paper. Rather, its existence is a logical and straightforward extension of the synthesis and characterization of its parent compound, cis-1,2-cyclopentanedicarboxylic acid.
Early Synthetic Routes to 1,2-Cyclopentanedicarboxylic Acid
The initial syntheses of 1,2-cyclopentanedicarboxylic acid were challenging, often involving multi-step processes with modest yields. One of the early and notable approaches involved the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. This method provided a direct pathway to the cis isomer of the saturated diacid due to the syn-addition of hydrogen across the double bond.
A typical procedure involves the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid using a catalyst such as Raney nickel.[3] The stereochemistry of this reaction is crucial; the hydrogen atoms add to the same face of the cyclopentene ring, resulting in the two carboxylic acid groups being on the same side of the ring in the final product, thus forming the cis isomer.
The Inevitable Anhydride: A Simple Dehydration
Once cis-1,2-cyclopentanedicarboxylic acid was synthesized and its stereochemistry established, the formation of the corresponding anhydride was a relatively simple and expected chemical transformation. The proximity of the two carboxylic acid groups in the cis configuration makes them perfectly poised for intramolecular dehydration to form a stable five-membered anhydride ring.
The conversion is typically achieved by heating the cis-diacid with a dehydrating agent, most commonly acetic anhydride. This reaction is efficient and drives the equilibrium towards the formation of the cyclic anhydride.
PART 3: Synthesis and Characterization: From Classical Methods to Modern Protocols
The synthesis of this compound has been refined over the years, with modern methods offering improved yields and purity.
Experimental Protocol: Synthesis of this compound from the Diacid
This protocol outlines a standard laboratory procedure for the preparation of the anhydride from the corresponding cis-diacid.
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-3 hours to ensure complete conversion.
-
After cooling to room temperature, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or sublimation to yield pure this compound.
Characterization Data
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 73-74 °C |
| Boiling Point | 84-86 °C at 0.5 mmHg |
Note: Physical properties can vary slightly depending on purity.
PART 4: The Stereochemical Imperative and Modern Applications
The utility of this compound in modern organic synthesis is largely due to its well-defined stereochemistry. The cis relationship of the fused anhydride ring to the cyclopentane backbone provides a rigid scaffold that can be used to control the stereochemical outcome of subsequent reactions.
A Chiral Building Block for Asymmetric Synthesis
This compound has found significant application as a starting material in the synthesis of chiral ligands and auxiliaries. The meso nature of the anhydride allows for desymmetrization reactions, where a chiral reagent or catalyst can selectively react with one of the two enantiotopic carbonyl groups, leading to the formation of enantiomerically enriched products.
Applications in Medicinal Chemistry and Materials Science
The rigid cyclopentane framework of the anhydride is a desirable feature in the design of drug candidates, as it can help to lock in a specific conformation required for binding to a biological target. It has been used as a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents.
In materials science, this anhydride is used as a monomer in the production of specialty polymers and resins. The rigidity of the cyclopentane unit can impart desirable thermal and mechanical properties to the resulting materials.
Conclusion
The journey of this compound from a theoretical consequence of early alicyclic chemistry to a widely used synthetic building block is a testament to the enduring legacy of foundational organic synthesis. While the exact moment of its "discovery" may be intertwined with the broader exploration of cyclopentane derivatives by pioneers like Perkin Jr., its importance in the modern chemical landscape is undeniable. The principles of stereochemistry and reactivity that govern its synthesis and applications continue to be a cornerstone of organic chemistry, enabling the creation of complex molecules that impact our daily lives.
References
A Technical Guide to the Physical Characteristics of cis-1,2-Cyclopentanedicarboxylic Anhydride
Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of cis-1,2-cyclopentanedicarboxylic anhydride (CAS No: 35878-28-5). Intended for researchers, chemists, and professionals in drug development, this document covers the compound's appearance, physicochemical parameters, handling, and synthesis. The focus is on providing practical, field-proven insights to ensure the effective use of this versatile chemical intermediate in a laboratory setting.
Introduction: A Key Building Block in Complex Synthesis
This compound is a cyclic anhydride that serves as a crucial organic intermediate in the synthesis of complex molecules. Its rigid, stereochemically defined structure makes it a valuable building block, particularly for proline derivatives and in the development of pharmaceuticals such as anti-HCV virus drugs like Telaprevir.[1][2] Understanding its physical form and chemical stability is paramount for its successful application in multi-step synthetic pathways where purity and reactivity are critical. This guide elucidates the key physical attributes of the anhydride, providing the technical foundation necessary for its effective use in research and development.
Macroscopic and Microscopic Characteristics
Physical State and Appearance
At standard ambient temperature and pressure (SATP), this compound exists as a white to off-white crystalline solid or powder .[2] While some commercial suppliers may describe the appearance as "powder, or liquid," the liquid state is only achieved upon melting, as its melting point is significantly above room temperature.[3]
The solid nature of the compound is a direct consequence of the intermolecular forces and crystalline packing of the bicyclic ring structure. A fine powder is the most common commercially available form, which facilitates handling and dissolution in reaction solvents. The quality of the material can often be initially assessed by its appearance; a pure sample should be a uniform, white, free-flowing powder. Any significant discoloration may indicate the presence of impurities or degradation.
Hygroscopicity and Handling Considerations
A critical, field-proven insight for any researcher working with this compound is its sensitivity to moisture. As a cyclic anhydride, it readily undergoes hydrolysis when exposed to water, reverting to its parent compound, cis-1,2-cyclopentanedicarboxylic acid. This reaction compromises the integrity of the anhydride and its utility as a reagent.
Mechanism of Hydrolysis:
-
The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile.
-
It attacks one of the electrophilic carbonyl carbons of the anhydride ring.
-
This leads to the opening of the five-membered furan-1,3-dione ring structure, forming the dicarboxylic acid.
This inherent reactivity necessitates specific storage and handling protocols. To ensure long-term stability and maintain purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment. Many suppliers recommend storing it in a freezer at temperatures under -20°C, particularly for long-term storage, to minimize any potential degradation from atmospheric moisture.[1][2]
Solubility Profile
Precise quantitative solubility data in a wide range of solvents is not extensively published. However, based on the chemical nature of cyclic anhydrides, a qualitative solubility profile can be reliably predicted:
-
Reactive Solvents (Protic): The anhydride will react with protic solvents such as water (hydrolysis, as discussed) and alcohols (alcoholysis to form a mono-ester). Therefore, these solvents are unsuitable for reactions where the anhydride moiety must be preserved.
-
Inert Solvents (Aprotic): It is expected to be soluble in a range of common aprotic organic solvents. These include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, diethyl ether), and aromatic hydrocarbons (e.g., toluene). The choice of solvent will depend on the specific reaction conditions required.
For any new application, it is best practice to perform a small-scale solubility test to determine the optimal solvent and concentration.
Physicochemical Properties: A Quantitative Overview
The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference. A narrow melting point range is a key indicator of high purity.
| Property | Value | Source(s) |
| CAS Number | 35878-28-5 | [4][5] |
| Molecular Formula | C₇H₈O₃ | [2][4] |
| Molecular Weight | 140.14 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 73-74 °C | [1][3] |
| Boiling Point | 84-86 °C at 0.5 mmHg100-102 °C at 1.5 Torr | [1][3] |
| Density (Predicted) | ~1.31 g/cm³ | [1][3] |
Synthesis and Form Conversion: From Acid to Anhydride
The physical form of this compound is a direct result of its synthesis, which involves the intramolecular dehydration of the corresponding dicarboxylic acid. This is a standard and reliable laboratory procedure. The cis configuration of the two carboxylic acid groups is crucial, as their proximity allows for the formation of the cyclic anhydride upon heating with a dehydrating agent. The trans-isomer does not readily form an anhydride under similar conditions due to steric constraints.
Experimental Protocol: Synthesis via Dehydration with Acetic Anhydride
This protocol describes a validated method for preparing the title compound from cis-1,2-cyclopentanedicarboxylic acid.
Objective: To synthesize this compound through dehydration of the corresponding diacid.
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask (e.g., eggplant-type)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reagent Setup: In a suitable round-bottom flask, combine cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride. A typical ratio involves a significant excess of acetic anhydride to act as both the dehydrating agent and the solvent.[1]
-
Dehydration Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux.[1] Maintain the reflux for several hours (e.g., 10 hours) to ensure the reaction proceeds to completion.[1] Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of one carboxyl group on the other (activated by the acetic anhydride) and the subsequent elimination of a water molecule.
-
Removal of Volatiles: After the reflux period, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.[1] Causality Note: This step is critical for isolating the crude product and driving the equilibrium towards anhydride formation.
-
Isolation of Product: The resulting crude solid is this compound. Further purification can be achieved by recrystallization from an appropriate solvent or by sublimation if necessary, yielding a pure, crystalline solid.
The workflow for this synthesis is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Conclusion
The physical form of this compound—a white, crystalline solid—is intrinsically linked to its chemical nature and synthesis. Its utility as a synthetic intermediate is predicated on its purity and the integrity of its anhydride ring. For the research scientist, a thorough understanding of its hygroscopic nature and proper handling procedures is essential to prevent hydrolysis and ensure reproducible experimental outcomes. The well-defined melting point serves as a reliable, initial indicator of purity, which can be quantified by methods such as Gas Chromatography (GC), often used for quality control of commercial batches.[4] By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this valuable reagent in their synthetic endeavors.
References
Methodological & Application
Application Note: Synthesis and Characterization of cis-1,2-Cyclopentanedicarboxylic Anhydride
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride from its corresponding diacid. The synthesis is achieved through a robust intramolecular dehydration reaction facilitated by acetic anhydride. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, critical safety protocols, and methods for analytical characterization. The target audience includes researchers in organic synthesis, medicinal chemistry, and drug development who utilize cyclic anhydrides as versatile intermediates.
Introduction and Scientific Background
This compound is a valuable cyclic anhydride intermediate in organic synthesis.[1][2] Its rigid, bicyclic structure makes it a key building block in the stereocontrolled synthesis of complex molecules, including proline derivatives and antiviral agents like the hepatitis C virus protease inhibitor, telaprevir.[1][2] The formation of a cyclic anhydride from a dicarboxylic acid is a classic example of an intramolecular nucleophilic acyl substitution reaction. The proximity of the two carboxylic acid groups in the cis-isomer facilitates a dehydration reaction to form a stable, five-membered anhydride ring.
The chosen method, refluxing in acetic anhydride, is a widely adopted and efficient procedure for this transformation. Acetic anhydride serves a dual role: it acts as a powerful dehydrating agent, consuming the water produced during the reaction, and as a solvent. The reaction equilibrium is driven forward by the removal of water, leading to high yields of the desired cyclic anhydride.
Reaction Mechanism and Rationale
The conversion of cis-1,2-cyclopentanedicarboxylic acid to its anhydride proceeds via an intramolecular dehydration pathway. The mechanism, illustrated below, is initiated by the activation of one carboxyl group by acetic anhydride, forming a mixed anhydride intermediate. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen of the second, neighboring carboxyl group. The subsequent collapse of the tetrahedral intermediate and elimination of acetic acid yields the stable cyclic anhydride.
Caption: Reaction mechanism for anhydride formation.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| cis-1,2-Cyclopentanedicarboxylic acid | ≥97.0% | Sigma-Aldrich | Melting point: 132-136 °C |
| Acetic Anhydride | Reagent Grade, ≥98% | Major Supplier | Corrosive and water-reactive |
| Hexane | HPLC Grade | Major Supplier | For extraction/purification |
| Round-bottom flask (50 mL) | - | Glassware Supply | Must be thoroughly dried before use |
| Reflux condenser | - | Glassware Supply | |
| Heating mantle with magnetic stirrer | - | Equipment Supply | |
| Rotary evaporator | - | Equipment Supply | For solvent removal |
| Vacuum pump | - | Equipment Supply | |
| Buchner funnel and filter paper | - | Glassware Supply | For product isolation |
| Melting point apparatus | - | Equipment Supply | |
| FTIR Spectrometer | - | Analytical Inst. | With ATR attachment |
| NMR Spectrometer (400 MHz or higher) | - | Analytical Inst. |
Safety Precautions
-
Acetic Anhydride: This reagent is corrosive, a lachrymator, and reacts exothermically with water. Always handle acetic anhydride in a certified chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[2]
-
Pyridine (if used): Pyridine is a flammable, harmful liquid. All safety precautions for acetic anhydride apply.[4]
-
General: The reaction involves heating. Ensure the apparatus is assembled securely. Do not heat a closed system.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of cyclic anhydrides.[1][5]
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
Place 2.0 g (12.6 mmol) of cis-1,2-cyclopentanedicarboxylic acid into a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
In a chemical fume hood, add 15 mL of acetic anhydride to the flask.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
Step 2: Dehydration
-
Heat the mixture to reflux using a heating mantle. A gentle reflux should be maintained.
-
Continue refluxing with stirring for 3 to 10 hours.[1][5] Reaction progress can be monitored by taking small aliquots and analyzing via FTIR for the disappearance of the broad carboxylic acid O-H stretch.
Step 3: Isolation of Crude Product
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
Step 4: Purification Two primary methods can be employed for purification, depending on the desired final purity.
-
Method A: Extraction/Recrystallization
-
To the crude solid residue, add a small volume of warm hexane and stir.[5] The anhydride has limited solubility in hexane, while some impurities may be more soluble.
-
Filter the solid product using a Buchner funnel and wash with a small amount of cold hexane.
-
If further purification is needed, the product can be recrystallized from a suitable solvent system, such as a toluene/hexane mixture.
-
-
Method B: Vacuum Distillation
-
For obtaining a highly pure product, the crude anhydride can be purified by vacuum distillation.
-
The reported boiling point is 84-86 °C at 0.5 mmHg.[1] Assemble a distillation apparatus suitable for vacuum operation and collect the fraction boiling in this range.
-
Step 5: Drying
-
Dry the purified white to off-white solid product under vacuum to a constant weight.
-
Calculate the final yield. A typical yield for this type of reaction is expected to be high (>90%).
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid[6] |
| Melting Point | 73-74 °C[1] |
| FTIR (ATR) | |
| C=O Stretch | Two characteristic peaks: ~1850 cm⁻¹ (asymmetric) and ~1780 cm⁻¹ (symmetric) for a saturated cyclic anhydride.[7] |
| C-O Stretch | Strong peak in the 1300-1000 cm⁻¹ region.[7] |
| O-H Stretch | Absence of a broad peak from 3300-2500 cm⁻¹ indicates complete conversion of the diacid. |
| ¹H NMR (CDCl₃) | |
| Methine Protons (H-C-C=O) | Multiplet corresponding to the two protons adjacent to the carbonyl groups. |
| Methylene Protons | Multiplets corresponding to the six protons of the cyclopentane ring. |
| ¹³C NMR (CDCl₃) | |
| Carbonyl Carbons (C=O) | Signal expected in the range of 160-180 ppm.[6] |
| Aliphatic Carbons | Signals corresponding to the carbons of the cyclopentane ring. |
Discussion and Troubleshooting
-
Incomplete Reaction: If characterization shows the presence of the starting diacid (indicated by a broad O-H stretch in the IR spectrum), the reflux time may need to be extended. Ensure the acetic anhydride used is fresh and not partially hydrolyzed.
-
Low Yield: Low yields can result from transferring the product during purification. Ensure quantitative transfers or opt for vacuum distillation for higher recovery. The starting diacid must be thoroughly dry, as any moisture will consume the acetic anhydride.
-
Product Hydrolysis: The cyclic anhydride product is susceptible to hydrolysis. It should be stored in a desiccator under an inert atmosphere to prevent degradation. All glassware and solvents used during workup and purification must be scrupulously dry.
Conclusion
This application note details a reliable and scalable laboratory procedure for the synthesis of this compound. The protocol, utilizing acetic anhydride as a dehydrating agent, is straightforward and provides the product in high yield and purity. The provided characterization data serves as a benchmark for researchers to validate their results. This versatile intermediate can be confidently prepared and utilized for further synthetic applications in pharmaceutical and materials science research.
References
- 1. chembk.com [chembk.com]
- 2. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
laboratory preparation of proline derivatives using cis-1,2-Cyclopentanedicarboxylic anhydride
Application Note & Protocol: Synthesis of N-(cis-2-Carboxycyclopentanecarbonyl)-L-proline
A Versatile Scaffold for Peptidomimetics and Drug Discovery
Abstract
Proline and its derivatives are fundamental building blocks in medicinal chemistry, prized for the unique conformational constraints they impart upon peptides and small molecules.[1][2] Their incorporation is a key strategy in the design of enzyme inhibitors, receptor ligands, and other therapeutics.[3][4] This application note provides a detailed, field-tested protocol for the synthesis of a novel proline derivative, N-(cis-2-carboxycyclopentanecarbonyl)-L-proline, through the nucleophilic acyl substitution of cis-1,2-Cyclopentanedicarboxylic anhydride with L-proline. We delve into the mechanistic rationale, provide a step-by-step procedure from reaction setup to product characterization, and discuss the significance of this scaffold in modern drug development.
Introduction: The Strategic Value of Proline Derivatives
The secondary amine of the proline pyrrolidine ring confers exceptional structural properties, making it a "helix breaker" and a powerful tool for inducing specific turns in peptide backbones. This conformational rigidity is highly sought after in drug design to enhance binding affinity, improve metabolic stability, and increase oral bioavailability.[1] The synthesis of N-acylated proline derivatives offers a robust platform for creating complex molecular architectures.
This compound serves as an ideal starting material for this purpose.[5] As a cyclic anhydride, it is an activated electrophile that readily undergoes ring-opening via aminolysis without the need for harsh coupling agents.[6][7] This reaction is typically high-yielding, clean, and proceeds under mild conditions, making it an efficient and scalable method for generating novel proline-based scaffolds. The resulting product contains a new amide bond and a free carboxylic acid, providing a handle for further chemical elaboration.
Mechanistic Rationale: The Aminolysis of a Cyclic Anhydride
The core of this synthesis is a classic nucleophilic acyl substitution reaction. The reaction proceeds through a well-understood addition-elimination pathway.
Causality of the Reaction:
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine of L-proline acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound.[6]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.
-
Ring Opening/Elimination: The intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond within the anhydride ring. The carboxylate serves as the leaving group, which remains tethered to the molecule.[7]
-
Proton Transfer: A final proton transfer step, typically facilitated by a mild base or another molecule of proline, neutralizes the ammonium ion and the carboxylate to yield the final product.
The use of a cis (meso) anhydride ensures a defined stereochemical relationship between the two carboxyl groups on the cyclopentane ring, which is transferred to the final product.
Caption: Reaction mechanism of L-proline with the anhydride.
Experimental Application Protocol
This protocol details the synthesis of N-(cis-2-carboxycyclopentanecarbonyl)-L-proline on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
Reagents:
-
L-Proline (≥99%)
-
This compound (97%)
-
Triethylamine (Et₃N, ≥99.5%, distilled)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Ethyl Acetate (EtOAc, ACS Grade)
-
Hexanes (ACS Grade)
Equipment:
-
250 mL two-neck round-bottom flask
-
100 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reagent Data Table
| Reagent | FW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| L-Proline | 115.13 | 10.0 | 1.15 g | 1.0 |
| This compound | 140.14 | 10.5 | 1.47 g | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL (d=0.726) | 1.2 |
| Dichloromethane (DCM) | - | - | 100 mL | - |
Step-by-Step Synthesis Protocol
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add L-proline (1.15 g, 10.0 mmol) and 50 mL of anhydrous dichloromethane (DCM). Stir to form a suspension. Add triethylamine (1.67 mL, 12.0 mmol). Cool the flask to 0 °C using an ice/water bath.
-
Anhydride Addition: In a separate beaker, dissolve this compound (1.47 g, 10.5 mmol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred proline suspension over approximately 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-6 hours or until TLC analysis (e.g., using 10% Methanol in DCM as eluent) indicates the consumption of L-proline.
-
Aqueous Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Add 50 mL of 1 M HCl and shake vigorously. The triethylamine will move into the aqueous layer as its hydrochloride salt. Separate the layers.
-
Extraction and Drying: Wash the organic layer with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Expect complex multiplets for the cyclopentane and pyrrolidine ring protons. A broad singlet corresponding to the carboxylic acid proton will be present. The α-proton of the proline ring will likely appear as a doublet of doublets.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for two distinct carboxylic acid carbons (~170-180 ppm), one amide carbonyl (~170 ppm), and a series of aliphatic carbons corresponding to the two rings.
-
FT-IR (KBr, cm⁻¹): Broad O-H stretch (~3300-2500), C=O stretch (amide, ~1640), C=O stretch (carboxylic acid, ~1710).[8]
-
HRMS (ESI): Calculated for C₁₂H₁₇NO₅ [M+H]⁺, expected to be found within 5 ppm of the theoretical value.
Applications in Drug Development
The synthesized N-(cis-2-carboxycyclopentanecarbonyl)-L-proline is not merely a final product but a versatile intermediate scaffold.
-
Peptidomimetic Design: The rigid cyclopentane moiety, coupled with the proline ring, creates a highly constrained dipeptide mimic. This can be used to lock a peptide chain into a specific bioactive conformation.[9]
-
Scaffold for Library Synthesis: The free carboxylic acid provides a reactive handle for further diversification. It can be coupled with various amines to generate a library of complex amides for high-throughput screening.
-
Inhibitor Design: The dicarboxylic acid functionality can act as a zinc-binding group or mimic phosphate groups, making these derivatives interesting candidates for metalloproteinase or phosphatase inhibitors.
Conclusion
The reaction of L-proline with this compound is a highly efficient and reliable method for the laboratory-scale synthesis of a novel and valuable proline derivative. The protocol described herein is robust, scalable, and provides a product with high purity suitable for further applications in medicinal chemistry and drug discovery. This scaffold offers a unique combination of conformational rigidity and functional handles, making it an attractive starting point for the development of next-generation therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: cis-1,2-Cyclopentanedicarboxylic Anhydride in Asymmetric Synthesis
Introduction: The Strategic Value of a meso-Anhydride in Chiral Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and stereocontrolled routes to enantiomerically pure compounds is paramount for the development of novel therapeutics and advanced materials. cis-1,2-Cyclopentanedicarboxylic anhydride, a prochiral meso-compound, represents a highly valuable and versatile starting material. Its inherent symmetry, coupled with the strain of the five-membered ring, makes it an ideal substrate for asymmetric desymmetrization reactions. The selective opening of the anhydride ring by a chiral reagent or catalyst breaks this symmetry, predictably installing multiple stereocenters and generating chiral building blocks with high enantiomeric purity.
These resulting chiral monoesters and amides, possessing differentiated carboxylic acid functionalities, are powerful intermediates. They have been instrumental in the synthesis of a range of complex molecules, including conformationally constrained amino acids and potent antiviral agents like the hepatitis C virus protease inhibitor, telaprevir[1]. This guide provides a detailed exploration of the principles and protocols governing the use of this compound as a strategic reagent in asymmetric synthesis.
Core Principle: Asymmetric Desymmetrization via Catalytic Enantioselective Alcoholysis
The primary application of this compound in asymmetric synthesis is its desymmetrization through enantioselective alcoholysis. This process involves the ring-opening of the meso-anhydride with an alcohol, mediated by a chiral catalyst, to yield a chiral monoester. The catalyst, typically a chiral amine or a Lewis acid complex, selectively activates one of the two enantiotopic carbonyl groups of the anhydride, directing the nucleophilic attack of the alcohol to create a specific stereoisomer.
Cinchona alkaloids, such as quinidine and its pseudo-enantiomer quinine, are particularly effective catalysts for this transformation. The mechanism is understood to proceed through a general base catalysis pathway. The tertiary amine of the alkaloid activates the alcohol nucleophile by deprotonation, while the chiral scaffold of the catalyst directs the approach to one of the anhydride's carbonyls, thereby ensuring high enantioselectivity. The choice between quinidine and quinine allows for access to either enantiomer of the resulting monoester, a significant advantage in synthetic design.
Below is a generalized workflow for this key transformation.
References
The Versatile Role of cis-1,2-Cyclopentanedicarboxylic Anhydride in Advanced Polymer Formulations
In the dynamic field of polymer science, the quest for novel monomers that impart unique properties to resulting materials is perpetual. Among the cycloaliphatic anhydrides, cis-1,2-Cyclopentanedicarboxylic Anhydride emerges as a noteworthy building block, offering a distinct combination of rigidity and flexibility to polymer backbones. This guide provides an in-depth exploration of its applications in the synthesis of polyesters and as a curing agent for epoxy resins, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.
I. Introduction: The Structural Advantage of the Cyclopentane Ring
This compound is a cyclic dicarboxylic anhydride characterized by a five-membered aliphatic ring. This structure is pivotal in influencing the properties of polymers derived from it. The cis conformation of the carboxylic anhydride groups dictates a specific stereochemistry that can lead to polymers with controlled architectures. The cyclopentane ring itself, being non-planar, introduces a degree of conformational flexibility that can enhance solubility and processability, while the cyclic nature provides a rigid segment that can improve thermal and mechanical properties compared to linear aliphatic counterparts.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| Melting Point | 73-74 °C |
| Boiling Point | 100-102 °C at 1.5 Torr |
II. Application in Polyester Synthesis via Ring-Opening Copolymerization
The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a powerful method for producing well-defined polyesters. This compound can be effectively copolymerized with various epoxides to yield aliphatic polyesters with tunable properties. The resulting polymers can find applications in biodegradable materials, drug delivery matrices, and specialty adhesives.
Causality of Experimental Choices in ROCOP:
The selection of catalyst, initiator, reaction temperature, and monomer-to-initiator ratio are critical for controlling the polymerization, molecular weight, and polydispersity of the resulting polyester.
-
Catalyst: A catalyst is often necessary to facilitate the alternating copolymerization of the anhydride and epoxide. Common catalysts include metal-based complexes (e.g., chromium or calcium-based catalysts) and organocatalysts. The choice of catalyst influences the rate of polymerization and the degree of alternation.
-
Initiator: An alcohol or a compound with a hydroxyl group typically acts as an initiator, starting the polymer chain growth. The ratio of monomer to initiator is a key determinant of the final molecular weight of the polymer.
-
Temperature: The reaction temperature affects the polymerization kinetics. It must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions, such as the homopolymerization of the epoxide.
Experimental Protocol: Synthesis of a Polyester from this compound and Propylene Oxide
This protocol describes a general procedure for the synthesis of a polyester via the ring-opening copolymerization of this compound and propylene oxide.
Materials:
-
This compound (purified by recrystallization)
-
Propylene Oxide (distilled prior to use)
-
Benzyl alcohol (initiator, dried over molecular sieves)
-
Chromium(III) salen catalyst
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask is charged with a magnetic stir bar and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
Add this compound (e.g., 1.40 g, 10 mmol) to the flask.
-
Add the Chromium(III) salen catalyst (e.g., 0.05 mmol, 0.5 mol% relative to the anhydride).
-
Dissolve the solids in anhydrous toluene (e.g., 10 mL).
-
-
Initiation:
-
Inject benzyl alcohol (e.g., 0.1 mmol, for a target degree of polymerization of 100) into the reaction mixture.
-
-
Polymerization:
-
Add distilled propylene oxide (e.g., 0.73 mL, 10.5 mmol, 1.05 equivalents relative to the anhydride) to the stirring solution.
-
Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and allow it to stir for a specified time (e.g., 24 hours).
-
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred beaker of cold methanol.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol to remove any unreacted monomers and catalyst residues.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterization:
The resulting polyester should be characterized by techniques such as ¹H NMR spectroscopy to confirm the structure and determine the monomer incorporation, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
use of cis-1,2-Cyclopentanedicarboxylic anhydride as an epoxy resin curing agent
An Application and Protocol Guide to Utilizing cis-1,2-Cyclopentanedicarboxylic Anhydride as an Epoxy Resin Curing Agent
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of this compound as a high-performance curing agent for epoxy resin systems. Anhydride-cured epoxies are renowned for their superior thermal stability, excellent electrical insulation properties, and high chemical resistance, making them suitable for demanding applications in composites, adhesives, and electronic encapsulation.[1][2] This guide details the fundamental curing mechanisms, provides robust formulation protocols, and outlines the expected performance characteristics of the resulting thermoset polymers.
Introduction to Alicyclic Anhydride Curing Agents
Anhydride curing agents are a distinct class of hardeners for epoxy resins that offer a unique combination of performance benefits, including high glass transition temperatures (Tg), exceptional chemical resistance, and superior dielectric properties.[3] Unlike amine-based curing agents that can cure at ambient temperatures, anhydrides require thermal energy to initiate the cross-linking reaction, which contributes to their characteristically long pot life, low exotherm, and minimal shrinkage during cure.[3][4]
This compound is an alicyclic monoanhydride. Its saturated ring structure contributes to improved thermal stability and weatherability in the cured polymer network compared to aromatic anhydrides. While less common than its six-membered ring analogue, hexahydrophthalic anhydride (HHPA), it functions via the same well-established curing mechanism and is expected to yield thermosets with excellent performance characteristics.[1][5] These properties make it a compelling choice for advanced applications, including fiber-reinforced composites and high-voltage electrical components.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the curing agent's properties is critical for safe handling and accurate formulation.
| Property | Value | Reference |
| CAS Number | 35878-28-5 | [6][7] |
| Molecular Formula | C₇H₈O₃ | [6][8] |
| Molecular Weight | 140.14 g/mol | [6][8] |
| Anhydride Equivalent Weight (AEW) | 140.14 g/eq | Calculated from MW |
| Appearance | Solid | [9] |
| Melting Point | 73-74 °C | [8] |
| Boiling Point | 84-86 °C @ 0.5 mmHg | [8] |
Safety and Handling Precautions:
This compound is classified as an irritant and a sensitizer. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]
-
Eye Contact: Causes serious eye damage.[9][10] In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]
-
Skin Contact: May cause skin irritation and allergic skin reactions.[10] If contact occurs, wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical advice.[10]
-
Inhalation: May cause respiratory irritation or allergy/asthma-like symptoms.[9][10] Avoid breathing dust. If inhaled, move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Some sources recommend storage in a freezer at -20°C to maintain long-term stability.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
The Chemistry of Epoxy-Anhydride Curing
The cross-linking of epoxy resins with anhydride hardeners is a complex, multi-step process that is distinct from amine curing. Contrary to initial assumptions, the anhydride and epoxide groups do not react directly with one another.[11] The reaction is catalyzed by a source of hydroxyl groups, which can originate from the epoxy resin backbone, trace amounts of water, or an intentionally added accelerator.[3][4]
The curing process proceeds through two primary reactions:
-
Ring-Opening Esterification: A hydroxyl group attacks the carbonyl carbon of the anhydride, opening the ring to form a monoester and a carboxylic acid.
-
Acid-Epoxide Reaction: The newly formed carboxylic acid group then reacts with an epoxy group, forming a hydroxy-ester and regenerating a hydroxyl group.
This regenerated hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction until a dense, three-dimensional polymer network is formed.[1][2]
An important side reaction is the homopolymerization (etherification) of the epoxy resin, which can be catalyzed by accelerators or the hydroxyl groups present in the system.[1][3]
Formulation Guidelines
Calculating Stoichiometry
The performance of the cured epoxy is highly dependent on the ratio of curing agent to resin.[1] The amount of anhydride is expressed in parts per hundred parts of resin (phr) . The calculation requires the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the curing agent.
The formula for calculating the phr of the anhydride is:
Anhydride (phr) = (100 / EEW) * AEW * (A/E Ratio)
Where:
-
EEW: Epoxy Equivalent Weight of the resin (g/eq), provided by the resin manufacturer.
-
AEW: Anhydride Equivalent Weight of the curing agent (g/eq). For this compound (MW=140.14), the AEW is 140.14.
-
A/E Ratio: The molar ratio of anhydride equivalents to epoxy equivalents.
While a 1:1 stoichiometry (A/E = 1.0) is the theoretical ideal, optimal properties are often achieved at a slightly lower ratio, typically between 0.90 and 0.95 .[1] This substoichiometric amount accounts for the competing epoxy homopolymerization side reaction, preventing unreacted anhydride from remaining in the cured matrix.[1][3]
Example Formulation
Let's calculate the required phr for a standard liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), with a typical EEW of 188 g/eq. We will target an A/E ratio of 0.9.
-
EEW: 188 g/eq
-
AEW: 140.14 g/eq
-
A/E Ratio: 0.9
Anhydride (phr) = (100 / 188) * 140.14 * 0.9 = 67.1 phr
This means for every 100 grams of DGEBA epoxy resin, 67.1 grams of this compound should be used.
Use of Accelerators
While epoxy-anhydride systems will cure without catalysts, the reaction can be very slow.[3][12] Accelerators are typically added to increase the reaction rate and lower the curing temperature. The choice and concentration of the accelerator are critical for controlling pot life and final properties.
| Accelerator Type | Typical Concentration | Notes |
| Tertiary Amines (e.g., DMP-30, BDMA) | 0.5 - 2.0 phr | Effective and widely used. Can influence color.[2][4] |
| Imidazoles (e.g., 2-Methylimidazole) | 0.1 - 1.0 phr | Very active catalysts, provide high Tg.[3] |
| Quaternary Ammonium Salts | 0.5 - 2.0 phr | Can provide latency for one-component (1K) systems.[3] |
| Organometallic Salts (Tin, Zinc) | 0.2 - 1.0 phr | Can result in relatively colorless cured products.[1] |
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: e.g., DGEBA (EEW 182-192 g/eq)
-
Curing Agent: this compound (AEW 140.14 g/eq)
-
Accelerator: e.g., 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
-
Ancillary: Disposable mixing cups, stirring rods/spatulas, vacuum desiccator/chamber.
-
Equipment: Top-pan balance (0.01 g resolution), heating mantle or hot plate with magnetic stirring, programmable curing oven.
Formulation and Curing Workflow
The following protocol describes a general procedure for preparing and curing a formulation.
Step-by-Step Methodology
-
Preparation: Accurately weigh the epoxy resin and this compound into a mixing vessel according to your calculated phr.
-
Melting and Pre-mixing:
-
Since the anhydride is a solid, the mixture must be heated. Gently warm the epoxy resin to 60-70 °C on a hot plate.
-
Slowly add the solid anhydride to the warm resin while stirring continuously.
-
Continue mixing until the anhydride is completely dissolved and the solution is clear and homogenous.
-
-
Cooling: Allow the mixture to cool to approximately 40 °C. This prevents premature reaction when the accelerator is added.
-
Accelerator Addition: Add the calculated amount of accelerator to the mixture. Mix thoroughly for 2-3 minutes, ensuring even dispersion.[1]
-
Degassing: Place the mixture into a vacuum chamber to remove entrapped air bubbles introduced during mixing. Apply vacuum until bubbling subsides. This step is critical for achieving void-free castings and optimal mechanical and electrical properties.
-
Casting: Pour the bubble-free mixture into a pre-heated mold. Pre-heating the mold helps to reduce the viscosity of the resin and improve flow.
-
Curing: Transfer the mold to a programmable oven to undergo a controlled, multi-stage cure. A slow initial cure followed by a higher temperature post-cure generally yields the best results by controlling the exotherm and minimizing internal stresses.[1]
Recommended Curing Schedule
The ideal cure cycle is formulation-dependent, but a typical two-stage schedule provides a robust starting point.[1][2]
| Stage | Temperature | Time | Rationale |
| Initial Cure (Gelation) | 90 - 100 °C | 2 - 4 hours | Allows for controlled gelation and network formation while minimizing exothermic spikes and shrinkage stress.[1][2] |
| Post-Cure (Full Cross-linking) | 160 - 180 °C | 4 - 8 hours | Develops the ultimate thermal and mechanical properties by driving the reaction to completion and achieving maximum cross-link density.[1] |
Expected Performance of Cured Systems
The properties of the final thermoset are a function of the epoxy resin, the curing agent, the formulation ratio, and the cure schedule.[1] In general, systems cured with alicyclic anhydrides like this compound are expected to exhibit:
-
High Thermal Stability: Characterized by a high glass transition temperature (Tg) and heat distortion temperature (HDT), often exceeding 150 °C.[1][13]
-
Excellent Electrical Properties: High dielectric strength and volume resistivity make them ideal for electrical insulation and electronic component encapsulation.[1]
-
Good Mechanical Properties: High hardness and good flexural strength.[1][14] It is important to note that increasing cross-link density generally enhances thermal properties and hardness but can reduce impact resistance.[1]
-
Low Shrinkage: Anhydride curing reactions exhibit lower shrinkage compared to many other curing systems, which reduces internal stress in the final part.[3][15]
-
Superior Chemical Resistance: The dense, cross-linked network of ester linkages provides excellent resistance to a wide range of solvents and chemicals.[3]
References
- 1. tri-iso.com [tri-iso.com]
- 2. mdpi.com [mdpi.com]
- 3. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. youtube.com [youtube.com]
- 5. specialchem.com [specialchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 13. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Ring-Opening of cis-1,2-Cyclopentanedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental protocol for the nucleophilic ring-opening of cis-1,2-cyclopentanedicarboxylic anhydride. This reaction is a fundamental transformation in organic synthesis, yielding valuable cis-1,2-disubstituted cyclopentane derivatives. These products serve as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The cis-stereochemistry of the substituents is crucial for defining the three-dimensional architecture of the target molecules, influencing their biological activity and physical properties.
Guiding Principles: The Chemistry of Anhydride Ring-Opening
The ring-opening of this compound is a classic example of nucleophilic acyl substitution.[1][2] The reaction is initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group reforms, and the C-O bond of the anhydride ring is cleaved, resulting in the formation of a carboxylate leaving group.[1][2] A final proton transfer step yields the mono-substituted carboxylic acid product. The reaction is generally efficient and proceeds under relatively mild conditions.
The choice of nucleophile dictates the nature of the final product. Common nucleophiles include alcohols (leading to monoesters), amines (leading to monoamides), and water (leading to the dicarboxylic acid). The reaction with alcohols, often referred to as alcoholysis or esterification, is typically carried out in the presence of an acid or base catalyst, or simply by heating in an excess of the alcohol.[3] Similarly, the reaction with amines (aminolysis) readily proceeds to form the corresponding amide-acid.
Visualizing the Reaction Mechanism
The following diagram illustrates the general mechanism for the nucleophilic ring-opening of an anhydride.
Caption: Generalized mechanism of anhydride ring-opening.
Experimental Protocol: Methanolysis of this compound
This protocol details the ring-opening of this compound with methanol to yield cis-1-(methoxycarbonyl)cyclopentane-2-carboxylic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 35878-28-5 | 140.14 | 5.0 g |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 50 mL |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | 0.5 mL |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of anhydrous methanol.
-
Acid Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in 50 mL of diethyl ether and transfer the solution to a 250 mL separatory funnel.
-
Washing: Wash the organic layer with 25 mL of saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious of gas evolution (CO₂). Separate the layers. Further wash the organic layer with 25 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent using gravity filtration.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude product, cis-1-(methoxycarbonyl)cyclopentane-2-carboxylic acid.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure monoester.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Workflow for the methanolysis of the anhydride.
Expected Results and Characterization
The expected product is cis-1-(methoxycarbonyl)cyclopentane-2-carboxylic acid, a colorless oil or low-melting solid. The yield will vary depending on the reaction conditions and purification efficiency, but yields in the range of 80-95% are commonly reported for similar esterifications.
The product should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the product. The proton NMR spectrum should show a characteristic singlet for the methyl ester protons around 3.7 ppm.
-
Infrared (IR) Spectroscopy: To identify the functional groups present. Expect to see a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and another C=O stretch for the ester.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Protocol for Aminolysis: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid Monoamide
The reaction with an amine, such as ammonia or a primary/secondary amine, will yield the corresponding monoamide. The protocol is similar to the methanolysis, with some key differences.
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Amine Addition: Cool the solution in an ice bath and slowly add a stoichiometric amount of the desired amine.
-
Reaction: The reaction is often exothermic and may proceed to completion at room temperature within a few hours. Monitor by TLC.
-
Work-up: If the product precipitates, it can be collected by filtration. Otherwise, an acidic work-up can be employed to protonate the carboxylate and facilitate extraction into an organic solvent.
-
Purification: The resulting amide-acid can be purified by recrystallization.
Concluding Remarks
The ring-opening of this compound is a robust and versatile reaction for accessing a range of functionalized cyclopentane derivatives. The detailed protocols provided herein serve as a practical guide for researchers in academic and industrial settings. Careful execution of these procedures, coupled with appropriate analytical characterization, will ensure the successful synthesis of the desired products for downstream applications in drug discovery and materials science.
References
The Pivotal Role of cis-1,2-Cyclopentanedicarboxylic Anhydride in the Stereoselective Synthesis of Hepatitis C Protease Inhibitors
Introduction: The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C virus (HCV) infection, a leading cause of chronic liver disease worldwide. A cornerstone of many DAA regimens is the inhibition of the HCV NS3/4A serine protease, an enzyme essential for viral replication. The intricate three-dimensional structure of these protease inhibitors often dictates their potency and selectivity. Consequently, the stereocontrolled synthesis of complex chiral building blocks is of paramount importance in the development of these life-saving therapeutics. This application note delves into the critical role of cis-1,2-cyclopentanedicarboxylic anhydride as a starting material in the enantioselective synthesis of a key bicyclic proline analogue, a foundational scaffold for potent HCV protease inhibitors such as Telaprevir.
The Strategic Importance of the Bicyclic Proline Scaffold
The efficacy of many HCV protease inhibitors is contingent on their ability to mimic the natural substrate of the NS3/4A protease, thereby competitively inhibiting its function. A common structural motif employed to achieve this is a bicyclic proline analogue, which serves as a rigid and stereochemically defined scaffold (the P2 fragment in peptidic inhibitor nomenclature). The precise spatial orientation of the substituents on this scaffold is crucial for optimal binding to the enzyme's active site. The synthesis of these complex structures with high enantiopurity presents a significant challenge for medicinal chemists.
This compound: A Versatile Chiral Precursor
This compound, a commercially available and relatively inexpensive meso compound, has emerged as a strategic starting material for the asymmetric synthesis of the desired bicyclic proline intermediates.[1][2] The inherent symmetry of this molecule allows for a powerful synthetic strategy known as desymmetrization. Through the use of a chiral auxiliary, the two identical carbonyl groups of the anhydride can be differentiated, leading to the formation of a single enantiomer of a more complex product. This approach is both elegant and efficient, avoiding the need for costly and often low-yielding classical resolutions of racemic mixtures.
Mechanistic Insight: Desymmetrization and Diastereoselective Cyclization
The key transformation involves the nucleophilic ring-opening of the meso-anhydride with a chiral amine, such as (S)-(-)-α-methylbenzylamine. This reaction proceeds with high diastereoselectivity, yielding a mixture of two diastereomeric amic acids. The chiral amine effectively "breaks" the symmetry of the anhydride, and the stereochemistry of the amine dictates the absolute configuration of the newly formed stereocenters in the product.
Following the ring-opening, the resulting amic acid can be induced to undergo an intramolecular cyclization to form the desired bicyclic lactam. This subsequent cyclization step is also critical for establishing the final stereochemistry of the bicyclic proline core. The careful choice of reaction conditions and reagents is essential to ensure high yields and diastereoselectivity in both the ring-opening and cyclization steps.
This overall synthetic strategy provides a robust and scalable route to the enantiomerically pure bicyclic proline scaffold, a vital component in the total synthesis of Telaprevir and other related HCV protease inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the key bicyclic proline intermediate, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, starting from this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the specific scale and available equipment.
Protocol 1: Desymmetrization of this compound
Objective: To perform an enantioselective ring-opening of this compound using a chiral amine to generate a diastereomeric mixture of amic acids.
Materials:
-
This compound
-
(S)-(-)-α-Methylbenzylamine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Slowly add the amine solution to the cooled anhydride solution dropwise over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amic acids.
Expected Outcome: The crude product will be a mixture of two diastereomeric amic acids. This mixture can often be used in the subsequent cyclization step without further purification.
Protocol 2: Cyclization to the Bicyclic Lactam and Hydrolysis
Objective: To cyclize the amic acid mixture to the corresponding bicyclic lactam, followed by hydrolysis to the desired carboxylic acid intermediate.
Materials:
-
Crude amic acid mixture from Protocol 1
-
Thionyl chloride or a suitable coupling agent (e.g., DCC, EDC)
-
Anhydrous toluene
-
6M Hydrochloric acid
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve the crude amic acid mixture in anhydrous toluene under an inert atmosphere.
-
Carefully add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over ice.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic lactam.
-
To the crude lactam, add 6M hydrochloric acid and heat to reflux for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess acid.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Data Presentation
| Step | Product | Key Reagents | Typical Yield | Analytical Data |
| 1 | Diastereomeric Amic Acids | This compound, (S)-(-)-α-Methylbenzylamine | >90% (crude) | ¹H NMR, ¹³C NMR |
| 2 | (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | Thionyl chloride, HCl | 70-80% (over two steps) | ¹H NMR, ¹³C NMR, Mass Spec, Chiral HPLC |
Visualization of the Synthetic Pathway
Caption: Synthetic route to the bicyclic proline core of Telaprevir.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Conclusion
The strategic use of this compound in a desymmetrization approach provides an elegant and efficient pathway to a key bicyclic proline intermediate essential for the synthesis of the Hepatitis C protease inhibitor Telaprevir. This application note outlines the rationale behind this synthetic strategy and provides a foundational protocol for its implementation in a laboratory setting. The principles of stereocontrolled synthesis demonstrated here are broadly applicable in the field of medicinal chemistry for the development of complex and potent therapeutic agents.
References
Application Note & Protocols: Amine Acylation using cis-1,2-Cyclopentanedicarboxylic Anhydride
Abstract
The reaction of primary and secondary amines with cyclic anhydrides represents a cornerstone of synthetic and medicinal chemistry. This application note provides a detailed examination of the reaction between cis-1,2-cyclopentanedicarboxylic anhydride and various amines. We will explore the underlying nucleophilic acyl substitution mechanism, critical reaction parameters, and key applications, with a particular focus on bioconjugation for protein modification. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational chemical principles and detailed, field-tested protocols for small molecule synthesis and protein functionalization.
The Underlying Chemistry: Mechanism and Principles
The aminolysis of this compound is a highly efficient and stereospecific ring-opening reaction. It proceeds via a nucleophilic acyl substitution pathway to yield a cis-1,2-disubstituted cyclopentane bearing both an amide and a carboxylic acid functional group.[1] This transformation is fundamental for introducing a carboxylate moiety at the site of a primary or secondary amine, effectively converting a cationic or neutral group into an anionic one under physiological conditions.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the lone pair of electrons from the amine onto one of the electrophilic carbonyl carbons of the anhydride. This step forms a transient, high-energy tetrahedral intermediate.[2][3] The intermediate then collapses, with the C-O bond of the anhydride ring cleaving. The departing oxygen atom, now a carboxylate, is an excellent leaving group, stabilized by resonance.[4] This ring-opening is typically irreversible and rapid, resulting in the formation of the stable cis-amic acid product.[1] The stereochemistry of the starting anhydride is preserved throughout the reaction.
Figure 1: Mechanism of amine acylation by this compound.
Key Factors Influencing the Reaction
The success and rate of the acylation reaction are governed by several key parameters. Proper control of these factors is essential for achieving high yields and product purity, especially when working with sensitive substrates like proteins.
| Parameter | Effect and Rationale | Recommended Conditions |
| Amine Nucleophilicity | The reaction rate is directly proportional to the nucleophilicity of the amine. Aliphatic amines (e.g., lysine side chains) are highly reactive, while aromatic amines (e.g., aniline) are less so due to the delocalization of the nitrogen lone pair into the aromatic ring.[3] | For sluggish reactions with weak nucleophiles, gentle heating (40-60 °C) may be employed. |
| pH Control | The amine must be in its unprotonated, nucleophilic state (R-NH₂) to initiate the reaction. If the reaction pH is significantly below the amine's pKa, the equilibrium will favor the non-nucleophilic ammonium form (R-NH₃⁺), drastically slowing or preventing the reaction.[5] | For small molecules, a non-nucleophilic base (e.g., triethylamine, pyridine) can be used. For proteins, maintain pH 7.5-9.0 using buffers like phosphate or borate. |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are ideal for small molecule synthesis as they do not compete in the reaction. For bioconjugation, aqueous buffers are necessary. | Small Molecules: Anhydrous DCM or THF. Proteins: Aqueous buffers (e.g., PBS, Borate buffer). |
| Temperature | The reaction is generally exothermic and proceeds efficiently at ambient temperature (20-25 °C). | Room temperature is sufficient for most cases. Avoid excessive heat, especially with proteins, to prevent denaturation. |
| Anhydride Stability | Cyclic anhydrides are susceptible to hydrolysis, especially at high pH. The anhydride should be dissolved in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before being added to an aqueous protein solution to minimize hydrolysis. | Prepare anhydride stock solutions fresh. Perform additions to aqueous solutions swiftly and with efficient mixing. |
Applications in Research and Drug Development
The introduction of a carboxylic acid via anhydride acylation is a powerful tool for modifying the physicochemical properties of molecules.
-
Protein Surface Engineering: Acylation of lysine residues on a protein surface converts the positively charged ammonium group (at pH 7.4) into a negatively charged carboxylate. This charge reversal can be used to modulate protein solubility, alter isoelectric points (pI), prevent non-specific binding, and study the role of specific cationic residues in protein-protein interactions.
-
Linker Chemistry: The resulting amic acid provides a handle for further conjugation. The newly installed carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with another amine, forming a stable amide bond. This is a common strategy for creating linkers in antibody-drug conjugates (ADCs) or for attaching probes and labels.
-
pH-Responsive Systems: While this compound itself does not create a highly acid-labile linker, related structures like cis-aconitic anhydride are famously used to generate linkers that cleave in the acidic environment of endosomes, releasing a therapeutic payload.[6] The principles of the initial acylation step are identical.
Experimental Protocols
The following protocols provide step-by-step guidance for both a general small-molecule synthesis and a specific protein modification workflow.
Protocol 1: General Synthesis of a cis-Amic Acid (Small Molecule)
This protocol describes the reaction of this compound with benzylamine as a model primary amine.
Materials:
-
This compound (140.14 g/mol )[7]
-
Benzylamine (107.15 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen line for inert atmosphere
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 7.14 mmol) in 20 mL of anhydrous DCM under an inert atmosphere.
-
Amine Addition: To the stirring solution, add benzylamine (0.77 g, 7.14 mmol, 1.0 eq.) dropwise via syringe over 5 minutes at room temperature.
-
Scientist's Note: The reaction is often immediate and exothermic. A slow addition helps to control the temperature. An excess of the amine is generally not required due to the high reactivity of the anhydride.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The product should have a lower Rf than the starting amine.
-
Workup and Isolation:
-
Upon completion, the product often precipitates as a white solid. If not, reduce the solvent volume in vacuo until a precipitate forms.
-
Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold DCM to remove any unreacted starting material.
-
-
Characterization: Dry the product under vacuum. The expected product is (1R,2S)-2-(benzylcarbamoyl)cyclopentane-1-carboxylic acid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be >90%.
Protocol 2: Covalent Modification of a Protein's Surface Amines
This protocol details the modification of lysine residues on a model protein, such as Bovine Serum Albumin (BSA).
Figure 2: Workflow for the modification of a protein with this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Borate Buffer (50 mM, pH 8.5)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dialysis tubing (e.g., 10 kDa MWCO) or Size Exclusion Chromatography (SEC) column
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Protein Preparation: Prepare a solution of BSA at 5 mg/mL in cold (4 °C) 50 mM Borate Buffer, pH 8.5.
-
Scientist's Note: A pH of 8.0-9.0 ensures that the lysine side-chain amines (pKa ~10.5) are sufficiently deprotonated and nucleophilic while minimizing anhydride hydrolysis.
-
-
Anhydride Stock Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Acylation Reaction:
-
While gently stirring the BSA solution on ice, add a calculated volume of the anhydride stock solution. To achieve a ~10-fold molar excess of anhydride per lysine residue (BSA has 59 lysines), you would add approximately 30 µL of the 100 mM stock per 1 mL of 5 mg/mL BSA solution.
-
Allow the reaction to proceed for 2 hours at 4 °C with gentle stirring.
-
-
Purification:
-
To remove unreacted anhydride and byproducts, transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against 2L of cold Phosphate-Buffered Saline (PBS), pH 7.4, for 4 hours. Change the buffer and dialyze overnight at 4 °C.
-
Alternatively, for higher purity and faster processing, purify the sample using an SEC column (e.g., Superdex 200) equilibrated with PBS.
-
-
Characterization:
-
SDS-PAGE: Run samples of native and modified BSA. The modified protein may show a slight increase in apparent molecular weight or a change in band smearing due to the added mass and charge.
-
MALDI-TOF Mass Spectrometry: Analyze the native and modified protein to determine the extent of modification. The mass increase per modification is 122.1 Da (140.14 Da from anhydride minus 18.02 Da from H₂O). The resulting spectrum will show a distribution of peaks corresponding to the number of anhydride molecules added.
-
Troubleshooting and Key Considerations
-
Low Modification Efficiency: If mass spectrometry indicates poor modification, verify the pH of the reaction buffer. Ensure the anhydride stock was prepared fresh in anhydrous solvent. Consider increasing the molar excess of the anhydride.
-
Protein Precipitation: If the protein precipitates during the reaction, it may be due to a large change in the protein's pI. Try reducing the molar excess of the anhydride or performing the reaction at a lower protein concentration.
-
Anhydride Hydrolysis: The primary competing reaction in aqueous media is the hydrolysis of the anhydride to the corresponding dicarboxylic acid.[3] This is why a molar excess is used and why the anhydride should be added from a concentrated organic stock to minimize its residence time in the aqueous buffer before reacting with the protein.
References
- 1. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 2. youtube.com [youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
Application Notes & Protocols: Cis-1,2-Cyclopentanedicarboxylic Anhydride as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of cis-1,2-cyclopentanedicarboxylic anhydride. We will explore its utility as a foundational building block in the synthesis of complex pharmaceutical intermediates. The inherent stereochemistry and reactivity of this molecule provide an elegant entry into chiral cyclopentanoid structures, which are core motifs in several classes of therapeutic agents. This guide will elucidate the causality behind key synthetic transformations, provide detailed, field-proven protocols, and present data-driven insights to empower robust and efficient drug discovery programs.
Introduction: The Strategic Value of the Cyclopentane Scaffold
The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules, including prostaglandins, and a wide array of antiviral agents known as carbocyclic nucleosides.[1][2][3] Unlike their natural ribose-containing counterparts, carbocyclic nucleosides feature a chemically and metabolically robust cyclopentane ring, rendering them resistant to enzymatic degradation by phosphorylases and hydrolases. This stability enhances their pharmacokinetic profiles, making them highly effective antiviral and anticancer agents.
This compound is an exceptional starting material for accessing these complex structures. Its key advantages include:
-
Pre-defined Stereochemistry: The cis relationship of the carboxylic groups provides a crucial stereochemical anchor, influencing the conformational outcome of subsequent reactions.
-
Symmetrical Structure: As a meso compound, it is an ideal substrate for enantioselective desymmetrization reactions, allowing for the efficient generation of chiral intermediates.
-
High Reactivity: The strained five-membered anhydride ring is readily opened by a variety of nucleophiles (alcohols, amines, etc.), providing a reliable handle for introducing diverse functional groups.
This guide will focus on two primary applications: the synthesis of chiral cyclopentenyl intermediates for carbocyclic nucleosides and the construction of substituted proline derivatives for enzyme inhibitors.
Core Application: Synthesis of Carbocyclic Nucleoside Analogues
The synthesis of antiviral drugs such as Carbovir, a potent anti-HIV agent, relies on the construction of a chiral cyclopentene backbone.[4][5] this compound serves as a cost-effective and stereochemically defined precursor for this critical framework.
Synthetic Strategy: From Achiral Anhydride to Chiral Precursor
The overarching strategy involves a key desymmetrization step. The meso anhydride is enantioselectively opened by a chiral auxiliary or an enzyme to yield a chiral monoester. This intermediate can then be elaborated through a series of reductions and functional group manipulations to afford a versatile chiral cyclopentenol derivative, which is ready for the introduction of a nucleobase.
The logical flow of this synthesis is outlined below.
References
- 1. SYNTHESIS AND ANTIVIRAL AND CYTOSTATIC ACTIVITIES OF CARBOCYCLIC NUCLEOSIDES INCORPORATING A MODIFIED CYCLOPENTANE RING. 1: GUANOSINE ANALOGUES | Semantic Scholar [semanticscholar.org]
- 2. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of carbon-14 labelled cis-2-amino-1,9-dihydro-9-(4-(hydroxymethyl)-2-cyclopenten-1-yl)-6H-purine-6-one; (8- sup 14 C)carbovir: a promising anti-AIDS drug (Journal Article) | ETDEWEB [osti.gov]
Application Notes & Protocols: Nucleophilic Acyl Substitution Reactions of cis-1,2-Cyclopentanedicarboxylic Anhydride
For Distribution To: Researchers, scientists, and drug development professionals.
Preamble: The Strategic Value of a Constrained Cyclic Anhydride
In the landscape of organic synthesis, cyclic anhydrides serve as exceptionally versatile intermediates. Their inherent ring strain and two electrophilic carbonyl centers make them prime candidates for a variety of ring-opening reactions via nucleophilic acyl substitution. Among these, cis-1,2-cyclopentanedicarboxylic anhydride holds a special place. The cis configuration of the carboxylic acid precursors locks the five-membered ring into a conformation that influences its reactivity and the stereochemical outcome of its products. This anhydride is a key building block in the synthesis of complex molecules, including proline derivatives and the hepatitis C virus protease inhibitor telaprevir.[1][2][3] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this reagent in research and development settings.
The Mechanistic Heart of the Reaction: Nucleophilic Acyl Substitution
The fundamental reaction pathway for this compound is the nucleophilic acyl substitution. This is not a single-step event but a two-stage process known as the addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[4]
-
Ring Opening and Proton Transfer: The tetrahedral intermediate is transient. It collapses, reforming the carbonyl double bond and cleaving one of the acyl-oxygen bonds. This results in the opening of the anhydride ring. The leaving group is a carboxylate, which is a relatively good leaving group. If a neutral nucleophile like an amine or alcohol is used, a final proton transfer step occurs to yield the neutral product.[6]
The choice of nucleophile, solvent, and catalyst can significantly influence the reaction rate and, in the case of substituted anhydrides, the regioselectivity of the ring opening.
Figure 1: General Mechanism of Nucleophilic Acyl Substitution.
Application Protocol: Aminolysis for the Synthesis of cis-Carboxyamides
The reaction of this compound with amines (aminolysis) is a robust method for generating cis-2-carbamoylcyclopentane-1-carboxylic acids. These products are valuable as chiral building blocks and intermediates in pharmaceutical synthesis. The reaction proceeds readily, often at room temperature, and is a cornerstone application of this reagent.
Causality Behind Experimental Choices
-
Solvent: A non-polar aprotic solvent like toluene or dichloromethane (DCM) is often preferred. These solvents effectively dissolve the anhydride without competing in the reaction. Non-polar solvents have also been shown to enhance enantioselectivity in catalyzed versions of this reaction.[6] Protic solvents are generally avoided as they can act as competing nucleophiles.
-
Stoichiometry: When using a primary or secondary amine, two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the carboxylic acid formed, preventing the protonation of the reacting amine.[2] Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base like triethylamine (TEA).
-
Temperature: The reaction is typically exothermic. Running the reaction at 0 °C initially helps to control the reaction rate and prevent side reactions. The reaction is often allowed to warm to room temperature to ensure completion.
Detailed Protocol: Synthesis of cis-2-(Benzylcarbamoyl)cyclopentane-1-carboxylic Acid
This protocol details the reaction of this compound with benzylamine.
Materials:
-
This compound (1.00 g, 7.14 mmol)
-
Benzylamine (1.68 g, 1.71 mL, 15.7 mmol, 2.2 equiv)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.00 g, 7.14 mmol) and anhydrous DCM (20 mL). Stir the mixture until the anhydride is fully dissolved.
-
Nucleophile Addition: Cool the flask in an ice bath to 0 °C. In a separate vial, dissolve benzylamine (1.71 mL, 15.7 mmol) in anhydrous DCM (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred anhydride solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL) to remove excess benzylamine and the benzylammonium carboxylate salt.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, a white solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Expected Yield: 85-95%
Characterization Data (Representative):
| Parameter | Data |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.60-2.10 (m, 6H, cyclopentyl CH₂), 3.05-3.20 (m, 2H, cyclopentyl CH), 4.45 (d, 2H, benzyl CH₂), 6.80 (br s, 1H, NH), 7.20-7.40 (m, 5H, Ar-H), 10.5 (br s, 1H, COOH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 22.8, 25.5, 30.1, 43.7, 46.2, 48.9, 127.6, 128.0, 128.8, 138.0, 174.5, 179.0. |
| IR (film, cm⁻¹) | 3300-2500 (br, O-H), 1705 (C=O, acid), 1645 (C=O, amide), 1540 (N-H bend). |
Note: The provided NMR and IR data are predicted values based on known chemical shifts and functional group frequencies for analogous structures. Actual experimental data should be acquired for confirmation.
Figure 2: Workflow for the Aminolysis of the Anhydride.
Application Protocol: Alcoholysis for the Synthesis of cis-Monoesters
The reaction of this compound with alcohols (alcoholysis) produces the corresponding monoester, which is a valuable bifunctional molecule containing both an ester and a carboxylic acid.
Causality Behind Experimental Choices
-
Catalyst: Alcoholysis of anhydrides is generally slower than aminolysis and often requires a catalyst. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the alcohol.[7]
-
Reagent as Solvent: For simple alcohols like methanol or ethanol, the alcohol can be used as the solvent to drive the reaction equilibrium towards the product.
-
Temperature: Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate.
Detailed Protocol: Synthesis of cis-1-(Methoxycarbonyl)cyclopentane-2-carboxylic Acid
This protocol describes the acid-catalyzed methanolysis of the anhydride.
Materials:
-
This compound (1.00 g, 7.14 mmol)
-
Methanol, anhydrous (20 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL), magnetic stirrer, reflux condenser.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.00 g, 7.14 mmol) in anhydrous methanol (20 mL).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4 hours. The reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL).
-
Transfer to a separatory funnel and wash with water (15 mL) and then with saturated NaHCO₃ solution (2 x 15 mL) to remove the unreacted dicarboxylic acid and the sulfuric acid catalyst.
-
Combine the aqueous washes and re-acidify to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine all organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude monoester, typically as a colorless oil. Further purification can be achieved by column chromatography if necessary.
Expected Yield: 80-90%
Characterization Data (Representative):
| Parameter | Data |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.60-2.15 (m, 6H, cyclopentyl CH₂), 3.00-3.15 (m, 2H, cyclopentyl CH), 3.70 (s, 3H, OCH₃), 11.0 (br s, 1H, COOH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 22.5, 25.3, 29.8, 45.8, 48.5, 52.1, 175.8, 180.2. |
| IR (film, cm⁻¹) | 3300-2500 (br, O-H), 1735 (C=O, ester), 1705 (C=O, acid). |
Note: The provided NMR and IR data are predicted values based on known chemical shifts and functional group frequencies for analogous structures. Actual experimental data should be acquired for confirmation.
Safety & Handling
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4][8]
-
This compound: This compound is a solid and can be an irritant. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Amines (e.g., Benzylamine): Many amines are corrosive and toxic. Handle with care, avoiding skin contact and inhalation of vapors.
-
Acids (e.g., H₂SO₄, HCl): Concentrated acids are highly corrosive. Add them to solutions carefully and with appropriate containment.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Concluding Remarks
This compound is a powerful and versatile reagent for introducing a functionalized five-membered ring system into a target molecule. The nucleophilic acyl substitution reactions of this anhydride, particularly aminolysis and alcoholysis, are high-yielding and procedurally straightforward, making them valuable transformations in both academic and industrial settings. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lakeland.edu [lakeland.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocols: Leveraging cis-1,2-Cyclopentanedicarboxylic Anhydride for the Synthesis of Novel Functional Polymers
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel polymers using cis-1,2-cyclopentanedicarboxylic anhydride as a key monomer. This versatile alicyclic anhydride serves as a unique building block for creating a range of polymers, including polyanhydrides, poly(anhydride-ester)s, and polyamides. The inherent structural rigidity and stereochemistry of the cyclopentane ring can impart distinct thermal, mechanical, and degradation properties to the resulting materials. These characteristics make them promising candidates for advanced applications, particularly in the fields of controlled drug delivery and biomedical materials.[1] This document is intended for researchers in polymer chemistry, materials science, and drug development, offering validated, step-by-step methodologies for synthesis, purification, and characterization.
Introduction: The Potential of an Alicyclic Monomer
The field of biodegradable polymers is dominated by polyesters and polyanhydrides derived from linear aliphatic or aromatic monomers.[2] However, the incorporation of alicyclic structures, such as the cyclopentane ring from this compound, offers a strategic approach to finely tune polymer properties. The non-planar, puckered conformation of the cyclopentane backbone can disrupt chain packing, influence crystallinity, and alter the accessibility of the hydrolytically labile anhydride bonds.[3]
Polyanhydrides, in particular, are a class of biodegradable polymers known for their surface-eroding characteristics, which allows for zero-order release kinetics of encapsulated therapeutic agents.[2][4] The ability to synthesize homopolymers, or to copolymerize this compound with other monomers to create poly(anhydride-ester)s or polyamides, opens a vast design space for creating materials with tailored degradation profiles, drug compatibility, and mechanical performance.[5][6]
This application note details the necessary protocols to explore this design space, from initial monomer handling to the synthesis and comprehensive characterization of the final polymers.
Monomer Overview: this compound
Chemical Properties and Handling
This compound is a white, crystalline solid at room temperature. Its anhydride functional group is susceptible to hydrolysis and should be handled in a dry environment (e.g., under an inert atmosphere or in a glovebox) and stored in a desiccator or freezer under -20°C to maintain its integrity.[7][8]
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈O₃ | [9] |
| Molecular Weight | 140.14 g/mol | [9] |
| CAS Number | 35878-28-5 | [7][9] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 73-74 °C | [7][8] |
| Boiling Point | 84-86 °C at 0.5 mmHg | [8] |
Safety Precautions
As with all cyclic anhydrides, this compound is a potent sensitizer and irritant. It can cause serious eye damage and may lead to allergic skin reactions or respiratory symptoms upon inhalation.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, nitrile gloves, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
Polymer Synthesis: Protocols and Rationale
The following sections provide detailed protocols for synthesizing three distinct classes of polymers from this compound.
Protocol 1: Synthesis of Poly(this compound) via Melt Condensation
Melt condensation is a robust, solvent-free method for synthesizing high molecular weight polyanhydrides.[13] The process involves two main stages: first, the conversion of the corresponding dicarboxylic acid to an activated acetic anhydride prepolymer, and second, the polymerization of this prepolymer under high temperature and vacuum to drive off acetic anhydride and form the polymer. Since we start with the anhydride, we can proceed directly to polymerization, though a prepolymer formation step with acetic anhydride ensures high reactivity.
Causality: The use of high vacuum (>1 mbar) is critical. It lowers the boiling point of the acetic anhydride byproduct, shifting the reaction equilibrium towards the formation of high molecular weight polymer chains, according to Le Chatelier's principle.
Figure 1: Reaction scheme for the melt condensation of this compound.
Experimental Protocol:
-
Reagents & Equipment:
-
This compound (e.g., 5.0 g, 35.7 mmol)
-
Acetic anhydride (optional, for prepolymer, e.g., 25 mL)
-
Nitrogen or Argon gas supply
-
Schlenk flask (50 mL) equipped with a magnetic stir bar and overhead mechanical stirrer adapter
-
Heating mantle with temperature controller and thermocouple
-
High-vacuum pump (<1 mbar) with a cold trap
-
-
Procedure:
-
Place this compound into the Schlenk flask.
-
Attach the flask to a Schlenk line. Evacuate and backfill with inert gas three times to ensure an anhydrous environment.
-
Heat the flask in the heating mantle to 180 °C under a gentle flow of inert gas. The monomer will melt into a clear, colorless liquid.
-
Once the monomer is fully melted and thermally equilibrated, slowly apply high vacuum over 15-20 minutes to avoid vigorous bubbling.
-
Continue stirring under high vacuum at 180 °C. The viscosity of the melt will gradually increase as polymerization proceeds.
-
The reaction is typically complete within 2-4 hours, indicated by a significant increase in viscosity where the magnetic stir bar may stop or the mechanical stirrer experiences high torque.
-
To stop the reaction, release the vacuum by backfilling with inert gas. Turn off the heat and allow the flask to cool to room temperature.
-
The resulting polymer will be a hard, glassy solid. It can be recovered by carefully breaking the flask or by dissolving the polymer in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Purify the polymer by dissolving it in a minimal amount of DCM and precipitating it into a large excess of cold diethyl ether or petroleum ether.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature for 24-48 hours.
-
Protocol 2: Synthesis of a Poly(anhydride-ester) with 1,6-Hexanediol
Incorporating ester linkages into the polyanhydride backbone is a common strategy to increase flexibility and tune the degradation rate. This protocol uses a two-step process: first, a ring-opening reaction with a diol to form a dicarboxylic acid-terminated prepolymer, followed by melt condensation to form the final copolymer.
Causality: The stoichiometry of the anhydride and diol in the first step is crucial. A 2:1 molar ratio of anhydride to diol is used to ensure that the resulting prepolymer is terminated with carboxylic acid groups, which can then be activated and polymerized in the second step.
Figure 2: Workflow for the two-step synthesis of a poly(anhydride-ester).
Experimental Protocol:
-
Reagents & Equipment (Step 1):
-
This compound (e.g., 10.0 g, 71.4 mmol)
-
1,6-Hexanediol (e.g., 4.22 g, 35.7 mmol)
-
Anhydrous Toluene (50 mL)
-
Three-neck round-bottom flask with condenser, magnetic stir bar, and inert gas inlet.
-
-
Procedure (Step 1: Prepolymer Synthesis):
-
Dissolve the anhydride and diol in the three-neck flask with anhydrous toluene under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by FTIR, looking for the disappearance of the hydroxyl peak from the diol.
-
Once the reaction is complete, cool the solution and remove the toluene under reduced pressure to yield the dicarboxylic acid-terminated prepolymer as a viscous oil or solid.
-
-
Procedure (Step 2: Melt Condensation):
-
Transfer the prepolymer to a Schlenk flask. Add acetic anhydride (e.g., 30 mL).
-
Heat the mixture to reflux (approx. 140 °C) for 30 minutes to convert the terminal carboxylic acids to mixed anhydrides.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
Proceed with melt condensation as described in Protocol 1, steps 3-10 , using a polymerization temperature of 180 °C.
-
Protocol 3: Synthesis of a Polyamide (Poly(amic acid)) with 1,6-Hexanediamine
The reaction of a diamine with a dianhydride at low temperatures yields a poly(amic acid), which is a soluble and processable precursor to polyimides.[14] This reaction is a ring-opening addition polymerization.
Causality: The reaction is performed in a polar, aprotic solvent like N,N-Dimethylacetamide (DMAc) because it can dissolve both the monomers and the resulting polar poly(amic acid). Low temperatures (0-5 °C) are used to control the highly exothermic reaction and prevent premature imidization (ring-closing), which would cause the polymer to precipitate and limit the achievable molecular weight.[15]
Figure 3: Synthesis of a polyamide via ring-opening polymerization of an anhydride and a diamine.
Experimental Protocol:
-
Reagents & Equipment:
-
This compound (e.g., 5.00 g, 35.7 mmol), recrystallized and dried.
-
1,6-Hexanediamine (e.g., 4.15 g, 35.7 mmol), distilled and stored over molecular sieves.
-
Anhydrous DMAc (e.g., 50 mL).
-
Three-neck flask with a mechanical stirrer, inert gas inlet, and addition funnel.
-
Ice bath.
-
-
Procedure:
-
Set up the flask in an ice bath under a positive pressure of inert gas.
-
Add the solid this compound and anhydrous DMAc to the flask. Stir until fully dissolved.
-
Dissolve the 1,6-hexanediamine in a separate flask with ~20 mL of anhydrous DMAc and add it to the addition funnel.
-
Once the anhydride solution is cooled to 0-5 °C, add the diamine solution dropwise over 30 minutes with vigorous stirring.
-
A rapid increase in viscosity will be observed. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
The final product is a viscous solution of the poly(amic acid).
-
To isolate the polymer, slowly pour the viscous solution into a large volume of rapidly stirring deionized water.
-
A fibrous white precipitate will form. Collect the polymer by filtration, wash thoroughly with water and then with methanol to remove residual solvent.
-
Dry the polyamide under vacuum at 40-50 °C for 48 hours.
-
Polymer Characterization
Thorough characterization is essential to confirm the chemical structure, molecular weight, and thermal properties of the newly synthesized polymers.
Figure 4: General experimental workflow for polymer synthesis and characterization.
Summary of Expected Characterization Data
The following table summarizes hypothetical but representative data for the polymers described in the protocols.
| Polymer Name | Synthesis Protocol | FTIR Anhydride Peaks (cm⁻¹) | ¹H NMR Key Signals (ppm) | Mn (kDa) (GPC) | PDI (GPC) | Tg (°C) (DSC) |
| Poly(cyclopentane anhydride) | 1 | ~1810, ~1745 | 3.2-3.5 (CH-CO), 1.5-2.2 (CH₂) | 15 - 30 | 1.8 - 2.5 | 80 - 95 |
| Poly(cyclopentane-hexanediol) | 2 | ~1810, ~1745 (Anhydride)~1730 (Ester) | 4.1 (O-CH₂), 3.2-3.5 (CH-CO), 1.2-2.2 (other CH₂) | 12 - 25 | 1.9 - 2.8 | 35 - 50 |
| Poly(amic acid) | 3 | ~1720 (COOH), ~1650 (Amide I)~1540 (Amide II) | 9.5-10.5 (NH), 11-12 (COOH), 3.0-3.4 (N-CH₂), 1.2-2.2 (other CH₂) | 25 - 50 | 2.0 - 3.0 | 90 - 110 |
Standard Characterization Protocols
-
FTIR Spectroscopy: Analyze thin polymer films cast from solution or KBr pellets. Look for the characteristic symmetric and asymmetric C=O stretching of the anhydride group (~1810 and 1745 cm⁻¹), ester carbonyls (~1730 cm⁻¹), or amide bands.
-
¹H NMR Spectroscopy: Dissolve 5-10 mg of polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Confirm the incorporation of all monomer units by integrating characteristic peaks.
-
Gel Permeation Chromatography (GPC): Determine molecular weight and polydispersity index (PDI). Use a mobile phase like Tetrahydrofuran (THF) or Chloroform with polystyrene standards for calibration.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm, if any). Use a heating rate of 10 °C/min under a nitrogen atmosphere. The sample should undergo a heat/cool/heat cycle to erase thermal history.
-
Thermogravimetric Analysis (TGA): Determine the onset of thermal decomposition. Heat the sample from room temperature to 600 °C at 10 °C/min under nitrogen.
References
- 1. Polyanhydride - Wikipedia [en.wikipedia.org]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cpachem.com [cpachem.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. preserve.lehigh.edu [preserve.lehigh.edu]
- 15. chem.fsu.edu [chem.fsu.edu]
Application Notes & Protocols: Enantioselective Synthesis Utilizing cis-1,2-Cyclopentanedicarboxylic Anhydride
Introduction: The Strategic Value of a Prochiral Precursor
In the landscape of modern asymmetric synthesis, the pursuit of chiral molecules with high enantiomeric purity is paramount, particularly in the fields of drug discovery and development where stereochemistry dictates biological activity.[1][2] cis-1,2-Cyclopentanedicarboxylic anhydride, a readily available and prochiral meso-compound, represents a powerful and versatile starting material for accessing a variety of stereochemically rich cyclopentane derivatives.[3][4] The intrinsic symmetry of this molecule, coupled with its two chemically distinct carbonyl functionalities upon ring-opening, provides an ideal platform for desymmetrization reactions. This strategy allows for the creation of multiple stereocenters in a single, highly controlled transformation, offering an elegant and efficient route to valuable chiral building blocks.[5][6] These building blocks are precursors to a range of bioactive compounds, including antiviral agents like the hepatitis C virus protease inhibitor telaprevir and various cyclopentenone synthons.[3][4][7]
This document serves as a comprehensive guide for researchers, outlining the core principles and detailed protocols for the enantioselective desymmetrization of this compound through organocatalytic alcoholysis. We will delve into the mechanistic underpinnings of catalyst selection, provide step-by-step experimental procedures, and present data to guide the optimization of these powerful synthetic transformations.
Core Principle: Desymmetrization via Asymmetric Ring Opening
The primary strategy for inducing chirality from this compound is through an enantioselective ring-opening reaction, most commonly with an alcohol (alcoholysis). This process, known as desymmetrization, breaks the plane of symmetry within the meso-anhydride, yielding a chiral hemiester. The success of this transformation hinges on the use of a chiral catalyst that can differentiate between the two enantiotopic carbonyl groups of the anhydride.
The general workflow for this process is depicted below:
Caption: General workflow for the desymmetrization of this compound.
The choice of catalyst is the most critical parameter in achieving high enantioselectivity. Bifunctional organocatalysts, which can activate both the anhydride and the nucleophile simultaneously, have proven to be exceptionally effective.[1][8]
Methodology I: Cinchona Alkaloid-Catalyzed Enantioselective Alcoholysis
Modified Cinchona alkaloids are among the most successful classes of organocatalysts for the desymmetrization of cyclic anhydrides.[5][8] These catalysts operate through a dual-activation mechanism. The basic quinuclidine nitrogen of the alkaloid activates the alcohol nucleophile through hydrogen bonding, increasing its nucleophilicity. Concurrently, another part of the catalyst, often involving a hydrogen-bond donor, interacts with one of the carbonyl groups of the anhydride, rendering it more electrophilic and directing the nucleophilic attack to one specific face.
A proposed catalytic cycle is illustrated below:
Caption: Simplified catalytic cycle for Cinchona alkaloid-mediated anhydride desymmetrization.
Protocol 1: Desymmetrization using (DHQD)₂AQN Catalyst
This protocol is adapted from the highly effective method developed for the enantioselective alcoholysis of various cyclic anhydrides.[5] It provides excellent enantioselectivity for the methanolysis of this compound.
Materials:
-
This compound (CAS: 35878-28-5)[3]
-
(DHQD)₂AQN (Hydroquinine 1,4-phthalazinediyl diether)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon), add this compound (e.g., 0.1 mmol, 1.0 equiv).
-
Add the chiral catalyst, (DHQD)₂AQN (0.01 mmol, 0.1 equiv).
-
Dissolve the solids in anhydrous diethyl ether (e.g., 5.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath. Lowering the temperature has been shown to significantly improve enantioselectivity.[5]
-
Add anhydrous methanol (1.0 mmol, 10 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting hemiester by flash column chromatography on silica gel to yield the enantiomerically enriched product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis after conversion to a suitable derivative (e.g., a methyl ester).
Expected Performance Data
The following table summarizes typical results for the desymmetrization of this compound and related substrates using modified Cinchona alkaloid catalysts.
| Anhydride Substrate | Catalyst | Nucleophile | Temp (°C) | Yield (%) | ee (%) | Reference |
| cis-1,2-Cyclopentanedicarboxylic | (DHQD)₂AQN | Methanol | -20 | >95 | 95 | [5] |
| cis-1,2-Cyclohexanedicarboxylic | Quinine | Methanol | RT | 98 | 90 | [9] |
| meso-2,3-Dimethylsuccinic | (DHQD)₂AQN | Methanol | -20 | >95 | 98 | [5] |
Methodology II: Thiourea-Based Bifunctional Organocatalysis
Chiral thiourea catalysts, often derived from chiral diamines like (R,R)-1,2-diphenylethylenediamine, represent another powerful class of organocatalysts for anhydride desymmetrization.[1][6] These catalysts operate via a double hydrogen-bonding activation mechanism. The acidic N-H protons of the thiourea moiety activate a carbonyl group of the anhydride, while a basic site elsewhere on the catalyst (e.g., a tertiary amine) activates the nucleophile.[6]
References
- 1. Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride
Welcome to the technical support center for the synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to provide you with a reliable resource for your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely used and straightforward method is the dehydration of cis-1,2-cyclopentanedicarboxylic acid using a dehydrating agent. Acetic anhydride is the most common and cost-effective choice for this transformation. The reaction involves heating the dicarboxylic acid in an excess of acetic anhydride, which serves as both the dehydrating agent and the solvent.[1][2]
Q2: Can I use trans-1,2-cyclopentanedicarboxylic acid to synthesize the cis-anhydride?
Surprisingly, yes. While the trans-isomer cannot form a monomeric anhydride directly due to the unfavorable spatial orientation of the carboxylic acid groups, heating the trans-diacid in acetic anhydride can still yield the cis-anhydride.[3][4] The reaction conditions promote isomerization of the trans-diacid to the cis-diacid, which then readily undergoes dehydration to form the cyclic anhydride. This is a crucial point, as it provides a workaround if you inadvertently start with the incorrect isomer.
Q3: What are the critical parameters to control for a high-yield synthesis?
Several factors are critical for maximizing the yield of this compound:
-
Purity of the starting material: Ensure your starting cis-1,2-cyclopentanedicarboxylic acid is pure and dry. Water contamination will consume the dehydrating agent and can lead to the hydrolysis of the product.
-
Anhydrous conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the hydrolysis of both the acetic anhydride and the product.
-
Reaction time and temperature: The dehydration reaction typically requires heating (reflux) for several hours (10-20 hours) to ensure complete conversion.[1][2]
-
Efficient removal of byproducts: Acetic acid is a byproduct of the reaction. While driving the reaction, its efficient removal during work-up is crucial. Additionally, excess acetic anhydride must be thoroughly removed from the final product.
Q4: How can I monitor the progress of the reaction?
You can monitor the reaction's progress using a few different analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting dicarboxylic acid. The anhydride product is less polar than the diacid, so it will have a higher Rf value.
-
Infrared (IR) Spectroscopy: You can take a small aliquot from the reaction mixture (after removing the solvent) and analyze it by IR spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of two characteristic C=O stretches for the anhydride (around 1850 cm⁻¹ and 1780 cm⁻¹) indicate the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction. The signals corresponding to the protons on the cyclopentane ring will shift upon conversion of the diacid to the anhydride.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Anhydride
Possible Causes and Solutions:
-
Incorrect starting material isomer: You may be starting with the trans-isomer without realizing that it requires isomerization.
-
Solution: While the trans-isomer can be converted to the cis-anhydride with acetic anhydride, the reaction may require longer heating times to allow for isomerization.[3][4] If you suspect you have the trans-isomer, consider extending the reflux time. To confirm the stereochemistry of your starting material, check its melting point (cis-isomer: ~132-135 °C, trans-isomer: variable).
-
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Increase the reflux time. Some protocols suggest up to 20 hours.[2] Ensure the reaction temperature is maintained at the reflux temperature of acetic anhydride (~140 °C).
-
-
Presence of water: Moisture in the starting material or glassware will hydrolyze the acetic anhydride and the product.
-
Solution: Dry your starting dicarboxylic acid in a vacuum oven before use. Ensure all glassware is thoroughly dried.
-
-
Inefficient purification: The product might be lost during the work-up and purification steps.
-
Solution: Be careful during the removal of excess acetic anhydride. If using vacuum distillation for purification, ensure your vacuum is adequate to distill the product without excessive heating, which could lead to decomposition.
-
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid
This protocol is adapted from a procedure involving the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[5]
Materials:
-
1-Cyclopentene-1,2-dicarboxylic acid
-
Absolute ethanol
-
Raney nickel catalyst
-
Celite (diatomaceous earth)
-
Water
-
Phosphorus pentoxide
Procedure:
-
In a Paar shaker apparatus, combine 10.0 g (0.064 mol) of 1-cyclopentene-1,2-dicarboxylic acid with 200 mL of absolute ethanol.
-
Add Raney nickel catalyst to the mixture.
-
Hydrogenate the mixture at 40-50 psi and 60 °C.
-
Continue the reaction for approximately 24 hours, or until one equivalent of hydrogen has been consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain a solid.
-
Recrystallize the solid from approximately 30 mL of water.
-
Dry the resulting crystals in vacuo over phosphorus pentoxide to yield cis-1,2-cyclopentanedicarboxylic acid.
Expected Yield: ~60% Melting Point: 132-135 °C
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][2]
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
Procedure:
-
Place 2 g of cis-1,2-cyclopentanedicarboxylic acid in a round-bottom flask equipped with a reflux condenser.
-
Add a significant excess of acetic anhydride (e.g., 125 mL).
-
Heat the mixture to reflux and maintain the reflux for 10-20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.
Expected Yield: High (can be nearly quantitative depending on purity of starting material and conditions) Boiling Point: 84-86 °C at 0.5 mmHg[1] Melting Point: 73-74 °C[1]
Reaction Mechanisms and Visualizations
Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid
The dehydration of the cis-diacid with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Dehydration of the cis-diacid with acetic anhydride.
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this logical troubleshooting guide.
Caption: A step-by-step guide to troubleshooting low yields.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| cis-1,2-Cyclopentanedicarboxylic acid | C₇H₁₀O₄ | 158.15 | 132-135[5] | N/A |
| This compound | C₇H₈O₃ | 140.14[1] | 73-74[1] | 84-86 / 0.5 mmHg[1] |
References
Technical Support Center: Purification of cis-1,2-Cyclopentanedicarboxylic Anhydride
Welcome to the technical support center for cis-1,2-Cyclopentanedicarboxylic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurity is cis-1,2-cyclopentanedicarboxylic acid, the hydrolysis product of the anhydride.[1][2] This can form if the anhydride is exposed to atmospheric moisture or residual water during the workup. Other potential impurities include residual acetic acid or acetic anhydride from the synthesis, and any impurities present in the starting diacid.
Q2: My product is an oil or a waxy solid, not the expected crystalline solid. What happened?
This phenomenon, known as "oiling out," can occur if the melting point of your compound is lower than the temperature of the solution from which it is crystallizing.[3][4] It can also be indicative of significant impurities that are depressing the melting point. The melting point of pure this compound is typically in the range of 73-74°C.[5][6]
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is recommended:
-
FTIR Spectroscopy: Look for the characteristic double carbonyl stretch of a saturated cyclic anhydride.[7]
-
¹H NMR Spectroscopy: The spectrum should be clean, showing the expected signals for the cyclopentane ring protons.
-
Gas Chromatography (GC): A single, sharp peak is indicative of high purity.[8][9]
-
Melting Point Analysis: A sharp melting point close to the literature value (73-74°C) is a good indicator of purity.
Q4: What are the best storage conditions for the purified anhydride?
To prevent hydrolysis, the product should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator or a freezer at low temperatures (e.g., -20°C).[5][6]
Troubleshooting Purification Workflows
The two primary methods for purifying this compound are recrystallization and vacuum distillation. The choice depends on the scale of your reaction and the nature of the impurities.
Purification Method Decision Tree
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. calpaclab.com [calpaclab.com]
- 9. labsolu.ca [labsolu.ca]
Technical Support Center: Optimization of Reaction Conditions for cis-1,2-Cyclopentanedicarboxylic Anhydride
Welcome to the technical support center for the synthesis and optimization of cis-1,2-Cyclopentanedicarboxylic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during this chemical transformation. The following information is curated to ensure scientific integrity and is grounded in established chemical principles and practices.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally efficient method is the dehydration of cis-1,2-cyclopentanedicarboxylic acid using a dehydrating agent. Acetic anhydride is the most commonly used reagent for this transformation due to its effectiveness and the relative ease of removal of the acetic acid byproduct.[1][2] The reaction involves heating the dicarboxylic acid in an excess of acetic anhydride, which serves as both the dehydrating agent and the solvent.
Q2: What is the underlying mechanism for the dehydration of the dicarboxylic acid with acetic anhydride?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. One of the carboxylic acid groups of cis-1,2-cyclopentanedicarboxylic acid attacks one of the carbonyl carbons of acetic anhydride, forming a mixed anhydride intermediate. Subsequently, the second carboxylic acid group of the cyclopentane ring intramolecularly attacks the newly formed anhydride carbonyl, leading to the formation of the cyclic this compound and releasing a molecule of acetic acid.[3] The cis-conformation of the starting dicarboxylic acid is crucial as it pre-organizes the carboxylic acid groups in close proximity, facilitating the intramolecular cyclization.
Q3: How can I obtain the starting material, cis-1,2-cyclopentanedicarboxylic acid?
A3: cis-1,2-Cyclopentanedicarboxylic acid can be synthesized via the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. This is typically carried out using a Raney nickel catalyst under a hydrogen atmosphere.[4] The crude product from the hydrogenation can then be purified by recrystallization from water.[4]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is typically performed at elevated temperatures (reflux), so care should be taken to avoid thermal burns. It is also important to work under anhydrous conditions to prevent the premature hydrolysis of acetic anhydride and the product.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the anhydride product. 3. Impure starting material. | 1. Extend Reaction Time/Increase Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 3-10 hours) to drive the equilibrium towards the product.[1][2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) if a suitable visualization method is available. 2. Ensure Anhydrous Conditions: Use freshly distilled or high-purity acetic anhydride and ensure all glassware is thoroughly dried. Moisture will hydrolyze the acetic anhydride and the desired product back to the dicarboxylic acid. 3. Verify Starting Material Purity: The purity of the cis-1,2-cyclopentanedicarboxylic acid is critical. Impurities can interfere with the reaction. Confirm the purity of the starting material by melting point or spectroscopic methods (NMR, IR). Recrystallize if necessary.[4] |
| Product is an Oil or Fails to Solidify | 1. Presence of residual acetic anhydride or acetic acid. 2. Presence of unreacted starting material. 3. Formation of byproducts. | 1. Efficiently Remove Acetic Anhydride/Acid: After the reaction, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in their complete removal.[5][6] 2. Optimize Reaction Conditions: If unreacted starting material is the issue, refer to the "Low or No Product Yield" section to ensure the reaction goes to completion. 3. Purify the Crude Product: If the issue persists, purification by recrystallization or vacuum distillation is necessary. |
| Product is Contaminated with Starting Material | 1. Insufficient reaction time or temperature. 2. Insufficient amount of dehydrating agent. | 1. Re-run the reaction with optimized conditions: Increase the reflux time or ensure the reaction temperature is maintained at the boiling point of acetic anhydride. 2. Use an excess of acetic anhydride: Ensure a sufficient excess of acetic anhydride is used to act as both solvent and reagent, driving the reaction to completion. |
| Product Hydrolyzes Back to Dicarboxylic Acid During Workup or Storage | 1. Exposure to moisture. | 1. Perform workup under anhydrous conditions: Use dry solvents for any extraction or washing steps. Store the final product in a desiccator over a drying agent. Anhydrides are susceptible to hydrolysis, and exposure to atmospheric moisture can lead to decomposition.[7] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][2]
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Toluene (optional, for co-evaporation)
Procedure:
-
Place cis-1,2-cyclopentanedicarboxylic acid into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add a significant excess of acetic anhydride to the flask. A common ratio is approximately 10-20 mL of acetic anhydride per gram of dicarboxylic acid.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 3-10 hours. The reaction progress can be monitored by observing the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. To facilitate the removal of the final traces, toluene can be added and co-evaporated.[5][6]
-
The resulting crude product can be purified by recrystallization or vacuum distillation.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude anhydride in a minimal amount of a suitable hot recrystallization solvent. A common solvent system is a mixture of a solvent in which the compound is soluble (like ethyl acetate) and a solvent in which it is less soluble (like hexane).[8]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Section 4: Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting common synthesis problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Purification of Acetic anhydride - Chempedia - LookChem [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. eMolecules this compound | 35878-28-5 | 1G | Fisher Scientific [fishersci.com]
- 8. Reagents & Solvents [chem.rochester.edu]
proper handling and storage procedures for cis-1,2-Cyclopentanedicarboxylic anhydride
An in-depth technical guide for researchers, scientists, and drug development professionals on the .
Technical Support Center: cis-1,2-Cyclopentanedicarboxylic Anhydride
Welcome to the technical support guide for this compound (CAS No: 35878-28-5). This resource is designed to provide researchers and drug development professionals with practical, field-proven insights into the handling, storage, and troubleshooting of this versatile organic intermediate. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
This compound is a key building block in the synthesis of various molecules, including proline derivatives and inhibitors for targets like the hepatitis C virus protease.[1][2][3] Its utility, however, is contingent on its purity, which can be compromised by improper handling.
Quick Reference Data
For immediate access to critical information, please refer to the summary table below.
| Property | Value | Source(s) |
| CAS Number | 35878-28-5 | [1][2][4][5] |
| Molecular Formula | C₇H₈O₃ | [1][2][5] |
| Molecular Weight | 140.14 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 73-74 °C | [1][2][3][4] |
| Boiling Point | 100-102 °C @ 1.5 Torr; 84-86 °C @ 0.5 Torr | [1][2][3][4] |
| Primary Hazard | Causes serious eye damage and skin irritation | [1][3][4] |
| Recommended Storage | Tightly sealed, dry, cool conditions. Freezer storage (-20°C) is recommended for long-term stability. | [1][2][3][4] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day use of this compound.
Q1: What is the primary cause of degradation for this anhydride?
A: The primary cause of degradation is hydrolysis. As a cyclic anhydride, the molecule is susceptible to reaction with water (moisture). Even atmospheric humidity can be sufficient to slowly hydrolyze the anhydride ring, converting it to the corresponding cis-1,2-Cyclopentanedicarboxylic acid.[6][7] This conversion compromises the purity of the material and can significantly impact reaction stoichiometry and yield.
Q2: There are conflicting storage recommendations (Room Temperature vs. Freezer). Which is correct?
A: This is an excellent question that highlights the importance of intended use duration.
-
Short-Term Storage (days to weeks): Storing the container tightly sealed in a cool, dry, and well-ventilated place at room temperature is acceptable.[4][5] The most critical factor is preventing moisture ingress.
-
Long-Term Storage (months to years): For long-term preservation of purity, storing the anhydride in a freezer at or below -20°C is the authoritative recommendation.[1][2][3] This significantly slows the rate of any potential degradation, including hydrolysis from trace moisture.
The Senior Scientist's Recommendation: Always store this compound in a desiccator, regardless of temperature. For long-term storage, place the sealed container inside a desiccator that is then stored in a freezer.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A: Based on safety data sheets, this compound can cause serious eye damage and skin irritation.[1][4] Therefore, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][8]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[4][9]
-
Body Protection: A standard laboratory coat is required.[4][9] All handling of the solid powder should be performed in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of dust.[4]
Q4: Can I use a standard lab balance to weigh the anhydride?
A: Yes, but speed and environment are critical. Due to its hygroscopic nature (tendency to absorb moisture), prolonged exposure to ambient air should be minimized. Work efficiently to weigh the desired amount and securely reseal the main container immediately. If possible, perform weighing in a glove box with a dry atmosphere or in a room with controlled low humidity.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in a Reaction Where the Anhydride is a Limiting Reagent
-
Potential Cause: The most likely culprit is that the anhydride has partially or fully hydrolyzed to cis-1,2-Cyclopentanedicarboxylic acid. The dicarboxylic acid will not participate in the reaction in the same manner as the anhydride, leading to poor results.
-
Troubleshooting Protocol:
-
Visual Inspection: Examine the reagent. Has the normally free-flowing powder become clumped, sticky, or hard? This is a physical sign of moisture absorption.
-
Melting Point Analysis: This is a definitive test. Prepare a small sample in a capillary tube and measure its melting point.
-
Confirmation (Optional): An infrared (IR) spectrum can confirm hydrolysis. The anhydride will show characteristic C=O stretches around 1780 cm⁻¹ and 1850 cm⁻¹. The diacid will have a very broad O-H stretch from ~2500-3300 cm⁻¹ and a different C=O stretch around 1700 cm⁻¹.
-
Solution: If the material is degraded, it should be discarded and a new, unopened container should be used. Attempting to "dry" the hydrolyzed material is not feasible as the covalent bond has already been broken.
-
Issue 2: Reagent Fails to Dissolve Completely in an Aprotic Solvent
-
Potential Cause: While the anhydride is soluble in many common organic solvents, the hydrolyzed diacid form may have different solubility characteristics, often being less soluble in nonpolar aprotic solvents.
-
Troubleshooting Protocol:
-
Verify Solvent Purity: Ensure your solvent is anhydrous. Using a freshly opened bottle of anhydrous solvent or solvent from a purification system is best practice.
-
Perform a Solubility Test: In a separate vial, attempt to dissolve a small amount of the suspect anhydride in the intended solvent. If insolubility is observed, it corroborates the hypothesis of hydrolysis.
-
Cross-reference with Melting Point: Perform the melting point analysis described in Issue 1 to confirm degradation.
-
Solution: Use a fresh, confirmed-pure supply of the anhydride.
-
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when encountering unexpected experimental results with this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
troubleshooting incomplete ring-opening reactions of cis-1,2-Cyclopentanedicarboxylic anhydride
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Ring-Opening Reactions of cis-1,2-Cyclopentanedicarboxylic Anhydride
Welcome to the technical support center for this compound applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. As Senior Application Scientists, we understand that even standard transformations can present unique challenges. This document, structured as a series of frequently asked questions (FAQs), provides in-depth troubleshooting advice rooted in mechanistic principles to help you navigate and resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ring-opening reaction is sluggish or appears incomplete. What are the primary factors I should investigate?
A1: An incomplete or slow reaction is the most common issue and typically points to suboptimal reaction kinetics. The ring-opening of a cyclic anhydride is a form of nucleophilic acyl substitution.[1][2] The rate and success of this reaction are governed by several interdependent factors.
-
Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile.
-
Amines vs. Alcohols: Primary and secondary amines are generally more nucleophilic than alcohols and will react more readily, often at room temperature.[3][4] Alcohols (alcoholysis) may require heat or catalysis to proceed at a reasonable rate.[2]
-
Steric Hindrance: Bulky nucleophiles will react more slowly due to steric hindrance, which impedes their approach to the electrophilic carbonyl carbons of the anhydride.[5][6] The cyclopentane ring itself imposes a rigid cis conformation, which can influence the accessibility of the carbonyl groups.[7]
-
-
Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates.
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often excellent choices. They can dissolve the anhydride and many nucleophiles without interfering with the reaction. Polar aprotic solvents are known to favor SN2-type reactions, which share mechanistic features with nucleophilic acyl substitution.[5]
-
Protic Solvents: Using an alcohol as both the nucleophile and the solvent is common (e.g., refluxing in methanol). However, be aware that protic solvents can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity.
-
-
Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the reaction barrier. For less reactive nucleophiles like alcohols or hindered amines, heating the reaction mixture to reflux is a standard practice. Monitor for potential side reactions or degradation at elevated temperatures.
-
Catalysis: When uncatalyzed reactions are slow, a catalyst can dramatically increase the rate.
-
Base Catalysis (for alcoholysis): A non-nucleophilic base like triethylamine (TEA) or a stronger base like 4-Dimethylaminopyridine (DMAP) can be used. DMAP is particularly effective as it reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[8]
-
Acid Catalysis: An acid catalyst (e.g., a drop of H₂SO₄) protonates a carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by weak nucleophiles like alcohols.[8][9]
-
Caption: Troubleshooting logic for incomplete ring-opening.
Q2: My yield is low, and I'm seeing multiple spots on my TLC plate. What are the likely side reactions?
A2: Low yields often result from consuming the starting material in non-productive pathways or during workup.
-
Hydrolysis of the Anhydride: this compound is susceptible to hydrolysis, especially in the presence of moisture and heat.[10] Trace water in your solvent or on your glassware will react to form the parent cis-1,2-cyclopentanedicarboxylic acid, which will not react further with your intended nucleophile under typical conditions.
-
Prevention: Always use anhydrous solvents and dry glassware. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Formation of Imide (with Amine Nucleophiles): When reacting with a primary amine, the initial ring-opening produces an amide-carboxylic acid. Under harsh conditions (e.g., prolonged heating at high temperatures), this intermediate can undergo a secondary, intramolecular dehydration reaction to form a cyclic imide.[11][12] While sometimes this is the desired product, it is a common side reaction if the mono-amide is the target.
-
Prevention: Use milder reaction conditions (e.g., room temperature or slightly elevated temperatures) and shorter reaction times when targeting the simple ring-opened product.
-
-
Double Reaction (with Diol/Diamine Nucleophiles): If your nucleophile has more than one reactive site (e.g., ethylene glycol or ethylenediamine), you risk forming oligomers or polymers, which can complicate purification and lower the yield of the desired 1:1 adduct.
-
Prevention: Use a large excess of the diol/diamine nucleophile to favor the 1:1 reaction, or use protecting group strategies if feasible.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reactionweb.io [reactionweb.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Solved Propose a mechanism for the ring opening of the | Chegg.com [chegg.com]
- 10. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.fsu.edu [chem.fsu.edu]
challenges in scaling up the synthesis of cis-1,2-Cyclopentanedicarboxylic anhydride
Welcome to the technical support center for the synthesis and scale-up of cis-1,2-Cyclopentanedicarboxylic Anhydride. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block in their work. This compound is a key intermediate in the synthesis of various compounds, including proline derivatives used in medicinal chemistry, such as inhibitors for the Hepatitis C virus protease.[1][2][3]
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry to help you overcome common challenges encountered during synthesis and scale-up.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, which typically involves the dehydration of cis-1,2-cyclopentanedicarboxylic acid, often using a dehydrating agent like acetic anhydride.[2]
Q1: My reaction resulted in a very low yield, or no anhydride was formed. What went wrong?
Answer: Low or no yield is the most common complaint, and it can typically be traced back to one of three areas: the integrity of the starting material, incomplete reaction, or product decomposition.
-
Starting Material Stereochemistry: The single most critical factor for this synthesis is the stereochemistry of the starting dicarboxylic acid. You must start with the cis-isomer. The trans-isomer, where the two carboxylic acid groups are on opposite faces of the cyclopentane ring, cannot physically undergo intramolecular cyclization to form the five-membered anhydride ring.[4] Ensure your starting diacid is confirmed to be the cis-isomer by melting point or spectroscopic analysis. The synthesis of the cis-diacid itself, often via catalytic hydrogenation of an unsaturated precursor, must be robust to ensure stereochemical purity.[5]
-
Incomplete Dehydration: The conversion of a dicarboxylic acid to an anhydride is an equilibrium process. To drive the reaction to completion, the water byproduct must be effectively removed. When using acetic anhydride, it reacts with the generated water to form acetic acid, effectively sequestering it.
-
Actionable Advice: Ensure you are using a sufficient excess of the dehydrating agent (e.g., acetic anhydride). For stubborn reactions, increasing the reflux time from a typical 3 hours to 10 hours can significantly improve conversion.[2][6] The reaction is complete when all the solid diacid has dissolved and a clear solution is obtained.
-
-
Hydrolysis During Workup: The anhydride product is susceptible to hydrolysis back to the dicarboxylic acid if exposed to water.
-
Actionable Advice: Ensure all glassware is thoroughly dried before use. After the reaction, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure. If performing an aqueous wash, do it quickly with cold water or brine and immediately extract the product into an organic solvent.
-
Q2: The reaction is complete, but my final product is a dark, discolored oil or solid. What causes this charring?
Answer: Discoloration and charring are classic signs of thermal decomposition. This issue is frequently reported, especially during large-scale preparations or purification at elevated temperatures.[7]
-
Cause: The anhydride, while relatively stable, can degrade under harsh heating conditions, leading to polymerization or other side reactions that produce colored impurities. This is particularly problematic during the final purification step.
-
Troubleshooting Steps:
-
Temperature Control During Reaction: While reflux is necessary, avoid aggressive, localized overheating. Use an oil bath for uniform heat distribution rather than a heating mantle set to maximum.
-
Purification Strategy: Avoid atmospheric distillation. The boiling point of the anhydride is quite high, but it can be effectively purified by vacuum distillation at a much lower temperature (e.g., 84-86°C at 0.5 mm Hg).[1][8] This is the most effective way to prevent thermal decomposition while separating the product from non-volatile impurities.
-
Alternative Workup: Instead of distilling, you can attempt to purify the product by extraction with a non-polar solvent like hexane after removing the acetic anhydride, which may leave polymeric impurities behind.[6]
-
Q3: My product is a sticky solid or an oil that won't crystallize. How can I isolate a clean, crystalline product?
Answer: Failure to crystallize is usually due to the presence of impurities that depress the melting point. The expected melting point of pure this compound is 73-74°C.[1][8]
-
Primary Culprit: The most common impurity is residual acetic acid or acetic anhydride from the reaction. Their presence, even in small amounts, can prevent the product from solidifying.
-
Solution: Ensure complete removal of volatiles under high vacuum. You can add a co-solvent like toluene and re-evaporate to azeotropically remove the last traces of acetic acid.
-
-
Other Impurities: Contamination with the starting diacid (due to incomplete reaction or hydrolysis) or the trans-diacid (from impure starting material) will also inhibit crystallization.
-
Solution: If removal of volatiles does not yield a solid, purification is necessary. Vacuum distillation is the preferred method. Alternatively, recrystallization can be attempted, though finding a suitable solvent system may require some screening.
-
Q4: I am trying to scale up the synthesis, but the yield is inconsistent and lower than in my small-scale trials. Why is this happening?
Answer: Scaling up chemical reactions often introduces challenges related to mass and heat transfer.
-
Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to heat evenly and efficiently. This can lead to localized overheating and charring, or conversely, cooler spots where the reaction is incomplete.
-
Solution: Use a suitably sized reaction vessel and an oil bath for uniform heating. Implement efficient mechanical stirring (not just a magnetic stir bar) to ensure good mixing and temperature distribution.
-
-
Removal of Byproducts: Removing acetic anhydride and acetic acid from a large volume under vacuum can be time-consuming. If not done efficiently, the prolonged exposure of the product to acidic conditions at elevated temperatures can cause degradation.
-
Solution: Use a high-capacity vacuum pump and a wide-bore connection to the rotary evaporator to ensure efficient removal of volatiles.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method to prepare the precursor, cis-1,2-cyclopentanedicarboxylic acid?
-
A: A common and reliable method is the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. This reaction proceeds with syn-addition of hydrogen across the double bond, yielding the desired cis-isomer. The hydrogenation can be performed using catalysts like Raney nickel or platinum oxide.[5]
-
-
Q: Are there alternatives to acetic anhydride for the dehydration step?
-
A: Acetic anhydride is the most common, cost-effective, and straightforward reagent for this lab-scale transformation.[2][6] Other dehydrating agents like acetyl chloride could work but are often more hazardous. Milder, more modern methods such as electrochemical dehydration have been developed, which avoid harsh reagents and high temperatures, offering a greener alternative.[9][10] However, these require specialized equipment not available in all labs.
-
-
Q: How can I confirm the purity and identity of my final product?
-
A: The identity and purity can be confirmed using several standard analytical techniques:
-
Melting Point: A sharp melting point at 73-74°C is a strong indicator of purity.[1]
-
GC Analysis: Gas chromatography can be used to assess purity, with a target of >97%.[11]
-
Spectroscopy: IR spectroscopy will show characteristic anhydride carbonyl stretches (~1850 and 1780 cm⁻¹), and ¹H and ¹³C NMR will confirm the structure.
-
-
-
Q: What are the primary safety concerns for this reaction?
-
A: The main hazard is associated with the dehydrating agent. Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Section 3: Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from the corresponding diacid.
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser with drying tube
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Place cis-1,2-cyclopentanedicarboxylic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: In a fume hood, add acetic anhydride (approx. 5-10 mL per gram of diacid). The volume is not strictly critical as it also serves as the solvent.[2][6]
-
Reaction: Attach a reflux condenser fitted with a calcium chloride or silica gel drying tube to the flask. Heat the mixture to reflux (the boiling point of acetic anhydride is ~140°C) with stirring. Continue refluxing for 3-10 hours. The reaction is typically complete when all the solid diacid has dissolved.[2][3]
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. An oil bath can be used to gently heat the flask (~50-60°C) to facilitate removal.
-
Purification: The resulting crude product can be purified by vacuum distillation. Assemble a distillation apparatus and carefully distill the anhydride. Collect the fraction boiling at approximately 84-86°C/0.5mm Hg.[1][8] The product should solidify in the receiving flask upon cooling.
Section 4: Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃ | [11] |
| Molecular Weight | 140.14 g/mol | [11] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 73-74 °C | [1][8] |
| Boiling Point | 84-86 °C @ 0.5 mm Hg | [1][8] |
| Storage | Store in a dry environment, under -20°C for long-term stability. | [1][8] |
Section 5: Visual Workflows
The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]
- 8. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
how to prevent premature polymerization of cis-1,2-Cyclopentanedicarboxylic anhydride
Welcome to the technical support guide for cis-1,2-Cyclopentanedicarboxylic Anhydride (CAS No: 35878-28-5). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this valuable synthetic intermediate: its propensity for premature degradation and polymerization. As a cyclic anhydride, this reagent is highly susceptible to environmental conditions, which can compromise experimental integrity and lead to inconsistent results.
This guide provides in-depth troubleshooting advice and preventative protocols based on established chemical principles and extensive field experience. Our goal is to empower you to handle this reagent with confidence, ensuring the reliability and reproducibility of your synthetic work.
Troubleshooting Guide: Identifying and Addressing Degradation
This section addresses issues that arise when the stability of the anhydride may have already been compromised.
Question: I opened a container of this compound, and it appears clumpy, solidified, or has a different consistency than the expected fine powder. What has happened?
Answer: This is a classic sign of hydrolysis. This compound is highly sensitive to moisture.[1] Even brief exposure to atmospheric humidity can cause the anhydride ring to open, converting it back to the parent cis-1,2-Cyclopentanedicarboxylic acid.[2] This diacid has a higher melting point and different solubility characteristics, often leading to clumping and solidification. In some cases, the presence of the diacid and water can initiate oligomerization or polymerization, resulting in a hardened, insoluble mass.
Question: My reaction yield is significantly lower than expected, and purification is complicated by a persistent, polar impurity. Could my anhydride be the culprit?
Answer: Absolutely. If the anhydride has hydrolyzed, you are introducing the diacid into your reaction instead of the more reactive anhydride. This leads to two major problems:
-
Stoichiometric Imbalance: You are adding less of the active reagent than calculated, directly reducing the theoretical yield.
-
Byproduct Formation: The diacid may either fail to react or engage in undesired side reactions, complicating your downstream purification process. The presence of the free carboxylic acid can sometimes catalyze unwanted pathways.[3]
Question: How can I definitively test the purity of my this compound before use?
Answer: Verifying the purity of the anhydride is a critical first step if you suspect degradation. Several analytical methods can be employed:
-
Melting Point Analysis: This is a rapid and effective initial check. Pure this compound has a sharp melting point around 73-74°C.[4] A broad melting range or a melting point that deviates significantly from this value suggests the presence of impurities, most commonly the hydrolyzed diacid.
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy provides a clear picture of the compound's integrity. The anhydride will have a characteristic set of peaks. The presence of the diacid will introduce new signals, including a broad peak for the carboxylic acid protons.
-
Gas or Liquid Chromatography (GC/HPLC): Chromatographic methods can quantify the purity of the anhydride and separate it from its hydrolyzed form or other impurities.[5][6][7]
Logical Framework for Degradation
The primary pathways for the degradation of this compound are hydrolysis and, subsequently, potential polymerization. Trace contaminants can also serve as initiators.
Caption: Primary degradation pathways for the anhydride.
Frequently Asked Questions (FAQs): Prevention Protocols
Proactive prevention is the most effective strategy for maintaining the integrity of this compound.
Question: What is the single most critical factor for preventing premature polymerization or degradation?
Answer: Strict exclusion of moisture. Anhydrides as a class of compounds are reactive with water.[8] The five-membered ring of this compound is strained and particularly susceptible to nucleophilic attack by water. All handling and storage procedures must be centered around maintaining anhydrous conditions.[9]
Question: What are the ideal storage conditions for this reagent?
Answer: To ensure a long shelf life, the reagent must be stored in a tightly sealed container in a cool, dry environment. A summary of recommendations is provided below.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Freezer (-20°C).[4][10] | Cool temperatures slow the rate of any potential degradation reactions. Freezer storage is preferred for long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moist air from the container headspace, preventing hydrolysis. |
| Container | Tightly-sealed glass bottle | Prevents ingress of atmospheric moisture. |
| Location | In a desiccator | Provides an additional layer of protection against ambient humidity. |
Question: What precautions should I take when weighing and transferring the anhydride for an experiment?
Answer: Handling the anhydride requires meticulous attention to maintaining an anhydrous environment. Simply opening the bottle on the lab bench can be sufficient to compromise the material.
-
Glovebox Use: The ideal method is to handle the solid inside a glovebox with a dry, inert atmosphere.
-
Schlenk Line Technique: If a glovebox is unavailable, a positive pressure of an inert gas (argon or nitrogen) should be used to blanket the reagent while the container is open.[11] Transfer the required amount quickly to a pre-dried reaction vessel.
Question: Can chemical inhibitors be added to prevent polymerization?
Answer: While radical polymerization inhibitors like BHT (Butylated hydroxytoluene) are commonly added to monomers such as styrene, they are not standard for reagents like this compound.[] The primary degradation pathway is hydrolysis, not free-radical polymerization. Adding an inhibitor would introduce an unnecessary impurity that would require subsequent removal. The focus should remain on rigorous exclusion of water and potential catalysts like trace metals.[13]
Experimental Protocols
Adherence to the following protocols will significantly reduce the risk of reagent degradation.
Protocol 1: Rigorous Drying of Glassware
Surface-adsorbed water on glassware is a common source of contamination in moisture-sensitive reactions.[9]
Method A: Oven-Drying
-
Disassemble all glassware components (e.g., remove stopcocks).
-
Place glassware in a laboratory oven at >120°C for a minimum of 4 hours (overnight is recommended).[3]
-
Assemble the apparatus immediately while still hot, flushing with a stream of dry nitrogen or argon, and allow it to cool under the inert atmosphere. Alternatively, cool the glassware in a desiccator before assembly.
Method B: Flame-Drying
-
Assemble the clean, dry glassware (ensure no plastic or grease is present).
-
Connect the apparatus to a Schlenk line and apply a vacuum.
-
Gently heat the entire surface of the glassware with a heat gun (preferred) or a soft flame until all visible moisture is gone.
-
Allow the glassware to cool to room temperature under vacuum, then refill with an inert gas. Repeat this vacuum/refill cycle three times.[11]
Protocol 2: Workflow for Anhydrous Reagent Handling
This workflow ensures the anhydride is not exposed to atmospheric moisture during experimental setup.
Caption: Workflow for handling moisture-sensitive anhydride.
References
- 1. The MSDS HyperGlossary: Anhydride [ilpi.com]
- 2. studylib.net [studylib.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purity analysis of phthalic anhydride - analysis - Analytice [analytice.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. moodle2.units.it [moodle2.units.it]
- 10. echemi.com [echemi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications | MDPI [mdpi.com]
Technical Support Center: Navigating Solubility Challenges with cis-1,2-Cyclopentanedicarboxylic Anhydride
Welcome to the technical support center for cis-1,2-Cyclopentanedicarboxylic anhydride. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during its use in various reaction media. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Resolving Solubility Issues
This section addresses common problems related to the solubility of this compound in a question-and-answer format, providing direct and actionable advice.
Question: My this compound is not dissolving in my chosen reaction solvent at room temperature. What should I do?
Answer:
This is a frequent challenge, as the anhydride's solid, crystalline nature can lead to dissolution difficulties. Here is a systematic approach to address this:
-
Solvent Selection is Key: The principle of "like dissolves like" is a good starting point. This compound is a relatively polar molecule. Therefore, it will exhibit better solubility in polar aprotic solvents. If you are using a non-polar solvent, consider switching to or adding a co-solvent from the recommended list below.
-
Thermal Intervention: Gently warming the solvent can significantly increase the solubility of the anhydride. However, be mindful of the boiling point of your solvent and the thermal stability of other reagents in your reaction mixture. A modest increase to 40-50°C can often be effective.
-
Mechanical Agitation: Ensure you have adequate stirring. If the solid is simply sitting at the bottom of the flask, its surface area for dissolution is limited. Vigorous stirring or the use of a magnetic stir bar can enhance the dissolution rate.
-
Particle Size Reduction: Grinding the anhydride into a fine powder before adding it to the solvent increases the surface area available for solvation, which can expedite dissolution.
Question: I've tried warming the mixture, but the anhydride precipitates out of solution upon cooling. How can I maintain its solubility?
Answer:
This phenomenon, known as temperature-dependent solubility, is common. Here are a few strategies to overcome this:
-
Maintain Reaction Temperature: If your reaction protocol allows, maintaining a slightly elevated temperature throughout the experiment can keep the anhydride in solution.
-
Co-Solvent System: Introducing a co-solvent can improve the overall solvating power of your reaction medium. For instance, if you are using a moderately polar solvent like dichloromethane (DCM), adding a small amount of a more polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help maintain solubility at lower temperatures.
-
Slow Addition: Instead of adding all the anhydride at once, consider a slow, portion-wise addition to the reaction mixture. This allows for more effective solvation of smaller quantities at a time.
Question: My reaction appears sluggish or incomplete, and I suspect poor solubility of the anhydride is the culprit, even though it appears to have dissolved. What's going on?
Answer:
Visual dissolution can sometimes be misleading; the concentration of the dissolved anhydride might be too low for an efficient reaction rate. Here's how to troubleshoot:
-
Increase Solvent Volume: A straightforward approach is to increase the amount of solvent to decrease the concentration of the reactants, which can sometimes aid in full dissolution. However, this may not be practical for all reaction setups.
-
Employ a Stronger Solvent System: Consider switching to a solvent known for its excellent solvating properties for a wide range of organic compounds, such as DMF or dimethyl sulfoxide (DMSO). Be aware that these high-boiling point solvents can be difficult to remove post-reaction.
-
Sonication for Enhanced Dissolution: The use of an ultrasonic bath can provide the necessary energy to break down solid agglomerates and promote dissolution at a microscopic level.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
Based on its chemical structure and available data, polar aprotic solvents are generally the most effective. Good starting points for solvent screening include:
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
Q2: Is this compound soluble in alcohols like ethanol or methanol?
While it may show some solubility, especially with heating, be cautious. Alcohols can react with the anhydride to form the corresponding monoester of the dicarboxylic acid, which may not be your desired reaction pathway. This is a crucial consideration in your experimental design.[1]
Q3: Can I use acetic anhydride as a solvent?
Yes, and in some cases, it can also serve as a reactant. For instance, in the preparation of the anhydride from its corresponding dicarboxylic acid, acetic anhydride is used in excess and acts as both a dehydrating agent and a solvent.[2]
Q4: How does the purity of this compound affect its solubility?
Impurities can sometimes hinder the dissolution process by disrupting the crystal lattice in an unfavorable way or by being insoluble themselves. Using a high-purity grade of the anhydride is always recommended for consistent and predictable results.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol provides a methodical approach to identifying an optimal solvent for your reaction.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., THF, DCM, ACN, EtOAc, Toluene, DMF)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Heating plate
-
Balance
Procedure:
-
Preparation: Weigh out a small, precise amount of the anhydride (e.g., 10 mg) into each vial.
-
Solvent Addition: Add a measured volume of a single solvent (e.g., 1 mL) to each vial.
-
Room Temperature Observation: Stir the vials at room temperature for 10-15 minutes. Observe and record the degree of dissolution in each solvent (e.g., fully dissolved, partially dissolved, insoluble).
-
Thermal Screening: For solvents where the anhydride did not fully dissolve, gently warm the vials (e.g., to 40°C) while stirring and observe any changes in solubility.
-
Data Analysis: Based on your observations, select the solvent that provides the best solubility under your desired reaction conditions.
Protocol 2: Enhancing Dissolution with Sonication
Materials:
-
Reaction vessel with this compound and chosen solvent
-
Ultrasonic bath
Procedure:
-
Preparation: Prepare your reaction mixture as you normally would.
-
Sonication: Place the reaction vessel in an ultrasonic bath.
-
Operation: Turn on the sonicator. The duration will depend on the scale of your reaction and the amount of solid. Visually monitor the dissolution.
-
Proceed with Reaction: Once the solid is fully dissolved, you can proceed with the next steps of your reaction.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Room Temperature Solubility | Solubility with Gentle Heating | Notes |
| Toluene | Non-polar | Low | Moderate | Often used in syntheses involving this anhydride.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | High | A common solvent for reactions with this compound.[3] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate | High | Used for recrystallization and as a reaction solvent.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Very High | A good initial choice for ensuring dissolution.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | High | Can be a suitable reaction medium. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Very High | Excellent solvent, but high boiling point. |
| Acetic Anhydride | Polar Aprotic | High | Very High | Can also act as a reagent.[2] |
| Ethanol | Polar Protic | Moderate | High | Potential for side reactions (ester formation).[4] |
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
References
Technical Support Center: Troubleshooting Side Reactions of cis-1,2-Cyclopentanedicarboxylic Anhydride with Solvents
Welcome to the technical support center for cis-1,2-Cyclopentanedicarboxylic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during experimentation. As a key intermediate in the synthesis of various proline derivatives and antiviral agents like Telaprevir, understanding its reactivity is paramount to achieving high-yield, high-purity outcomes.[1][2][3] This document provides in-depth, experience-driven insights into the common challenges faced when working with this cyclic anhydride and offers validated protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My yield of the desired product is consistently low when using protic solvents like methanol or ethanol. What is happening?
A1: You are likely experiencing a significant side reaction known as alcoholysis.
-
Causality: this compound, like other cyclic anhydrides, is highly susceptible to nucleophilic attack by alcohols.[4][5] The lone pair of electrons on the alcohol's oxygen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This opens the ring and forms a monoester of the cis-1,2-cyclopentanedicarboxylic acid. This side reaction consumes your starting anhydride, thereby reducing the yield of your intended product.
-
Troubleshooting Protocol:
-
Solvent Selection: Switch to an aprotic solvent that does not have acidic protons and is therefore non-nucleophilic. Recommended solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or toluene.
-
Moisture Control: Ensure your chosen aprotic solvent is anhydrous. Water can cause a similar hydrolysis reaction. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Management: If the reaction conditions permit, running the reaction at lower temperatures can help to minimize the rate of the competing alcoholysis reaction.
-
Q2: I've observed the formation of a diacid byproduct, even when using aprotic solvents. How is this possible?
A2: The most probable cause is the presence of trace amounts of water in your reaction mixture, leading to hydrolysis.
-
Causality: Acid anhydrides readily react with water to form the corresponding dicarboxylic acids.[4][5] This hydrolysis is often an undesired side reaction that can be surprisingly rapid, even with minimal water content. The mechanism involves the nucleophilic attack of a water molecule on a carbonyl carbon, leading to the opening of the anhydride ring.[6]
-
Visualizing the Problem: Hydrolysis Mechanism
Caption: The hydrolysis pathway of the anhydride.
-
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Reagent Drying: Dry all reagents thoroughly before use. Solid reagents can be dried in a vacuum oven.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents from a freshly opened bottle are preferable.
-
Glassware Preparation: Oven-dry all glassware immediately before use to remove any adsorbed moisture. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Q3: When using DMF or DMSO as a solvent, I'm seeing unexpected byproducts and coloration of my reaction mixture, especially at elevated temperatures. What's the issue?
A3: You may be observing side reactions involving the solvents themselves, particularly at higher temperatures.
-
Causality: While dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are polar aprotic solvents, they are not completely inert.
-
DMF: At elevated temperatures, DMF can decompose to form dimethylamine and carbon monoxide. Dimethylamine is a nucleophile and can react with the anhydride to form an amide, a common side reaction.
-
DMSO: DMSO is generally stable but can participate in oxidation-reduction reactions, and its hygroscopic nature means it can introduce water into the reaction.[7] In some specific contexts, particularly with certain catalysts or reagents, DMSO can be involved in complex reaction pathways.[8][9]
-
-
Troubleshooting Protocol:
-
Temperature Control: If possible, conduct the reaction at the lowest effective temperature to minimize solvent decomposition.
-
Alternative Solvents: Consider using more stable polar aprotic solvents like N,N-dimethylacetamide (DMAc) or sulfolane if your reaction chemistry allows.
-
Purification of Solvents: Ensure the DMF or DMSO is of high purity and free from water and other impurities. Distilling DMF over calcium hydride can remove water and dimethylamine.
-
Q4: My reaction with a primary amine in an aprotic solvent is sluggish and gives a mixture of the desired imide and the intermediate amic acid. How can I drive the reaction to completion?
A4: This is a common challenge. The formation of the imide from the anhydride and amine proceeds through a two-step mechanism, and the second step (cyclization of the amic acid) often requires specific conditions.
-
Causality: The initial reaction between the anhydride and a primary amine is typically fast and forms an amic acid intermediate. The subsequent dehydration and ring closure to form the imide is often the rate-limiting step and can be reversible.
-
Visualizing the Imide Formation Workflow
Caption: Two-step process of imide formation.
-
Troubleshooting Protocol: Promoting Imide Formation
-
Thermal Cyclization: Heating the reaction mixture is the most common method to promote the dehydration of the amic acid. Toluene or xylene are good solvent choices as they allow for azeotropic removal of water using a Dean-Stark apparatus.
-
Chemical Dehydrating Agents: Add a dehydrating agent to the reaction. A classic method is to use acetic anhydride with sodium acetate.[8]
-
Catalysis: The use of an acid or base catalyst can sometimes facilitate the cyclization step. However, this must be compatible with your substrate.
-
Summary of Solvent-Related Side Reactions
| Solvent Type | Common Solvents | Potential Side Reaction | Byproduct Formed | Mitigation Strategy |
| Protic | Water, Methanol, Ethanol | Hydrolysis / Alcoholysis | Dicarboxylic Acid / Monoester | Use anhydrous aprotic solvents. |
| Aprotic Polar | DMF, DMSO | Nucleophilic attack by impurities | Amide (from DMF decomposition) | Use high-purity solvents, lower reaction temperature. |
| Aprotic Non-Polar | Toluene, Hexane | Generally inert | Minimal | Ensure removal of trace water. |
References
- 1. Cas 35878-28-5,CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | lookchem [lookchem.com]
- 2. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8-DMSO: application to the synthesis of vernakalant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of cis-1,2-Cyclopentanedicarboxylic Anhydride
For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of cis-1,2-cyclopentanedicarboxylic anhydride, contextualized by a comparison with structurally similar cyclic anhydrides. By understanding the nuances of chemical shifts, coupling constants, and ring strain effects, scientists can confidently identify and characterize these important synthetic intermediates.
The Foundational Principles of ¹H NMR in Cyclic Systems
Before delving into the specific spectrum, it is crucial to recall the core principles of ¹H NMR spectroscopy. The chemical shift (δ) of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups, such as the anhydride functionality, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The multiplicity, or splitting pattern, of a signal is dictated by the number of neighboring non-equivalent protons, following the n+1 rule. Finally, the integration of a signal is proportional to the number of protons it represents.[1][2][3]
In cyclic systems, the rigid or semi-rigid nature of the ring imposes specific dihedral angles between protons, which in turn affects the magnitude of the vicinal coupling constants (³J). This relationship, often described by the Karplus equation, is a powerful tool for determining stereochemistry.[4][5]
Analysis of the ¹H NMR Spectrum of this compound
While a publicly available, high-resolution spectrum of this compound is not readily found in spectral databases, its expected ¹H NMR spectrum can be reliably predicted based on its structure and comparison with analogous compounds. The molecule possesses a plane of symmetry, which simplifies the spectrum.
The protons in this compound can be categorized into three distinct sets:
-
Hα: The two methine protons attached to the carbons bearing the anhydride functionality. Due to the cis relationship, these protons are chemically equivalent.
-
Hβ: The two methylene protons adjacent to the methine protons.
-
Hγ: The single methylene proton at the "bottom" of the cyclopentane ring.
Based on these assignments, we can predict the following spectral features:
-
Hα Protons: These protons are directly attached to carbons bonded to the electron-withdrawing anhydride oxygen atoms. Consequently, they will be the most deshielded and appear furthest downfield. Each Hα proton is coupled to the adjacent Hβ protons. The multiplicity will be a triplet.
-
Hβ Protons: These protons are adjacent to the Hα methine protons and the Hγ methylene protons. They will appear at an intermediate chemical shift. The signal for these protons is expected to be a multiplet due to coupling with both Hα and Hγ protons.
-
Hγ Protons: This methylene group is furthest from the anhydride functionality and will therefore be the most shielded, appearing furthest upfield. It is coupled to the four Hβ protons, and its signal will likely be a quintet.
A Comparative Analysis with Other Cyclic Anhydrides
To better understand the spectral features of this compound, a comparison with succinic anhydride and cis-1,2-cyclohexanedicarboxylic anhydride is highly instructive.
| Compound | Proton Type | Chemical Shift (ppm) | Multiplicity |
| Succinic Anhydride | Methylene (CH₂) | ~2.9 | Singlet |
| This compound (Predicted) | Methine (Hα) | ~3.2 - 3.5 | Triplet |
| Methylene (Hβ) | ~2.0 - 2.3 | Multiplet | |
| Methylene (Hγ) | ~1.8 - 2.0 | Quintet | |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | Methine (CH) | ~2.9 | Multiplet |
| Methylene (CH₂) | ~1.4 - 2.2 | Multiplet |
Succinic Anhydride: This simple cyclic anhydride exhibits a single peak in its ¹H NMR spectrum.[6][7] This is because all four methylene protons are chemically and magnetically equivalent due to the planarity and symmetry of the five-membered ring in solution. The singlet typically appears around 2.9 ppm.
cis-1,2-Cyclohexanedicarboxylic Anhydride: In this six-membered ring system, the chair conformation leads to a more complex spectrum.[8] The methine protons, analogous to Hα in the cyclopentane derivative, appear as a multiplet around 2.9 ppm. The remaining methylene protons of the cyclohexane ring give rise to a series of overlapping multiplets in the upfield region (approximately 1.4-2.2 ppm). The greater conformational flexibility of the six-membered ring compared to the five-membered ring can lead to broader signals.
The comparison highlights the influence of ring size and substitution on the ¹H NMR spectrum. The introduction of the cyclopentyl ring in this compound, as opposed to the single methylene group in succinic anhydride, leads to a more complex spectrum with distinct signals for the different sets of protons. The relative rigidity of the cyclopentane ring compared to the cyclohexane ring is expected to result in sharper signals and more clearly defined coupling patterns.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
For researchers wishing to acquire a ¹H NMR spectrum of this compound or a similar compound, the following general protocol can be followed:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid anhydride in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals and determine the chemical shifts and multiplicities of the peaks.
Workflow for ¹H NMR Spectrum Interpretation
The following diagram illustrates the logical workflow for acquiring and interpreting a ¹H NMR spectrum for structural elucidation.
Caption: Workflow for ¹H NMR acquisition and interpretation.
Conclusion
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Succinic anhydride(108-30-5) 1H NMR [m.chemicalbook.com]
- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 8. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 1H NMR spectrum [chemicalbook.com]
A Researcher's Guide to the 13C NMR Spectral Analysis of cis-1,2-Cyclopentanedicarboxylic Anhydride
In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR spectrum of cis-1,2-cyclopentanedicarboxylic anhydride, a key building block in the synthesis of various pharmaceuticals and polymers. By comparing its spectral features with those of relevant alternatives and grounding the analysis in fundamental principles, this document aims to equip researchers with the expertise to confidently interpret similar spectra.
The Significance of 13C NMR in Stereochemical Assignment
Unlike the often-crowded landscapes of 1H NMR spectra, 13C NMR provides a simplified view of a molecule's carbon skeleton, with each unique carbon atom typically yielding a distinct signal. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, shielding from neighboring atoms, and the electronegativity of substituents.[1][2]
For cyclic systems like cyclopentane derivatives, 13C NMR is particularly powerful in determining stereochemistry. The spatial arrangement of substituents—whether they are on the same side (cis) or opposite sides (trans) of the ring—creates distinct magnetic environments for the ring carbons, leading to predictable differences in their chemical shifts.[3][4]
Predicted 13C NMR Spectrum of this compound
Due to the molecule's symmetry, the 13C NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique carbon environments.
Molecular Structure and Carbon Environments:
Caption: Molecular structure of this compound with unique carbon environments highlighted.
Predicted Chemical Shift Assignments:
| Carbon Atom(s) | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6, C7 | Carbonyl (Anhydride) | 165 - 185 | The carbonyl carbons are highly deshielded due to the electronegativity of the attached oxygen atoms. This region is characteristic of carboxylic acid derivatives like anhydrides.[2][5] |
| C1, C2 | Methine (CH-C=O) | 40 - 55 | These methine carbons are attached to the electron-withdrawing carbonyl groups, causing a downfield shift compared to unsubstituted alkanes. Their cis relationship influences their shielding.[1] |
| C3, C5 | Methylene (CH2) | 25 - 35 | These methylene carbons are further from the electronegative anhydride group and are expected to have a chemical shift closer to that of cyclopentane. |
| C4 | Methylene (CH2) | 16 - 25 | This methylene carbon is the most shielded of the aliphatic carbons, being furthest from the anhydride functionality. |
Comparative Spectral Analysis
To contextualize the spectral features of this compound, a comparison with related molecules is instructive.
trans-1,2-Cyclopentanedicarboxylic Anhydride
The key difference in the trans isomer is the stereochemical relationship between the two carboxylic anhydride groups. This change in stereochemistry would lead to different magnetic environments for the ring carbons. Generally, a cis configuration of vicinal substituents leads to greater shielding (an upfield shift) compared to the trans analog.[3][4] Therefore, the C1 and C2 signals in the cis isomer are expected to be at a slightly lower chemical shift than in the trans isomer.
cis-1,2-Cyclohexanedicarboxylic Anhydride
This six-membered ring analogue provides insight into the effect of ring size. The greater flexibility and different bond angles of the cyclopentane ring compared to the more rigid cyclohexane chair conformation can influence the chemical shifts.[1] While the general regions for the carbonyl and methine carbons would be similar, slight shifts can be expected due to the conformational differences.
Cyclopentane
The parent hydrocarbon, cyclopentane, exhibits a single peak in its 13C NMR spectrum due to the equivalence of all five carbon atoms, which is observed around 26 ppm.[6] This serves as a baseline, demonstrating the significant deshielding effect of the anhydride functionality on the carbons in this compound.
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following is a standard protocol.
Workflow for 13C NMR Sample Preparation and Data Acquisition:
Caption: A typical workflow for acquiring a 13C NMR spectrum.
Detailed Steps:
-
Sample Preparation: Weigh approximately 20-50 mg of this compound. The exact amount will depend on the spectrometer's sensitivity.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the compound. Chloroform-d (CDCl3) or Acetone-d6 are common choices for anhydrides.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube containing the sample. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Set up a standard proton-decoupled 13C NMR experiment. Key parameters include:
-
Pulse Angle: Typically a 30-45° pulse is used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): This will depend on the sample concentration and can range from hundreds to thousands of scans to achieve a good signal-to-noise ratio.
-
-
Processing: After data acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum should be phase-corrected and the baseline flattened.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[6]
Conclusion
The 13C NMR spectrum of this compound provides a clear and interpretable fingerprint of its carbon skeleton. By understanding the influence of the anhydride functionality and the cis stereochemistry on the chemical shifts of the cyclopentane ring carbons, researchers can confidently assign the observed signals. Comparison with related compounds further solidifies these assignments and provides a deeper understanding of structure-spectrum correlations. The detailed experimental protocol outlined ensures the acquisition of high-quality data, which is the foundation of any robust spectral analysis. This guide empowers researchers to leverage the full potential of 13C NMR in their structural elucidation endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the FTIR Spectroscopy of cis-1,2-Cyclopentanedicarboxylic Anhydride
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for elucidating the functional groups and structural nuances of molecules. This guide provides an in-depth analysis of the characteristic FTIR spectral features of cis-1,2-cyclopentanedicarboxylic anhydride, a key building block in organic synthesis. By comparing its spectrum with relevant alternatives, we will explore the underlying principles of vibrational spectroscopy that govern its unique spectral signature.
The Vibrational Signature of Cyclic Anhydrides: A Tale of Two Carbonyls
The most prominent feature in the infrared spectrum of any acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands.[1][2] This arises from the mechanical coupling of the two carbonyl groups linked by a central oxygen atom. This coupling results in two fundamental vibrational modes: a symmetric stretch and an asymmetric stretch.
-
Symmetric C=O Stretch: Both carbonyl groups stretch and contract in phase. This vibration typically occurs at a higher frequency (higher wavenumber).
-
Asymmetric C=O Stretch: One carbonyl group stretches while the other contracts. This out-of-phase vibration occurs at a lower frequency (lower wavenumber).
For saturated, five-membered cyclic anhydrides, such as succinic anhydride and our topic molecule, these bands typically appear in the ranges of 1870–1845 cm⁻¹ (symmetric) and 1800–1775 cm⁻¹ (asymmetric).[1] A key distinguishing feature of cyclic anhydrides is the relative intensity of these two peaks; the lower-frequency asymmetric stretch is characteristically more intense than the higher-frequency symmetric stretch.[1]
The exact position of these carbonyl bands is also highly sensitive to ring strain. As the bond angles within the ring deviate from the ideal sp³ or sp² hybridization, the strain energy increases. For cyclic ketones and anhydrides, increasing ring strain (i.e., moving to smaller rings) forces more s-character into the C=O sigma bond, strengthening it and shifting the stretching frequency to a higher wavenumber.[3]
Spectral Analysis of this compound
Expected Characteristic Peaks for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Symmetric C=O Stretch | ~1865 - 1840 | Strong | The higher frequency of the two carbonyl peaks. Its position is influenced by the strain of the five-membered ring. |
| Asymmetric C=O Stretch | ~1785 - 1770 | Very Strong | The lower frequency and typically most intense peak in the anhydride's spectrum. |
| C-H Stretching (Aliphatic) | ~2990 - 2850 | Medium | Arises from the C-H bonds of the cyclopentane ring. The complexity of this region can provide information about the ring's conformation. |
| C-O-C Stretch | ~1300 - 1000 | Strong | A strong, often broad, band associated with the stretching of the C-O single bonds within the anhydride ring. For five-membered rings, this is often a prominent feature.[1] |
| CH₂ Bending (Scissoring/Wagging) | ~1470 - 1400 | Medium | These bands are characteristic of the methylene groups in the cyclopentane ring. |
| Ring Vibrations (Fingerprint Region) | < 1000 | Complex | A series of complex absorptions unique to the overall skeletal structure of the molecule, including C-C stretching and various bending modes. This region is highly specific to the compound.[1] |
The cis configuration, where both carboxyl groups are on the same side of the cyclopentane ring, is crucial for the formation of the cyclic anhydride. This stereochemistry imposes a specific conformation on the five-membered ring, which influences the exact positions and shapes of the peaks in the fingerprint region.
Comparative Analysis: The Impact of Stereochemistry and Ring Structure
To understand the unique spectral features of this compound, it is instructive to compare it with its stereoisomer and with an analogous anhydride based on a different ring system.
cis vs. trans Isomers: A Look at the Cyclohexane Analogue
The formation of a cyclic anhydride from a 1,2-dicarboxylic acid requires the two carboxyl groups to be in a cis relationship, allowing them to condense. The trans isomer, with carboxyl groups on opposite sides of the ring, cannot form a monomeric cyclic anhydride. Therefore, a direct spectral comparison between cis- and trans-1,2-cyclopentanedicarboxylic anhydride is not feasible.
However, we can examine the spectra of the analogous cis- and trans-1,2-cyclohexanedicarboxylic anhydrides to illustrate the profound impact of stereochemistry.
| Compound | Symmetric C=O Stretch (cm⁻¹) | Asymmetric C=O Stretch (cm⁻¹) | Key Fingerprint Features (cm⁻¹) |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | ~1855 | ~1780 | Complex pattern below 1500 |
| (+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride | ~1860 | ~1782 | Distinctly different pattern |
Note: Peak positions are approximated from available database spectra and may vary based on the sampling method.
While the carbonyl stretching frequencies are quite similar due to the comparable anhydride ring structure, the fingerprint regions of the cis and trans isomers of the cyclohexane derivative are expected to be significantly different. These differences arise from the distinct symmetries and vibrational modes of the overall molecular skeletons imposed by the different stereochemical arrangements.
Ring System Comparison: Cyclopentane vs. Cyclohexane Anhydride
Comparing the expected spectrum of this compound with the known spectrum of cis-1,2-cyclohexanedicarboxylic anhydride reveals the influence of the parent alkane ring size.
The five-membered cyclopentane ring is inherently more strained than the more flexible six-membered cyclohexane ring. This increased ring strain in the cyclopentane derivative is expected to shift the carbonyl stretching frequencies to slightly higher wavenumbers compared to its cyclohexane counterpart, although this effect can be subtle. The most significant differences will again lie in the fingerprint region, where the vibrations of the cyclopentane ring (e.g., puckering and twisting modes) will have distinct frequencies from those of the cyclohexane ring's chair/boat conformations.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines the standard procedure for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet method. This technique is ideal for obtaining high-quality spectra of crystalline solids like cyclic anhydrides.
Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)
-
Analytical balance (4-decimal place)
-
Spatula and weighing paper
-
Infrared heat lamp (optional)
Step-by-Step Methodology
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Add the KBr to the agate mortar and grind it for about 30 seconds to create a fine, uniform powder. Add the anhydride sample to the mortar. Grind the mixture gently but thoroughly for 1-2 minutes until it is a homogenous, fine powder. The goal is to reduce the particle size of the sample to minimize light scattering and disperse it evenly within the KBr matrix.
-
Loading the Die: Carefully assemble the pellet die. Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution over the surface of the bottom anvil.
-
Pressing the Pellet: Place the assembled die into the hydraulic press. Apply pressure gradually to approximately 8-10 tons. Hold the pressure for 2-3 minutes to allow the KBr to flow and form a transparent or translucent disc.
-
Pellet Extrusion and Analysis: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent. Place the pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 32 or 64) for a good signal-to-noise ratio. The final spectrum should be presented in terms of transmittance or absorbance.
Visualizing the Key Molecular Features
To better understand the relationship between molecular structure and the resulting FTIR spectrum, the following diagrams illustrate the key components and vibrational modes.
Caption: Molecular structure of the target analyte.
Caption: Coupled carbonyl stretching vibrations in an anhydride.
Conclusion
The FTIR spectrum of this compound is defined by a characteristic pair of strong carbonyl absorption bands, with the lower frequency asymmetric stretch (~1780 cm⁻¹) being more intense than the higher frequency symmetric stretch (~1850 cm⁻¹). The exact positions of these bands are modulated by the inherent strain of the five-membered ring. Further characteristic absorptions include C-H stretching bands from the aliphatic ring and a strong C-O-C stretch in the fingerprint region. By comparing its expected spectrum to that of its cyclohexane analogue, the influence of ring strain and skeletal vibrations becomes apparent. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of cis-1,2-Cyclopentanedicarboxylic Anhydride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of successful research. cis-1,2-Cyclopentanedicarboxylic anhydride, a key building block in the synthesis of various pharmaceuticals and polymers, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of analytical techniques for its characterization, with a primary focus on its mass spectrometry fragmentation pattern. We will explore the causality behind experimental choices and provide field-proven insights to ensure trustworthy and reproducible results.
Unraveling the Molecular Fingerprint: Mass Spectrometry Fragmentation of this compound
Upon electron impact, the molecule will lose an electron to form a molecular ion (M+•). The fragmentation of this molecular ion is driven by the presence of the cyclic anhydride functional group and the cyclopentane ring. The primary fragmentation pathways are expected to involve the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO2), as well as ring cleavage of the cyclopentane moiety.
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 140 | [C7H8O3]+• | Molecular Ion (M+•) |
| 112 | [C6H8O2]+• | Loss of CO from the molecular ion |
| 96 | [C6H8O]+• | Loss of CO2 from the molecular ion |
| 84 | [C5H8O]+• | Retro-Diels-Alder type fragmentation of the cyclopentane ring after initial rearrangement |
| 68 | [C5H8]+• | Loss of CO and CO2 from the molecular ion |
| 55 | [C4H7]+ | Cleavage of the cyclopentane ring |
Causality Behind the Fragmentation:
The stability of the resulting fragment ions governs the fragmentation pathways. The loss of small, stable neutral molecules like CO and CO2 is a common feature in the mass spectra of carbonyl-containing compounds.[4] The cyclopentane ring can undergo cleavage to form stable carbocations. The proposed retro-Diels-Alder type fragmentation, while more characteristic of cyclohexene systems, can be envisioned to occur after initial ring opening and rearrangement, leading to a stable diene fragment.
To illustrate these predicted pathways, a Graphviz diagram is provided below:
Caption: Predicted EI-MS fragmentation of this compound.
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound necessitates a multi-technique approach. Here, we compare its analysis by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides molecular formula information with high-resolution MS. | Isomers may have similar fragmentation patterns, requires volatile and thermally stable compounds. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information about the carbon-hydrogen framework, stereochemistry. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts.[5] |
| FTIR Spectroscopy | Identification of functional groups. | Fast, easy to use, and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols: A Guide to Reproducible Data
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the general procedure for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Caption: Workflow for GC-MS analysis of small organic molecules.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[5]
-
Transfer the solution to a clean 5 mm NMR tube.[7]
-
Ensure the sample is free of any particulate matter.[4]
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis using the Attenuated Total Reflectance (ATR) technique.
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]
FTIR Spectrometer Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected before analyzing the sample.[9]
Conclusion
The comprehensive characterization of this compound is best achieved through a synergistic combination of analytical techniques. While mass spectrometry provides crucial information on molecular weight and fragmentation, NMR spectroscopy offers detailed insights into the molecular structure and stereochemistry. FTIR spectroscopy complements these techniques by confirming the presence of key functional groups. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate the structure of this important chemical building block, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Tale of Two Isomers: A Comparative Guide to the Reactivity of cis- and trans-1,2-Cyclopentanedicarboxylic Anhydride
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth technical comparison of the reactivity of cis- and trans-1,2-cyclopentanedicarboxylic anhydride, focusing on the profound influence of stereochemistry on their chemical behavior. While one isomer readily participates in a host of reactions, the other remains largely inert to anhydride formation, a critical divergence that dictates their synthetic utility. This guide will elucidate the structural and mechanistic underpinnings of this difference, supported by experimental protocols and theoretical insights.
The Decisive Role of Stereochemistry: Why Only the cis-Isomer Forms an Anhydride
The most striking difference in reactivity between cis- and trans-1,2-cyclopentanedicarboxylic acid lies in their ability to form a cyclic anhydride. The cis-isomer readily undergoes intramolecular cyclization upon heating, often with a dehydrating agent like acetic anhydride, to yield cis-1,2-cyclopentanedicarboxylic anhydride. In stark contrast, the trans-isomer fails to form a monomeric anhydride under similar conditions.
This divergence is a direct consequence of the spatial arrangement of the two carboxylic acid groups. In the cis-isomer, both carboxyl groups are situated on the same face of the cyclopentane ring. This proximity is crucial for the intramolecular nucleophilic acyl substitution reaction to occur, where the hydroxyl group of one carboxylic acid attacks the carbonyl carbon of the other.
The mechanism for anhydride formation requires the interacting functional groups to adopt a specific orientation that allows for the optimal overlap of orbitals, a concept explained by the Bürgi-Dunitz trajectory. The cis-conformation allows the molecule to readily adopt a puckered envelope or half-chair conformation where the carboxylic acid groups are positioned favorably for this intramolecular reaction.
Conversely, in the trans-isomer, the carboxylic acid groups are on opposite faces of the cyclopentane ring. The rigid five-membered ring structure prevents these groups from coming into the necessary proximity for intramolecular cyclization. Any attempt to bring them together would introduce significant ring strain, making the formation of a stable five-membered anhydride ring energetically unfavorable.
Caption: Comparison of anhydride formation feasibility.
Reactivity of this compound
Given its accessibility, this compound serves as a valuable intermediate in organic synthesis. The strained five-membered anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions that yield a variety of functionalized cyclopentane derivatives.
Esterification and Amidation: Key Ring-Opening Reactions
Alcohols and amines readily react with this compound to form the corresponding mono-esters and mono-amides, respectively. These reactions proceed via a nucleophilic acyl substitution mechanism, where the nucleophile attacks one of the electrophilic carbonyl carbons, leading to the opening of the anhydride ring. The regioselectivity of this attack can be influenced by steric and electronic factors, particularly with chiral nucleophiles.
This reactivity is harnessed in the synthesis of pharmaceuticals and other complex molecules where the cyclopentane scaffold is desired. For instance, derivatives of this anhydride are utilized in the preparation of proline analogues.[1]
Comparative Data Summary
While a direct kinetic comparison of the anhydride reactivity is precluded by the instability of the trans-anhydride, the fundamental difference in their formation is the key performance indicator.
| Isomer | Anhydride Formation | Reactivity of Anhydride |
| cis-1,2-Cyclopentanedicarboxylic Acid | Readily forms a stable cyclic anhydride upon heating. | The resulting anhydride is a reactive intermediate, readily undergoing nucleophilic acyl substitution reactions (e.g., esterification, amidation). |
| trans-1,2-Cyclopentanedicarboxylic Acid | Does not form a monomeric cyclic anhydride due to steric constraints. | Not applicable as the monomeric anhydride is not formed under normal conditions. |
Experimental Protocols
Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid
This protocol involves the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[1]
Materials:
-
1-Cyclopentene-1,2-dicarboxylic acid
-
Absolute ethanol
-
Raney nickel catalyst
-
Paar shaker hydrogenation apparatus
-
Celite (diatomaceous earth)
-
Phosphorus pentoxide
Procedure:
-
In a Paar shaker bottle, dissolve 10.0 g (0.064 mole) of 1-cyclopentene-1,2-dicarboxylic acid in 200 ml of absolute ethanol.
-
Add Raney nickel catalyst to the solution.
-
Hydrogenate the mixture in a Paar shaker at 40-50 psi and 60°C.
-
After the theoretical amount of hydrogen has been consumed (approximately 24 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain a solid.
-
Recrystallize the solid from approximately 30 ml of water.
-
Dry the resulting crystals of cis-1,2-cyclopentanedicarboxylic acid in vacuo over phosphorus pentoxide. The expected yield is approximately 6 g (60%), with a melting point of 132°-135°C.[1]
Caption: Workflow for the synthesis of cis-1,2-cyclopentanedicarboxylic acid.
Synthesis of this compound
This protocol describes the dehydration of the cis-diacid.
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2 g of cis-1,2-cyclopentanedicarboxylic acid with 126.4 ml of acetic anhydride.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling, remove the excess acetic anhydride under reduced pressure to obtain the crude this compound.
Amidation of this compound with Aniline
This protocol exemplifies a typical ring-opening reaction of the cis-anhydride.
Materials:
-
This compound
-
Aniline
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of DCM in a round-bottom flask.
-
To this solution, add a solution of 0.66 g of aniline in 10 mL of DCM dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The product, a mono-amide carboxylic acid, can be further purified by recrystallization or column chromatography.
Conclusion
The stereochemical arrangement of the carboxyl groups in cis- and trans-1,2-cyclopentanedicarboxylic acid dictates a profound difference in their chemical reactivity, primarily manifested in their ability to form a cyclic anhydride. The cis-isomer readily undergoes intramolecular cyclization to form a stable and synthetically useful anhydride, which serves as a versatile precursor for a range of cyclopentane derivatives through ring-opening reactions. In contrast, the trans-isomer is sterically inhibited from forming a monomeric anhydride, rendering it unreactive in this regard. This fundamental difference underscores the critical importance of stereochemistry in chemical synthesis and provides a clear basis for selecting the appropriate isomer for a desired synthetic transformation. For researchers in drug development and materials science, this understanding is crucial for the efficient and predictable construction of complex molecular architectures.
References
A Comparative Guide to Epoxy Hardeners: cis-1,2-Cyclopentanedicarboxylic Anhydride vs. Phthalic Anhydride
For researchers and professionals in materials science and drug development, the selection of an appropriate curing agent is paramount to achieving the desired performance in epoxy resin systems. This guide provides an in-depth technical comparison of two distinct anhydride hardeners: the cycloaliphatic cis-1,2-cyclopentanedicarboxylic anhydride and the aromatic phthalic anhydride. By examining their chemical nature, curing mechanisms, and the resultant thermomechanical properties, this document aims to equip scientists with the necessary insights to make informed decisions for their specific applications.
Fundamental Chemistry: A Tale of Two Structures
The primary difference between this compound and phthalic anhydride lies in their core chemical structures. This fundamental distinction dictates their reactivity, processing characteristics, and the ultimate performance of the cured epoxy network.
-
This compound: As a member of the cycloaliphatic anhydride family, its structure is based on a saturated five-membered carbon ring. This non-aromatic nature is a key determinant of its properties.
-
Phthalic Anhydride: This hardener is characterized by an anhydride group attached to a benzene ring, classifying it as an aromatic anhydride. The rigidity and electron-withdrawing nature of the aromatic ring significantly influence its behavior.
Figure 1: Chemical structures of the two anhydride hardeners.
The Curing Mechanism: A Stepwise Polymerization
Both anhydrides cure epoxy resins through a similar multi-step mechanism, typically requiring elevated temperatures and often accelerated by a catalyst, such as a tertiary amine (e.g., 1-methylimidazole). The reaction is a form of addition polymerization.[1]
The generally accepted mechanism proceeds as follows:
-
Initiation: A hydroxyl group, either present on the epoxy resin backbone or from trace amounts of water, attacks the electrophilic carbonyl carbon of the anhydride ring. This ring-opening reaction forms a monoester with a free carboxylic acid group.[2]
-
Propagation: The newly formed carboxylic acid then reacts with an epoxy (oxirane) group, opening the epoxy ring and forming a diester linkage. This reaction also generates a new hydroxyl group.
-
Chain Branching: The newly generated hydroxyl group can then react with another anhydride molecule, perpetuating the cycle and leading to a highly cross-linked, three-dimensional polymer network.[2]
Figure 2: Generalized curing mechanism of epoxy resins with anhydride hardeners.
Head-to-Head Performance Comparison
The choice between a cycloaliphatic and an aromatic anhydride hardener will invariably involve trade-offs in processing, thermal stability, mechanical strength, and environmental resistance.
Processing and Handling
-
This compound: Like many cycloaliphatic anhydrides, it tends to have a lower melting point and viscosity. This can be a significant advantage in processing, allowing for lower mixing temperatures and better impregnation of reinforcing fibers in composite applications.
-
Phthalic Anhydride: This is a solid at room temperature with a relatively high melting point (around 131°C). This necessitates higher processing temperatures, which can narrow the processing window and potentially lead to handling challenges.[3]
Thermomechanical Properties
The rigidity of the hardener's molecular structure plays a crucial role in the thermal and mechanical properties of the cured epoxy.
-
Glass Transition Temperature (Tg): Aromatic anhydrides like phthalic anhydride generally yield higher glass transition temperatures due to the rigid benzene ring, which restricts the mobility of the polymer chains.[4] Cycloaliphatic anhydrides can also produce high Tg systems, particularly when post-cured at elevated temperatures, but may be slightly lower than their aromatic counterparts under similar conditions.[5]
-
Mechanical Strength: Epoxies cured with phthalic anhydride are known for their high hardness and good mechanical strength, again attributable to the rigidity of the aromatic structure.[6] Cycloaliphatic hardeners also produce strong and rigid materials.[7]
Environmental Resistance
-
UV Stability and Weathering: This is a key differentiator. The absence of aromatic rings in this compound results in superior UV stability and resistance to yellowing upon exposure to sunlight.[8] This makes it an excellent choice for outdoor applications and coatings where aesthetic appearance is important. Phthalic anhydride-cured epoxies, due to their aromatic nature, are more susceptible to UV degradation.
Quantitative Performance Data
The following tables summarize typical performance characteristics for epoxy resins cured with each hardener.
Disclaimer: The data presented below is compiled from various sources and for different epoxy systems and cure schedules. Therefore, it should be considered as a general guide to the expected performance ranges and not as a direct, one-to-one comparison from a single controlled study.
| Property | This compound (Cycloaliphatic) | Phthalic Anhydride (Aromatic) |
| Physical Form | Low-melting solid | Solid |
| UV Resistance | Excellent | Poor to Moderate |
| Typical Viscosity (mixed system) | Low | High |
Table 1: General and Processing Properties
| Property | Typical Value Range (Cycloaliphatic Anhydride Cured Epoxy) | Typical Value Range (Phthalic Anhydride Cured Epoxy) |
| Glass Transition Temp. (Tg) | 125 - 250 °C[5][7] | 110 - 150 °C[9] |
| Tensile Strength | 60 - 85 MPa | 50 - 70 MPa[6] |
| Flexural Modulus | 2.5 - 3.5 GPa | 3.0 - 4.0 GPa |
Table 2: Thermomechanical Properties of Cured Epoxy Resins
Experimental Evaluation Protocols
To conduct a rigorous, in-house comparison of these two hardeners, the following standardized experimental protocols are recommended.
Experimental Workflow
Figure 3: Standard workflow for comparing epoxy hardeners.
Protocol 1: Cure Kinetics and Glass Transition Temperature by DSC
-
Standard: Based on ASTM E1356 for Tg determination.[10]
-
Objective: To determine the heat of reaction (ΔH), onset of cure, peak exotherm temperature, and glass transition temperature (Tg).
-
Methodology:
-
Prepare a small sample (5-10 mg) of the uncured epoxy-hardener mixture in a hermetically sealed DSC pan.
-
Place the sample in the DSC cell, using an empty sealed pan as a reference.
-
Perform a dynamic scan from ambient temperature to approximately 250°C at a heating rate of 10°C/min under a nitrogen atmosphere. This scan will provide the exothermic cure profile.
-
Cool the sample back to ambient temperature.
-
Perform a second dynamic scan at the same heating rate up to a temperature above the expected Tg. The step change in the heat flow during this second scan is used to determine the Tg.[11]
-
The degree of cure can be calculated by comparing the residual exotherm of a partially cured sample to the total exotherm of an uncured sample.[12]
-
Protocol 2: Thermomechanical Properties by DMA
-
Standard: Based on ASTM D4065.[1]
-
Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature, and to determine the Tg from the peak of the tan δ curve.
-
Methodology:
-
Use a cured rectangular bar specimen with typical dimensions of 35 mm x 12 mm x 3 mm.
-
Mount the specimen in a single or dual cantilever bending fixture in the DMA instrument.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from ambient to a temperature well above the Tg (e.g., 200°C) at a controlled rate (e.g., 3°C/min).
-
Record E', E'', and tan δ as a function of temperature. The peak of the tan δ curve is a common and sensitive indicator of the glass transition temperature.[13]
-
Protocol 3: Tensile Properties
-
Standard: ASTM D638.
-
Objective: To determine tensile strength, modulus of elasticity, and elongation at break.
-
Methodology:
-
Use cured "dumbbell" or "dog-bone" shaped specimens (Type I is common).
-
Condition the specimens as per ASTM D618 (e.g., 40 hours at 23°C and 50% relative humidity).
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and displacement data to generate a stress-strain curve from which the tensile properties are calculated.
-
Protocol 4: Flexural Properties
-
Standard: ASTM D790.[5]
-
Objective: To determine flexural strength and flexural modulus.
-
Methodology:
-
Use cured rectangular bar specimens.
-
Place the specimen on a three-point bending fixture in a universal testing machine. The support span should be set relative to the specimen thickness (a 16:1 ratio is common).[7]
-
Apply a load to the center of the specimen at a constant crosshead speed.
-
Record the load and deflection data until the specimen breaks or reaches a specified strain limit (e.g., 5%).
-
Calculate the flexural strength and modulus from the stress-strain curve.
-
Conclusion and Recommendations
The choice between this compound and phthalic anhydride is a classic example of the trade-offs inherent in materials selection.
-
Choose this compound for:
-
Applications requiring excellent UV stability and weather resistance.
-
Processes where low viscosity and ease of handling are critical.
-
Outdoor coatings, adhesives, and encapsulation of electronic components where long-term clarity is desired.
-
-
Choose Phthalic Anhydride for:
-
Applications demanding high thermal stability and mechanical strength, where UV exposure is not a primary concern.
-
Large castings where its lower exotherm during curing can be advantageous.[6]
-
Cost-sensitive applications, as it is often a more economical choice.
-
Ultimately, the optimal hardener depends on the specific performance requirements of the end-product. It is strongly recommended that formulation scientists conduct their own comparative studies using the protocols outlined in this guide to validate the best choice for their unique application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. Studies of the Physical Properties of Cycloaliphatic Epoxy Resin Reacted with Anhydride Curing Agents | Scientific.Net [scientific.net]
- 10. Cycloaliphatic epoxy resin cured with anhydride in the absence of catalyst | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Proline Synthesis: Evaluating Alternatives to cis-1,2-Cyclopentanedicarboxylic Anhydride
Proline, a unique secondary amino acid, plays a pivotal role in peptide structure and asymmetric catalysis. Its synthesis has been a subject of extensive research, with various methodologies developed to achieve high yields and enantiopurity. This guide provides a comparative analysis of alternative reagents to the classical approach involving cis-1,2-cyclopentanedicarboxylic anhydride, offering researchers and drug development professionals a comprehensive overview of the available synthetic routes. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of these alternatives, providing a robust framework for informed decision-making in your synthetic endeavors.
The Classical Approach: A Baseline for Comparison
The synthesis of proline using this compound has been a long-standing method. This approach typically involves the reaction of the anhydride with a suitable precursor, followed by a series of transformations to yield the desired proline product. While historically significant, this method can present challenges in terms of reagent availability, reaction conditions, and scalability.
Key Alternative Reagents for Proline Synthesis
Our investigation into alternatives to this compound for proline synthesis has identified several viable and often superior methodologies. The most prominent among these is the use of L-glutamic acid as a chiral starting material. Other notable approaches include the use of pyroglutamic acid and various asymmetric catalytic methods. This guide will focus on the L-glutamic acid route as a primary, high-performing alternative.
L-Glutamic Acid: The Chiral Pool Advantage
L-glutamic acid, a readily available and inexpensive amino acid, serves as an excellent chiral precursor for the enantioselective synthesis of L-proline. This approach leverages the inherent chirality of the starting material, obviating the need for a separate resolution step. The conversion of L-glutamic acid to L-proline typically proceeds via the formation of L-pyroglutamic acid, followed by reduction.
The synthesis begins with the cyclization of L-glutamic acid to form L-pyroglutamic acid, which is then reduced to L-proline. A common method for the reduction of the pyroglutamic acid involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A more modern and safer approach involves the conversion of the carboxylic acid to a thioester, followed by reduction.
Caption: Synthesis of L-Proline from L-Glutamic Acid.
Diethyl Acetamidomalonate: A Versatile Building Block
Another effective alternative involves the use of diethyl acetamidomalonate. This method offers a versatile route to racemic proline, which can then be resolved to obtain the desired enantiomer. The synthesis involves the alkylation of diethyl acetamidomalonate with 1-bromo-3-chloropropane, followed by hydrolysis and decarboxylation to yield proline.
The reaction starts with the deprotonation of diethyl acetamidomalonate, followed by nucleophilic attack on 1-bromo-3-chloropropane. The resulting intermediate then undergoes intramolecular cyclization, followed by hydrolysis and decarboxylation to afford proline.
Caption: Synthesis of Proline from Diethyl Acetamidomalonate.
Comparative Performance Data
The choice of synthetic route often depends on a balance of factors including yield, enantioselectivity, cost, and safety. The following table summarizes the performance of the discussed alternatives in comparison to the classical approach.
| Parameter | This compound | L-Glutamic Acid | Diethyl Acetamidomalonate |
| Typical Yield | 60-70% | 80-90% | 70-80% |
| Enantioselectivity | Racemic (requires resolution) | High (starting from L-glutamic acid) | Racemic (requires resolution) |
| Starting Material Cost | Moderate | Low | Low |
| Reagent Safety | Anhydride is a moisture sensitive irritant | Generally safe | Alkylating agents are hazardous |
| Scalability | Moderate | High | High |
Experimental Protocols
Protocol 1: Synthesis of L-Proline from L-Glutamic Acid
This protocol details the conversion of L-glutamic acid to L-proline via the formation and reduction of L-pyroglutamic acid.
Step 1: Synthesis of L-Pyroglutamic Acid
-
In a round-bottom flask, add L-glutamic acid (100 g, 0.68 mol) and water (100 mL).
-
Heat the mixture to 135-140 °C with stirring.
-
Continue heating for 2-3 hours until the evolution of water ceases.
-
Cool the mixture to room temperature, which should solidify.
-
Recrystallize the solid from ethanol to obtain pure L-pyroglutamic acid.
Step 2: Reduction of L-Pyroglutamic Acid to L-Proline
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (25 g, 0.66 mol) in anhydrous tetrahydrofuran (THF) (500 mL).
-
Slowly add a solution of L-pyroglutamic acid (21.5 g, 0.167 mol) in anhydrous THF (250 mL) to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water (25 mL), 15% aqueous sodium hydroxide (25 mL), and water (75 mL).
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield L-proline.
Protocol 2: Synthesis of Proline from Diethyl Acetamidomalonate
This protocol describes the synthesis of racemic proline from diethyl acetamidomalonate.
Step 1: Alkylation of Diethyl Acetamidomalonate
-
Prepare a solution of sodium ethoxide by dissolving sodium (4.6 g, 0.2 mol) in absolute ethanol (100 mL).
-
To this solution, add diethyl acetamidomalonate (43.4 g, 0.2 mol) with stirring.
-
Add 1-bromo-3-chloropropane (31.5 g, 0.2 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 6 hours.
-
Cool the mixture and filter off the precipitated sodium bromide.
-
Evaporate the ethanol from the filtrate to obtain the crude alkylated product.
Step 2: Hydrolysis and Decarboxylation
-
Add concentrated hydrochloric acid (200 mL) to the crude alkylated product.
-
Heat the mixture to reflux for 8 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the proline.
-
Filter the crude proline and recrystallize from a water/ethanol mixture.
Conclusion
While the use of this compound represents a classical approach to proline synthesis, modern alternatives offer significant advantages. The synthesis of L-proline from L-glutamic acid is particularly noteworthy due to its high yield, excellent enantioselectivity, low cost, and scalability, making it a preferred method for many applications. The diethyl acetamidomalonate route provides a versatile alternative for the synthesis of racemic proline. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target application, including the desired enantiomeric purity, scale of production, and economic considerations. This guide provides the foundational information to make an informed decision for your research and development needs.
A Senior Application Scientist's Guide to Purity Determination of cis-1,2-Cyclopentanedicarboxylic Anhydride
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. cis-1,2-Cyclopentanedicarboxylic anhydride is a key building block in the synthesis of various organic molecules, including pharmaceuticals. Its purity can significantly impact reaction yields, impurity profiles of the final product, and ultimately, the safety and efficacy of a drug substance. This guide provides an in-depth comparison of analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data to ensure scientific integrity.
The Criticality of Purity for this compound
The presence of impurities in this compound can lead to several undesirable outcomes in a synthetic pathway. Potential impurities include the corresponding cis-1,2-cyclopentanedicarboxylic acid (formed by hydrolysis), the trans-isomer of the anhydride, and unreacted starting materials from its synthesis. These impurities can lead to the formation of diastereomeric or constitutional isomeric byproducts, complicating purification processes and potentially introducing compounds with different pharmacological or toxicological profiles. Therefore, robust analytical methods to accurately quantify the purity of this reagent are not just a matter of quality control, but a cornerstone of reliable and reproducible research and development.
Comparative Analysis of Analytical Methodologies
A multi-pronged approach is often the most effective strategy for a comprehensive purity assessment. Here, we compare four common analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.
Table 1: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High | High | Excellent for volatile and semi-volatile impurities. | May require derivatization for polar analytes; thermal degradation possible. |
| HPLC | Separation based on partitioning between a mobile and stationary phase. | High | High | Versatile for a wide range of compounds; non-destructive. | Can be complex to develop methods; requires soluble samples. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of nuclei. | Moderate | Moderate | Absolute quantification without a specific reference standard of the analyte; provides structural information. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. |
| Melting Point Analysis | The temperature at which a solid becomes a liquid. | Low | High | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities; not a quantitative method on its own. |
Gas Chromatography (GC): A High-Resolution Separation Technique
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and improve peak shape.
The Rationale Behind Derivatization
Direct injection of the anhydride can lead to poor chromatographic performance, including broad, tailing peaks due to its polarity and potential for thermal degradation in the hot injector port. Derivatization, typically through silylation or esterification, converts the polar carboxyl groups of any hydrolyzed anhydride impurity into less polar, more volatile derivatives. This leads to sharper peaks, improved resolution, and more accurate quantification.
Experimental Protocol: GC with Derivatization
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., anhydrous pyridine).
-
Add 200 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Data Interpretation
The purity is calculated based on the area percent of the derivatized analyte peak relative to the total area of all peaks in the chromatogram. The retention times of potential impurities, such as the derivatized cis-dicarboxylic acid and the trans-isomer, should be determined by analyzing reference standards if available.
Caption: Workflow for GC Purity Analysis.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a highly versatile technique that can separate a wide range of compounds with high resolution and sensitivity. For this compound and its potential impurities, reversed-phase HPLC is a suitable approach.
The Advantage of HPLC
A key advantage of HPLC is that it can often be performed without derivatization, which simplifies sample preparation and avoids potential side reactions. It is particularly well-suited for separating the anhydride from its more polar hydrolysis product, the dicarboxylic acid.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation
Purity is determined by the area percentage of the main peak. The dicarboxylic acid impurity will typically elute earlier than the anhydride due to its higher polarity. The trans-isomer, being less polar than the cis-dicarboxylic acid but potentially having a different polarity from the cis-anhydride, would likely have a distinct retention time.
Caption: Workflow for HPLC Purity Analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2] The principle lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei giving rise to that signal.[2]
The Power of qNMR
By using a certified internal standard of known purity, the purity of the analyte can be calculated directly. This method is non-destructive and provides structural information, which can aid in the identification of impurities.[3]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d or Acetone-d6).
-
Ensure complete dissolution by gentle vortexing.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
-
Data Processing and Calculation
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for qNMR Purity Analysis.
Melting Point Analysis: A Classical Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically cause a depression and broadening of the melting range. While not a quantitative method on its own, it is a rapid and valuable preliminary assessment of purity.
Experimental Protocol: Capillary Melting Point
-
Sample Preparation:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
-
Analysis:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion).
-
Data Interpretation
A sharp melting range (e.g., 1-2°C) close to the literature value (approximately 73-74°C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Conclusion
The determination of the purity of this compound is crucial for its successful application in research and development. While each of the discussed methods offers unique advantages, a combination of techniques provides the most comprehensive and reliable assessment. For routine quality control, GC or HPLC are often the methods of choice due to their high throughput and sensitivity. For the certification of a reference standard or for obtaining an absolute purity value, qNMR is the superior technique. Melting point analysis serves as a quick and simple preliminary check. By understanding the principles and applying the appropriate methodologies, researchers can ensure the quality of their starting materials and the integrity of their scientific outcomes.
References
A Comparative Guide to the Reactivity of Five-Membered vs. Six-Membered Cyclic Anhydrides in Bioconjugation and Drug Development
In the landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. Cyclic anhydrides have emerged as indispensable reagents for the functionalization of biomolecules, acting as versatile linkers to attach payloads, modify proteins, or construct complex drug delivery systems.[1][2] Their utility stems from their intrinsic reactivity towards nucleophiles like amines and alcohols under mild conditions, obviating the need for potentially harmful coupling agents.[3]
This guide provides a comparative analysis of the reactivity of two of the most commonly employed classes of these reagents: five-membered cyclic anhydrides (e.g., succinic anhydride) and their six-membered counterparts (e.g., glutaric anhydride). Understanding the subtle yet significant differences in their reactivity is crucial for researchers, scientists, and drug development professionals seeking to optimize their conjugation strategies and design next-generation therapeutics. We will delve into the fundamental principles governing their reactivity, present supporting experimental and computational data, and provide actionable protocols for their application.
The Theoretical Underpinnings of Reactivity: A Tale of Two Rings
The reactivity of a cyclic anhydride is not merely a property of its anhydride functional group but is profoundly influenced by the conformation and stability of the entire ring structure. The primary driving force for the ring-opening reaction is the release of inherent ring strain.[4]
Ring Strain: The Engine of Reactivity
Ring strain is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents). In cycloalkanes, six-membered rings like cyclohexane are famously stable, adopting a strain-free "chair" conformation where all bond angles are ideal and all substituents are staggered.[5][6] Five-membered rings such as cyclopentane have very little angle strain but cannot avoid some degree of torsional strain in their "envelope" conformations.[6]
However, the introduction of the planar anhydride group (–C(O)O(O)C–) significantly alters this picture. This rigidity imparts torsional strain and bond distortion.[7] Computational modeling and combustion analysis have revealed that this effect is more pronounced as the ring size increases from five to six members in certain heterocyclic systems.
While both succinic (five-membered) and glutaric (six-membered) anhydrides are relatively stable, glutaric anhydride possesses a slightly higher ring strain. This is a key determinant of its reactivity. For instance, the strain energies for succinic and glutaric anhydride have been reported as 3.3 kJ/mol and 19.4 kJ/mol, respectively, indicating a greater thermodynamic driving force for the ring-opening of the six-membered ring.[7]
Thermodynamics of Ring Opening
The ring-opening reaction of a cyclic anhydride is an enthalpically driven process. The enthalpy of hydrolysis, which is the heat released upon reaction with water, provides a direct measure of the energy difference between the cyclic anhydride and its corresponding open-chain dicarboxylic acid. For succinic anhydride, the enthalpy of hydrolysis is approximately -46.86 kJ/mol, signifying a thermodynamically favorable reaction.[8][9] The greater ring strain in glutaric anhydride suggests an even more exothermic ring-opening, contributing to its enhanced reactivity.
Comparative Reactivity: Experimental Evidence and Kinetic Data
Direct, side-by-side kinetic comparisons of the aminolysis or hydrolysis of succinic and glutaric anhydrides under identical conditions are sparse in the literature. However, compelling evidence from analogous systems and related experiments allows for a clear differentiation in their reactivity.
A highly relevant study compared the reactivity of five- and six-membered cyclic carbonates with amines.[1] The findings are instructive: the six-membered cyclic carbonate was found to be significantly more reactive than its five-membered counterpart, exhibiting a much faster reaction rate. For example, in the reaction with hexylamine at 50 °C, the six-membered ring's rate constant was over 35 times greater than that of the five-membered ring.[1] This was attributed to both a lower activation energy and a higher calculated ring-strain energy for the six-membered ring.[1] Given the structural and mechanistic similarities between cyclic carbonates and cyclic anhydrides, it is reasonable to infer a similar trend in reactivity.
Further evidence comes from surface modification studies. When modifying microfibrillated cellulose, succinic anhydride resulted in a higher degree of substitution (3.5 mmol/g) compared to glutaric anhydride (1.5 mmol/g) under specific solvent-free conditions.[5] This might seem contradictory, but it highlights that reactivity is not solely governed by inherent ring strain; factors like substrate accessibility, reaction conditions, and the specific nucleophile can influence the outcome. In this heterogeneous system, the smaller, potentially more accessible succinic anhydride may have had a kinetic advantage. However, in homogenous solution-phase reactions, which are more common in bioconjugation, the inherent electronic and strain properties are expected to dominate.
Table 1: Comparative Properties of Five- and Six-Membered Cyclic Anhydrides and Carbonate Analogs
| Property | Five-Membered Ring (Succinic Anhydride) | Six-Membered Ring (Glutaric Anhydride) | Key Insight |
| Representative Structure | Succinic Anhydride | Glutaric Anhydride | Common starting materials. |
| Ring Strain Energy | Lower (e.g., 3.3 kJ/mol)[7] | Higher (e.g., 19.4 kJ/mol)[7] | Greater driving force for ring-opening in 6-membered rings. |
| Relative Reactivity (Inferred) | Less Reactive | More Reactive | Based on strain energy and analogous systems. |
| Reactivity of Carbonate Analog | k = 0.04 L/mol·h (with hexylamine @ 50°C)[1] | k = 1.42 L/mol·h (with hexylamine @ 50°C)[1] | 6-membered ring is >35x more reactive. |
| Activation Energy (Carbonate) | 24.6 kJ/mol (with hexylamine)[1] | 10.1 kJ/mol (with hexylamine)[1] | Lower kinetic barrier for 6-membered ring reaction. |
Mechanistic Insights into Anhydride Aminolysis
The reaction of a cyclic anhydride with a primary amine proceeds via nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride. Computational studies on the aminolysis of succinic anhydride have shown that this can proceed through two primary pathways: a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.[10][11]
The concerted pathway is generally favored for the uncatalyzed reaction.[10] In this mechanism, the N-C bond formation and a proton transfer occur simultaneously through a single transition state.
Caption: Concerted mechanism for the aminolysis of succinic anhydride.
The stepwise mechanism involves the initial formation of a zwitterionic tetrahedral intermediate, which then undergoes an intramolecular proton transfer to yield the final amic acid product. While higher in energy for the uncatalyzed reaction, this pathway can become more favorable in the presence of catalysts that facilitate proton transfer.[10][11]
Experimental Protocols
To empower researchers to validate these reactivity differences within their own systems, we provide a general protocol for the aminolysis of cyclic anhydrides and a method for monitoring the reaction kinetics.
Protocol 1: General Procedure for Aminolysis of a Cyclic Anhydride
This protocol describes the reaction of a model primary amine (e.g., benzylamine) with succinic or glutaric anhydride.
Materials:
-
Succinic anhydride or Glutaric anhydride
-
Benzylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Reaction vessel (e.g., round-bottom flask)
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system (e.g., 10% Methanol in Dichloromethane)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cyclic anhydride (1.0 eq.) in anhydrous DMF to a concentration of 0.1 M.
-
Initiation: To the stirring solution, add benzylamine (1.0 eq.) via syringe.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture against the starting materials. The product, an amic acid, will be more polar and should have a lower Rf value.
-
Work-up (for isolation): Once the reaction is complete (as judged by TLC, typically within 1-4 hours), the product can be isolated. Quench the reaction with dilute HCl (1 M). The amic acid product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol allows for the quantitative comparison of reaction rates.
Caption: Experimental workflow for kinetic analysis by ¹H NMR.
Implications for Drug Development and Bioconjugation
The choice between a five-membered and a six-membered cyclic anhydride linker is a critical design decision in drug development, particularly for antibody-drug conjugates (ADCs).
-
Reactivity and Selectivity: A more reactive linker (glutaric anhydride-based) can lead to faster conjugation reactions, which may be desirable to minimize potential degradation of sensitive biomolecules. However, higher reactivity can also lead to lower selectivity and increased hydrolysis in aqueous buffers, reducing conjugation efficiency.[3]
-
Linker Length and Properties: The resulting linker from glutaric anhydride is one carbon longer than that from succinic anhydride. This seemingly small difference can impact the solubility, stability, and steric profile of the final conjugate, potentially influencing its pharmacokinetic and pharmacodynamic properties.
-
pH-Sensitivity: Cyclic anhydrides are often employed as pH-sensitive linkers. The stability of the resulting amic acid and its propensity to cyclize back to the imide can be tuned by the ring size and substituents, offering a mechanism for controlled drug release in the acidic environment of endosomes or tumors.[1]
Conclusion
While both five-membered and six-membered cyclic anhydrides are effective acylating agents, they are not interchangeable. The available evidence, primarily from thermodynamic data and highly analogous kinetic studies, strongly suggests that six-membered cyclic anhydrides, such as glutaric anhydride, are intrinsically more reactive than their five-membered counterparts like succinic anhydride. This enhanced reactivity is principally driven by a greater release of ring strain upon nucleophilic attack.
This fundamental difference allows researchers to fine-tune their bioconjugation strategies. For rapid and efficient conjugation where side reactions can be controlled, a six-membered ring may be the reagent of choice. Conversely, for applications requiring greater stability in aqueous media or where a shorter linker is desired, a five-membered ring offers a robust and reliable alternative. By understanding the causality behind these reactivity differences, scientists can make more informed decisions, leading to the development of more effective and precisely engineered bioconjugates and drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 5. researchgate.net [researchgate.net]
- 6. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]
- 7. Succinic anhydride [webbook.nist.gov]
- 8. Succinic anhydride [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational study of the aminolysis of anhydrides: effect of the catalysis to the reaction of succinic anhydride with methylamine in gas phase and nonpolar solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Curing Accelerators for cis-1,2-Cyclopentanedicarboxylic Anhydride in Epoxy Formulations
Introduction
To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of appropriate materials is paramount. In the realm of advanced thermosetting polymers, epoxy resins cured with cyclic anhydrides offer a compelling combination of high glass transition temperature (Tg), excellent electrical insulation properties, and low shrinkage, making them suitable for a wide range of demanding applications.[1][2] This guide focuses on cis-1,2-cyclopentanedicarboxylic anhydride, a cycloaliphatic anhydride curing agent, and provides a comparative analysis of the performance of various curing accelerators used in conjunction with it.
The curing of an epoxy resin with an anhydride is a complex process that can be sluggish if left uncatalyzed.[3] Accelerators, therefore, play a crucial role in not only increasing the reaction rate but also in tailoring the final properties of the cured polymer network.[4][5] The choice of accelerator can significantly influence the curing schedule, pot life, and the ultimate thermal and mechanical performance of the epoxy system.[6] This guide will delve into the mechanisms of common accelerators, present a framework for their comparative evaluation, and provide illustrative data to guide your formulation decisions.
The Curing Mechanism: A Synergistic Reaction
The curing of epoxy resins with anhydrides is initiated by a hydroxyl-containing species, which opens the anhydride ring to form a carboxylic acid.[7] This newly formed acid then reacts with an epoxy group, generating a new hydroxyl group that can further propagate the reaction.[7] Accelerators facilitate this process, primarily by promoting the initial ring-opening of either the anhydride or the epoxy group.[5]
The two primary reactions occurring during the cure are esterification and etherification (homopolymerization of the epoxy resin).[3][8] The balance between these reactions is influenced by the type and concentration of the accelerator, directly impacting the crosslink density and, consequently, the final properties of the thermoset.[3]
Caption: Generalized curing mechanism of an epoxy-anhydride system.
Experimental Methodology for Performance Comparison
To ensure a robust and objective comparison of different accelerators, a standardized experimental protocol is essential. The following methodology outlines the key steps for evaluating the performance of various accelerators with a model system comprising a standard Bisphenol A-based epoxy resin and this compound.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW (Epoxy Equivalent Weight) = 185-192 g/eq.
-
Curing Agent: this compound (C7H8O3, MW = 140.14 g/mol ).[9]
-
Accelerators:
-
Tertiary Amine: Benzyldimethylamine (BDMA)
-
Imidazole: 2-Ethyl-4-methylimidazole (2-E4MZ)
-
Quaternary Ammonium Salt: Benzyltriethylammonium chloride (BTEAC)
-
Formulation and Sample Preparation
-
Stoichiometry Calculation: The anhydride-to-epoxy (A/E) ratio is a critical parameter. While a 1:1 molar ratio is the theoretical ideal, optimal properties are often achieved at a slightly lower ratio (e.g., 0.90-0.95) to account for side reactions like epoxy homopolymerization.[4] The amount of anhydride in parts per hundred of resin (phr) can be calculated as follows:
-
phr = (100 / EEW) * AEW * (A/E)
-
Where AEW is the anhydride equivalent weight.
-
-
Mixing: The epoxy resin and this compound are preheated to a uniform, low-viscosity liquid and thoroughly mixed. The selected accelerator is then added at a specified concentration (e.g., 1 phr) and mixed until a homogeneous solution is achieved.[4]
-
Curing: A multi-stage curing schedule is recommended to achieve optimal crosslinking while minimizing internal stresses. A typical cycle involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature.[4] For this comparative study, the following schedule is proposed:
-
Initial Cure: 2 hours at 100°C
-
Post Cure: 4 hours at 150°C
-
Characterization Techniques
-
Differential Scanning Calorimetry (DSC): To determine the curing characteristics (onset temperature, peak exothermic temperature, and heat of reaction) and the glass transition temperature (Tg) of the cured samples.[10][11][12]
-
Mechanical Testing: To evaluate the mechanical properties of the cured specimens, including:
-
Tensile Strength and Modulus: Following ASTM D638.
-
Flexural Strength and Modulus: In accordance with ASTM D790.
-
Hardness (Shore D): As per ASTM D2240.
-
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. Role of accelerator in curing of epoxy-anhydride pressure impregnant | Semantic Scholar [semanticscholar.org]
- 4. tri-iso.com [tri-iso.com]
- 5. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. data.epo.org [data.epo.org]
- 7. dianhydrides.com [dianhydrides.com]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. shimadzu.com [shimadzu.com]
Safety Operating Guide
A Guide to the Safe Disposal of cis-1,2-Cyclopentanedicarboxylic Anhydride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of cis-1,2-Cyclopentanedicarboxylic anhydride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple instructions to explain the chemical principles underpinning each procedural step. By understanding the "why," laboratory personnel can execute these procedures with enhanced safety and full regulatory compliance, reinforcing a culture of safety and responsibility.
Immediate Safety Profile & Hazard Assessment
This compound is a moisture-sensitive solid that requires careful handling. Its primary hazards stem from its reactivity and potential physiological effects. Based on data from analogous structures and safety data sheets (SDS), the compound is classified as a hazardous substance.
Key Hazards:
-
Serious Eye Damage: The compound can cause severe and potentially irreversible damage upon contact with eyes.[1][2]
-
Respiratory and Skin Sensitization: Repeated exposure may lead to allergic reactions, causing asthma-like symptoms if inhaled or a skin rash upon contact.[1][2][3]
-
Reactivity with Water: As an acid anhydride, it reacts with water or moisture to form cis-1,2-cyclopentanedicarboxylic acid. This hydrolysis reaction can be exothermic.[4][5][6][7] The resulting diacid is also a skin and eye irritant.[8][9]
All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6][10]
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to prevent exposure. The following table outlines the required equipment and the rationale for its use.
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly-fitting chemical splash goggles or a full-face shield.[1][10] | Protects against splashes of the solid or its solutions, which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][10] | Prevents skin contact, irritation, and potential sensitization. |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects clothing and skin from accidental spills. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills on the floor. |
| Respiratory | Required if working outside a fume hood or if dust is generated. Use a NIOSH/MSHA-approved respirator with particulate filters.[1] | Prevents inhalation of the powder, which can cause respiratory irritation and sensitization. |
Step-by-Step Disposal Protocol: Hydrolysis and Neutralization
The core principle for safely disposing of this compound is a controlled two-step chemical conversion process:
-
Hydrolysis: The anhydride is intentionally and carefully reacted with a large excess of water to convert it into the less reactive cis-1,2-cyclopentanedicarboxylic acid.
-
Neutralization: The resulting acidic solution is neutralized with a weak base to a safe pH range for final disposal.[4][6]
This procedure is designed for small, laboratory-scale quantities (typically <100g). For bulk quantities, professional disposal is required.
Experimental Workflow:
-
Preparation (in a Chemical Fume Hood):
-
Place a large glass beaker (at least 20 times the volume of the anhydride to be disposed of) inside a secondary container, such as an ice bath. This is critical for managing the heat generated during hydrolysis.[6]
-
Fill the beaker with a mixture of crushed ice and cold water. The total volume of the ice/water should be at least 10-fold greater than the volume of the anhydride.[5][6] This large thermal mass effectively dissipates heat.
-
-
Step 1: Controlled Hydrolysis:
-
While stirring the ice/water mixture, slowly add the this compound in small increments.
-
Causality: Slow, portion-wise addition is crucial to control the rate of the exothermic reaction, preventing boiling and splashing of the acidic solution.[5][6]
-
Continue stirring until all the solid has dissolved and the ice has completely melted. Allow the solution to reach room temperature to ensure hydrolysis is complete.
-
-
Step 2: Neutralization:
-
While continuing to stir the solution of cis-1,2-cyclopentanedicarboxylic acid, slowly add a weak basic solution, such as 5% sodium bicarbonate (NaHCO₃).
-
Causality: A weak base is preferred for a more controlled, less exothermic neutralization reaction compared to strong bases like NaOH.[5] The reaction with bicarbonate will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming.
-
Continuously monitor the solution's pH using a calibrated pH meter or pH strips.
-
Continue adding the basic solution until the pH is stable within a neutral range of 6.0 to 8.0.[5][6]
-
-
Final Disposition:
-
Once neutralized, the resulting aqueous solution of sodium cyclopentane-1,2-dicarboxylate is generally suitable for drain disposal, pending verification with your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.
-
Document the procedure in your laboratory waste log.
-
Disposal Procedure Workflow
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the process inside a chemical fume hood if the spill is contained there.
-
Don PPE: Before addressing the spill, put on the full required PPE as detailed in Section 2.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated container. Avoid creating dust. For a solution, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect Waste: Carefully scoop the absorbed material into a sealable, clearly labeled container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill waste must be disposed of as hazardous chemical waste through your institution's EHS department.[4]
Regulatory Compliance and Waste Management
All chemical waste disposal is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) sets standards under the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Labeling: Any container holding untreated anhydride or spill residue for disposal must be clearly labeled with the words "Hazardous Waste" and the chemical name.[13][14]
-
Storage: Waste must be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[12][13][14] These containers must be kept closed except when adding waste.
-
Disposal: Final disposal of hazardous waste must be handled by licensed facilities.[11] Your institution's EHS office manages this process. Never mix different chemical wastes unless it is part of an approved neutralization procedure.
This guide provides a framework for safe chemical handling. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the chemical before proceeding. If there is any uncertainty, contact your EHS department for guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. studylib.net [studylib.net]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. purdue.edu [purdue.edu]
- 11. needle.tube [needle.tube]
- 12. epa.gov [epa.gov]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling cis-1,2-Cyclopentanedicarboxylic Anhydride
Introduction: As a pivotal reagent in the synthesis of advanced proline derivatives and vital therapeutic agents like Hepatitis C virus protease inhibitors, cis-1,2-Cyclopentanedicarboxylic anhydride is a cornerstone in modern drug development and medicinal chemistry.[1][2] However, its utility is matched by a significant hazard profile that demands meticulous handling protocols. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals, ensuring that this valuable compound can be utilized with the highest degree of safety and experimental integrity. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, empowering you to work confidently and securely.
Hazard Assessment: Understanding the Reactivity and Risks
Effective personal protective equipment (PPE) selection is predicated on a thorough understanding of the specific chemical hazards. This compound, like other acid anhydrides, poses multiple risks upon exposure. Its primary dangers stem from its reactivity, particularly with nucleophiles like water, which can lead to the formation of the corresponding dicarboxylic acid and localized heat generation.
The compound is classified with several key hazards that dictate our safety protocols.[3][4] It is crucial to recognize that this is not a benign powder; it is a potent sensitizer and corrosive agent.
| Hazard Classification | GHS Code | Implication for Handling |
| Serious Eye Damage | H318 | Poses a significant risk of irreversible damage to the eyes upon contact.[3][5] This is the most acute risk associated with the compound. |
| Skin Sensitization | H317 | May cause an allergic skin reaction after repeated exposure, leading to dermatitis.[3][6] |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[5] |
| Respiratory Sensitization | H334 | Inhalation of dust may cause allergy or asthma symptoms, potentially leading to severe breathing difficulties upon subsequent exposures.[3][6] |
These classifications necessitate a multi-layered approach to protection, where engineering controls are the first line of defense, followed by a robust and correctly implemented PPE protocol.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly counteract the identified hazards. A tiered approach based on the scale and nature of the operation is recommended.
Primary Protective Measures:
-
Eye and Face Protection: Due to the severe risk of eye damage (H318), standard safety glasses are insufficient.[4]
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes.
-
Best Practice/High-Risk Tasks: A combination of chemical splash goggles and a full-face shield is mandatory when handling larger quantities (>10g) or when there is a significant risk of splashing.[7][8] This dual-layer protection is non-negotiable.
-
-
Hand Protection: The compound can cause skin irritation and sensitization.[5]
-
Recommended Gloves: Nitrile or butyl rubber gloves provide adequate protection for incidental contact.[7] Always inspect gloves for tears or pinholes before use. For prolonged tasks, consider double-gloving.
-
-
Body Protection:
-
Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement for handling small quantities within a fume hood.
-
Large-Scale Operations: When transferring significant quantities of the powder or working with solutions, an impervious apron made of PVC or neoprene should be worn over the lab coat to provide additional splash protection.[7]
-
-
Respiratory Protection: The risk of respiratory sensitization from inhaling dust is a primary concern.[3]
-
Standard Handling: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[3]
-
When a Respirator is Required: In the rare event that engineering controls are inadequate or unavailable, or during a large-scale spill cleanup, respiratory protection is essential. A half-mask or full-face respirator equipped with a P100 (particulate) filter is necessary.
-
PPE Selection Matrix by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<10g) | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Reaction Setup/Sampling | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Fume Hood (Required) |
| Large-Scale Transfer (>10g) | Goggles & Face Shield | Nitrile/Butyl Gloves | Lab Coat & Apron | Fume Hood (Required) |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile | Lab Coat & Apron | Respirator (P100 Filter) |
Operational Plan: Safe Handling & Storage
A systematic workflow minimizes exposure and ensures procedural integrity. The following protocol outlines the essential steps for safely handling the solid compound.
Engineering Controls: Your First Line of Defense
Always handle this compound within a properly functioning chemical fume hood to control dust and potential vapors.[3] Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[3][8]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for the handling procedure.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the chemical.
-
Don the appropriate PPE as outlined in the matrix above (goggles, face shield, gloves, lab coat).
-
-
Aliquotting the Compound:
-
Gently open the container, avoiding any disturbance that could aerosolize the powder.
-
Use a dedicated spatula to carefully transfer the desired amount to a weigh boat.
-
Tightly reseal the primary container immediately after use.[5]
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction vessel.
-
If creating a solution, add the solvent to the solid slowly.
-
-
Decontamination and Doffing:
-
Clean any contaminated surfaces and equipment within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield/goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.[5]
-
Caption: Standard workflow for handling solid this compound.
Storage Conditions
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[3][5] It must be stored separately from incompatible materials, particularly strong oxidizing agents and water/moisture.[3][5]
Emergency Response: Spill and Exposure Management
Rapid and correct response to an incident is critical to mitigating harm.
Spill Cleanup Protocol
For any spill of solid acid anhydride, the immediate priority is to avoid contact and prevent dust from becoming airborne. Crucially, do not use water or sodium bicarbonate directly on the neat anhydride spill , as this can cause a vigorous, heat-generating reaction.[9]
-
Evacuate & Secure: Alert others in the immediate area and restrict access. If the spill is large (>50g), evacuate the lab and contact your institution's safety office.
-
Don PPE: At a minimum, wear chemical splash goggles, a face shield, heavy-duty nitrile gloves, and a lab coat. For large spills, a respirator is required.[10][11]
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material such as Oil Dri, vermiculite, or sand.[9] Do not use combustible materials like paper towels.
-
Collect: Once the powder is fully covered and absorbed, carefully sweep the mixture into a clearly labeled, sealable plastic or glass container for hazardous waste.[9][11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cleaning materials in the same hazardous waste container.
-
Dispose: Dispose of the sealed container through your institution's hazardous waste program.
Caption: Decision workflow for this compound spills.
First Aid for Exposure
Immediate action is required following any exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or if respiratory symptoms (wheezing, coughing) occur, call for immediate medical assistance.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logistics: Waste Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.
-
Contaminated Materials: Used gloves, weigh boats, absorbent materials from cleanups, and any other contaminated disposable items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9][11]
-
Unused Compound: Dispose of any excess or unwanted this compound through your institution's chemical waste program. Do not attempt to neutralize it yourself or pour it down the drain.[3]
-
Regulatory Compliance: Always adhere strictly to your local and institutional regulations for hazardous waste disposal.[10]
By integrating these protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research and development.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. leelinework.com [leelinework.com]
- 8. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 9. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
- 10. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
